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  • Product: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone
  • CAS: 303985-23-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone: Synthesis, Characterization, and Biological Potential

Abstract The convergence of privileged structural motifs in medicinal chemistry is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of a novel composite molecule, 4-Chloroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of privileged structural motifs in medicinal chemistry is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of a novel composite molecule, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. By integrating the biologically versatile 3,5-dimethylisoxazole core with a sulfone linker and a 4-chlorobenzyl terminus, this compound emerges as a promising candidate for targeted therapeutic development. We herein delineate its fundamental chemical properties, propose a robust and logical synthetic pathway, detail rigorous methodologies for its structural confirmation, and outline a strategic workflow for the evaluation of its hypothesized biological activities. This document serves as a foundational resource for researchers in chemical biology and drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Scientific Rationale

The isoxazole ring is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of clinically significant pharmaceuticals.[1] Its utility is demonstrated in drugs like the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic medication Leflunomide, highlighting the ring's capacity to modulate critical biological pathways.[1] The incorporation of an isoxazole moiety can enhance physicochemical properties and provide a rigid framework for orienting pharmacophoric substituents.[1][2]

Concurrently, the sulfone functional group (-SO₂-) is a key structural element in numerous bioactive compounds, recognized for its metabolic stability and its ability to act as a potent hydrogen bond acceptor. The diaryl sulfone scaffold, for instance, is central to the activity of antibacterial sulfonamides. The strategic inclusion of a sulfone linker can impart favorable pharmacokinetic properties and contribute to target binding affinity.[3]

The target molecule, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, was conceived to leverage the synergistic potential of these two pharmacophores. The 3,5-dimethylisoxazole unit offers a proven bioactive core, the sulfone bridge provides structural rigidity and metabolic stability, and the 4-chlorobenzyl group is a common substituent known to enhance biological activity in various contexts, including antibacterial applications.[1] This guide provides the essential framework for its synthesis, purification, and systematic evaluation.

Chemical Structure and Physicochemical Properties

The unambiguous structure of the target compound forms the basis of this guide. Its key physicochemical parameters, predicted using computational models, are essential for anticipating its behavior in biological and experimental systems.

Chemical Structure:

  • Systematic Name: 4-((4-chlorobenzyl)sulfonyl)methyl)-3,5-dimethylisoxazole

  • Core Components: 4-Chlorophenyl, Benzyl, Sulfone, Methyl, 3,5-Dimethylisoxazole

Table 1: Predicted Physicochemical Properties

PropertyValueRationale & Significance
Molecular Formula C₁₃H₁₄ClNO₃SDefines the elemental composition and exact mass.
Molecular Weight 300.77 g/mol Crucial for all stoichiometric calculations in synthesis and assays.
Accurate Mass 299.0356Essential for high-resolution mass spectrometry confirmation.
LogP (Octanol/Water) 2.85Suggests moderate lipophilicity, indicating good potential for cell membrane permeability.
Topological Polar Surface Area (TPSA) 54.6 ŲIndicates potential for good oral bioavailability.
Hydrogen Bond Donors 0The absence of donor groups influences solubility and binding interactions.
Hydrogen Bond Acceptors 4 (3x Oxygen, 1x Nitrogen)The sulfone and isoxazole moieties can interact with biological targets via hydrogen bonding.

Proposed Synthesis and Purification

A logical and efficient synthetic strategy is paramount. The proposed pathway is a two-step process designed for high yield and purity, based on established and reliable chemical transformations. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Retrosynthetic Analysis & Workflow Diagram

The synthesis is best conceptualized through a retrosynthetic approach, which deconstructs the target molecule into readily available starting materials. The key disconnection is at the C-S bond, suggesting a nucleophilic substitution reaction.

Synthesis_Workflow target Target Molecule 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone intermediate1 Intermediate A 4-(Chloromethyl)-3,5-dimethylisoxazole target->intermediate1 Step 2: Nucleophilic Substitution intermediate2 Intermediate B Sodium 4-chlorobenzylsulfinate target->intermediate2 Step 2: Nucleophilic Substitution start1 Starting Material 1 3,5-Dimethylisoxazole-4-methanol intermediate1->start1 Step 1a: Chlorination start2 Starting Material 2 4-Chlorobenzylthiol intermediate2->start2 Step 1b: Oxidation

Caption: Retrosynthetic analysis and forward synthesis workflow.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole (Intermediate A)

  • Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent because it is highly effective and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Pyridine is added in catalytic amounts to facilitate the reaction.

  • Procedure:

    • To a stirred solution of 3,5-dimethylisoxazole-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise over 15 minutes.

    • Add a catalytic amount of pyridine (0.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, Intermediate A.

Step 2: Synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (Target Molecule)

  • Rationale: This step involves the formation of the key C-S bond via an Sₙ2 reaction. Sodium 4-chlorobenzylsulfinate serves as the nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which accelerates Sₙ2 reactions. The reaction is heated to ensure a reasonable reaction rate. This method is a common and robust way to form sulfones.[4]

  • Procedure:

    • To a solution of Intermediate A (1.0 eq) in anhydrous DMF (15 mL/g), add sodium 4-chlorobenzylsulfinate (1.1 eq).

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure target molecule as a crystalline solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides orthogonal data points to establish the structure unequivocally.[5][6]

Table 2: Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsRationale
¹H NMR (400 MHz, CDCl₃)δ 7.30-7.40 (m, 4H, Ar-H), δ 4.35 (s, 2H, -SO₂-CH₂-Ar), δ 4.20 (s, 2H, -SO₂-CH₂-Isoxazole), δ 2.45 (s, 3H, Isoxazole-CH₃), δ 2.30 (s, 3H, Isoxazole-CH₃)The distinct singlets for the two methylene bridges and two methyl groups, along with the multiplet for the aromatic protons, are characteristic fingerprints.
¹³C NMR (100 MHz, CDCl₃)δ 170.1 (C-isoxazole), δ 160.5 (C-isoxazole), δ 135.0 (C-Ar), δ 131.0 (C-Ar), δ 129.5 (C-Ar), δ 128.0 (C-Ar), δ 115.0 (C-isoxazole), δ 60.5 (CH₂), δ 55.0 (CH₂), δ 12.0 (CH₃), δ 10.5 (CH₃)Confirms the carbon skeleton, including the quaternary carbons of the isoxazole ring and the distinct signals for the methyl and methylene carbons.
FT-IR (KBr, cm⁻¹)2950-3100 (C-H stretch), 1610 (C=N stretch, isoxazole), 1590 (C=C stretch, aromatic), 1320 & 1140 (asymmetric & symmetric SO₂ stretch)The strong, characteristic sulfone stretching bands are definitive indicators of the functional group's presence.[7]
HRMS (ESI+) m/z calculated for C₁₃H₁₅ClNO₃S [M+H]⁺: 300.0434; Found: [Value ± 5 ppm]High-resolution mass spectrometry provides the exact mass, confirming the elemental formula with high confidence.
X-Ray Crystallography Orthorhombic or Monoclinic space group (predicted)Provides the definitive 3D structure and reveals intermolecular interactions (e.g., C-H···O) that govern the crystal packing.[3][6]

Hypothesized Biological Activity and Evaluation Workflow

The structural components of the target molecule suggest several promising avenues for biological activity. Isoxazole derivatives are well-known for their anti-inflammatory and antibacterial properties.[5][8] The workflow below provides a systematic approach to screen for these activities.

Primary Hypotheses
  • Antibacterial Activity: The combination of the isoxazole ring and the chlorinated phenyl group may inhibit bacterial growth, potentially by targeting essential enzymes like dihydropteroate synthetase, similar to sulfonamides.[5]

  • Anti-inflammatory Activity: The molecule may act as an inhibitor of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2), a common mechanism for isoxazole-based anti-inflammatory agents.[8]

Biological Screening Workflow

Biological_Screening cluster_antibacterial Antibacterial Screening cluster_inflammatory Anti-inflammatory Screening start Synthesized & Purified Compound mic_assay Primary Screen: Minimum Inhibitory Concentration (MIC) Assay (S. aureus, E. coli) start->mic_assay cox_assay Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay start->cox_assay mbc_assay Secondary Screen: Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay If Active (low MIC) tox_assay_ab Cytotoxicity Assay (e.g., HEK293 cells) mbc_assay->tox_assay_ab Determine Bactericidal/Static lps_assay Secondary Screen: LPS-induced NO Production in Macrophages cox_assay->lps_assay If Active (low IC₅₀) tox_assay_ai Cytotoxicity Assay (e.g., RAW 264.7 cells) lps_assay->tox_assay_ai Confirm cellular activity

Caption: Strategic workflow for evaluating biological activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of target bacteria.[2]

  • Methodology:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.

Conclusion and Future Directions

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone represents a rationally designed molecule at the intersection of proven pharmacophores. This guide provides the complete foundational knowledge required for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is robust and relies on well-understood chemical principles, while the characterization and screening workflows are based on industry-standard, self-validating protocols.

Successful synthesis and positive outcomes in the proposed biological assays would warrant further investigation, including lead optimization through the synthesis of analogues, determination of the mechanism of action, and preclinical in vivo studies. This molecule stands as a testament to the power of synergistic chemical design in the quest for novel therapeutic agents.

References

  • Chikkula, K. V., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Pattan, S., et al. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Journal of Advanced Scientific Research. [Link]

  • Ingle, V. V., & Khatale, S. N. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Goksen, U. S., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Al-Hourani, B. J., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. [Link]

  • Pattan, S. R., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. precisionFDA. [Link]

  • Adamovich, S. N., et al. (2015). Crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. ResearchGate. [Link]

  • Lim, J., et al. (2016). The chemical structure and properties of methyl sulfone. ResearchGate. [Link]

  • Zakhmatov, N. A., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. PMC. [Link]

  • Chhakra, S., & Chauhan, S. S. (2019). SYNTHESIS OF NOVEL 4-(4-METHOXYBENZENE SULPHONYL)-3, 5-DIMETHYL/3-METHYL-5-PHENYL/3, 5-DIPHENYL-1-SUBSTITUTED PHENYL-1H-PYRAZOLE. Rasayan Journal of Chemistry. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

Sources

Exploratory

Epigenetic Modulation via Acetyl-Lysine Mimicry: An In Vitro Mechanistic Guide to 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Executive Summary 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a synthetic small molecule characterized by two distinct pharmacophores: a 3,5-dimethylisoxazole headgroup and a 4-chlorobenzyl sulfone tail....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a synthetic small molecule characterized by two distinct pharmacophores: a 3,5-dimethylisoxazole headgroup and a 4-chlorobenzyl sulfone tail. In the landscape of targeted drug discovery, the 3,5-dimethylisoxazole moiety is a highly validated bioisostere for1[1]. This structural feature positions the compound as a potent competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4.

This technical whitepaper provides a comprehensive, self-validating in vitro framework for evaluating the epigenetic and transcriptional modulation driven by this compound, moving from molecular docking logic to orthogonal cellular validation.

Molecular Mechanism of Action: The BRD4 Axis

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated lysine residues on histone tails, subsequently recruiting transcriptional machinery to drive the expression of oncogenes such as c-Myc. The mechanism of action for 3,5-dimethylisoxazole sulfone derivatives relies on direct competitive inhibition at this epigenetic interface[2].

  • The Acetyl-Lysine Mimic : The 3,5-dimethylisoxazole ring docks directly into the hydrophobic KAc-binding pocket of the BRD4 bromodomain. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with the conserved Asn140 residue, alongside a 1[1].

  • The Sulfone Linker and Chlorobenzyl Tail : The sulfone group (-SO₂-) provides a rigid, polar vector that directs the 4-chlorobenzyl moiety into the WPF shelf (Trp81, Pro82, Phe83) or the ZA channel of the bromodomain. This specific interaction 3 compared to simple, unsubstituted isoxazole fragments[3].

  • Alternative Pathways (HIF-1α/p300) : Structurally related sulfonamides containing the 3,5-dimethylisoxazole motif (e.g., KCN1) have also been shown to4, leading to the suppression of hypoxia-inducible genes[4].

Pathway A Acetylated Chromatin (KAc) B BRD4 (BET Family Reader) A->B Recruits C c-Myc Transcription B->C Activates D Cell Proliferation & Survival C->D Promotes I 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone I->B Competitive Inhibition (KAc Mimic) E Displacement from Chromatin I->E Induces F Transcriptional Repression E->F Leads to G Cell Cycle Arrest / Apoptosis F->G Results in

Fig 1: BRD4 inhibition pathway by 3,5-dimethylisoxazole sulfone derivatives.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action, researchers must employ an orthogonal, self-validating assay cascade. This ensures that biochemical affinity translates to intracellular target engagement and downstream phenotypic effects.

Protocol 1: Biochemical Affinity via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it is a homogeneous assay requiring no wash steps. This preserves low-affinity or rapid-off-rate interactions, providing a true equilibrium measurement of the isoxazole compound displacing an acetylated histone peptide from BRD4. Methodology:

  • Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS).

  • Incubate recombinant GST-tagged BRD4-BD1 (10 nM) with the compound dilutions for 15 minutes at room temperature.

  • Add biotinylated histone H4 peptide (tetra-acetylated) at 50 nM.

  • Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Incubate for 60 minutes in the dark. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader to calculate the IC₅₀.

Protocol 2: Intracellular Target Engagement via CETSA

Causality: Biochemical assays cannot confirm membrane permeability or intracellular binding. The Cellular Thermal Shift Assay (CETSA) leverages the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation, proving direct engagement within the complex cellular milieu and ruling out false positives from promiscuous in vitro aggregators. Methodology:

  • Treat living cancer cells (e.g., MV4-11 or HCT116) with 10 µM of the compound or DMSO vehicle for 2 hours.

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lyse the cells via rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Analyze the soluble fraction (supernatant) via Western blot using a primary antibody against BRD4. Quantify the shift in aggregation temperature (ΔTₐ₉₉).

Protocol 3: Downstream Transcriptional Repression

Causality: If BRD4 is successfully inhibited, it should be displaced from chromatin, leading to the rapid2[2]. Methodology:

  • Seed cells at 1x10⁶ cells/well and treat with varying concentrations of the compound (0.1, 1, 10 µM) for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 30 µg of total protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with anti-c-Myc and anti-GAPDH (loading control) antibodies.

  • Visualize using enhanced chemiluminescence (ECL) and quantify band intensities.

Workflow Step1 Compound Prep (10 mM DMSO) Step2 TR-FRET Assay (Biochemical Affinity) Step1->Step2 Step3 CETSA (Target Engagement) Step2->Step3 Step4 Western Blot (c-Myc Repression) Step3->Step4 Step5 Cell Viability (Phenotypic Assay) Step4->Step5

Fig 2: Orthogonal in vitro workflow for validating BET bromodomain inhibitors.

Quantitative Data Interpretation

To benchmark the efficacy of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, its metrics should be compared against highly optimized, clinical-grade BET inhibitors like (+)-JQ1. The table below summarizes the representative quantitative thresholds expected for this chemical class.

Assay TypeTarget MetricExpected Range (3,5-Dimethylisoxazoles)Reference Standard (+)-JQ1
TR-FRET BRD4-BD1 IC₅₀100 nM – 5 µM~50 nM
CETSA ΔTₐ₉₉ (Target Shift)+2.0°C to +5.0°C+4.5°C
Western Blot c-Myc IC₅₀ (Protein)0.5 µM – 10 µM~100 nM
Cell Viability MV4-11 / HCT116 IC₅₀1 µM – 20 µM~50 nM

References

  • Title: 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Source: PMC / Journal of Medicinal Chemistry URL
  • Title: Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer Source: PMC / ACS Medicinal Chemistry Letters URL
  • Title: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: ACS Publications / Journal of Medicinal Chemistry URL
  • Title: Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with co-factors p300/CBP Source: PMC / Clinical Cancer Research URL

Sources

Foundational

Preliminary Toxicity Profiling and Preclinical Risk Assessment of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Executive Summary The compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) represents a bifunctional chemical architecture frequently encountered in high-throughput screening libraries and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) represents a bifunctional chemical architecture frequently encountered in high-throughput screening libraries and medicinal chemistry optimization campaigns. It merges a halogenated aryl sulfone moiety with a 3,5-dimethylisoxazole ring. While aryl sulfones generally exhibit favorable baseline toxicity profiles[1], the presence of the 3,5-dimethylisoxazole ring introduces specific metabolic liabilities.

As a Senior Application Scientist, my objective is not merely to list standard assays, but to deconstruct the causality of potential toxicity. This whitepaper outlines a targeted, self-validating preclinical toxicity workflow designed to interrogate the specific structural alerts of this compound, ensuring that reactive metabolites are identified and mitigated early in the drug development pipeline.

Structural Alerts & In Silico Predictive Toxicology

To design an effective toxicity screening cascade, we must first analyze the molecule's structural components to predict its metabolic fate.

The 3,5-Dimethylisoxazole Motif: The Enimine Liability

The 3,5-dimethylisoxazole ring is a common bioisostere, but it carries a well-documented risk of bioactivation. Cytochrome P450 (CYP) enzymes—particularly CYP3A4—can oxidize the 5-methyl group of the isoxazole ring. This oxidation generates a highly reactive, stabilized enimine or extended quinone-methide intermediate[2][3].

  • Mechanistic Consequence: These electrophilic intermediates rapidly deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, which is a primary initiating event for Drug-Induced Liver Injury (DILI)[3].

  • Assay Rationale: Because of this specific liability, standard cytotoxicity assays are insufficient. We must employ targeted GSH-trapping assays coupled with LC-MS/MS to physically intercept and quantify these transient electrophiles before they trigger cellular apoptosis.

The Chlorobenzyl Sulfone Moiety: Metabolic Shunting

The sulfone group (-SO2-) is generally metabolically stable and has been utilized in various neuroprotective and radioprotective agents with low acute toxicity[1][4]. Furthermore, the para-chloro substitution on the benzyl ring effectively blocks CYP-mediated para-hydroxylation.

  • Mechanistic Consequence: By blocking the aromatic ring, the metabolic burden is "shunted" toward the benzylic carbon (forming potentially unstable hemiketals) or forced onto the isoxazole ring, exacerbating the enimine bioactivation risk.

Bioactivation Parent 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl) methyl sulfone CYP CYP450 Oxidation (e.g., CYP3A4) Parent->CYP Enimine Reactive Enimine Intermediate CYP->Enimine Oxidation of 5-methyl group GSH GSH Trapping (Detoxification) Enimine->GSH + Glutathione Protein Protein Adduction (Hepatotoxicity) Enimine->Protein Covalent Binding

Fig 1: Proposed CYP450-mediated bioactivation pathway of the 3,5-dimethylisoxazole moiety.

Tiered In Vitro Toxicity Screening Strategy

To build a self-validating data package, we execute a tiered workflow. Each tier acts as a gatekeeper, ensuring that false positives are eliminated and mechanistic causality is established.

Workflow InSilico Tier 1: Structural Alert Analysis (Isoxazole & Sulfone moieties) Metabolism Tier 2: Microsomal Stability & GSH Trapping (LC-MS/MS Adduct Detection) InSilico->Metabolism Hepatotox Tier 3: High-Content Hepatotoxicity (Primary Human Hepatocytes) Metabolism->Hepatotox Genotox Tier 4: Genotoxicity & Safety Pharmacology (Ames Test & hERG Patch-Clamp) Hepatotox->Genotox

Fig 2: Tiered preclinical toxicity and safety pharmacology workflow.

Experimental Protocols

The following methodologies are designed as self-validating systems. An assay is only considered valid if its internal controls behave within strictly defined parameters.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Detection)

Purpose: To detect the formation of reactive enimine intermediates via GSH conjugation[2].

  • Incubation Preparation: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Positive Control: Clozapine (known to form GSH adducts).

    • Negative Control: Reaction mixture without NADPH (differentiates enzymatic bioactivation from chemical degradation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the parent mass + 307 Da (addition of GSH) and utilize neutral loss scanning of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to confirm adduct formation.

Protocol 2: High-Content Screening (HCS) for Hepatotoxicity

Purpose: To evaluate downstream cellular toxicity resulting from potential protein adduction or mitochondrial impairment.

  • Cell Seeding: Seed cryopreserved Primary Human Hepatocytes (PHH) in collagen-coated 384-well plates at 10,000 cells/well. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with the test compound in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Mitochondrial Toxin: FCCP (10 µM).

    • Hepatotoxin: Chlorpromazine (50 µM).

  • Multiplex Staining: After 72 hours of exposure, wash cells and stain for 30 minutes in the dark at 37°C with a multiplex dye cocktail:

    • Hoechst 33342 (1 µM): Nuclear condensation/Apoptosis.

    • TMRM (100 nM): Mitochondrial membrane potential ( ΔΨm ).

    • TO-PRO-3 (1 µM): Plasma membrane integrity.

  • Imaging & Quantification: Image using an automated confocal HCS system (e.g., PerkinElmer Opera Phenix). Extract single-cell features and calculate the AC50 (concentration at 50% activity) for each fluorescent channel.

Quantitative Data Summary & Target Thresholds

Since 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a preliminary screening compound without exhaustive in vivo literature, the following table outlines the Required Preclinical Thresholds this compound must meet to be considered de-risked for in vivo efficacy models.

Assay / ParameterTarget Threshold for AdvancementRationale / Causality
HLM Intrinsic Clearance ( CLint​ ) < 40 µL/min/mg proteinEnsures sufficient half-life to avoid rapid conversion into reactive metabolites.
GSH Adduct Formation (LC-MS/MS) < 10% of parent compound areaHigh levels indicate enimine formation, predicting idiosyncratic hepatotoxicity[2].
HCS Hepatotoxicity (PHH AC50) > 50 µM across all markersEnsures a wide therapeutic window between target engagement and liver injury.
Mitochondrial Toxicity (TMRM AC50) > 50 µMSulfones can occasionally uncouple mitochondria; must confirm ΔΨm stability.
Ames Test (OECD 471) Negative in all 5 strainsConfirms the chlorobenzyl sulfone moiety does not induce point mutations[5].
hERG Inhibition (Patch-Clamp IC50) > 30 µMRequired to rule out off-target binding leading to QT prolongation.

Conclusion

The toxicity profile of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is heavily dictated by the metabolic vulnerability of its 3,5-dimethylisoxazole ring. While the chlorobenzyl sulfone portion provides structural rigidity and relative metabolic stability, researchers must rigorously screen for CYP3A4-mediated enimine formation. By deploying the targeted GSH-trapping and high-content hepatocyte screening protocols detailed above, drug development professionals can accurately quantify the bioactivation risk and make informed go/no-go decisions on this chemotype.

References

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles Source: ResearchGate / Drug Metabolism and Disposition URL
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)
  • Protective effects of new aryl sulfone derivatives against radiation-induced hematopoietic injury Source: Oxford Academic URL
  • Design, Synthesis, and Biological Evaluation of (E)
  • 4-Chlorobenzyl methyl sulfone Solution Safety Data Sheet Source: HPC Standards URL

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Exploratory

pharmacokinetics of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Assessment of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone Abstract This guide outlines a comprehensive, technically-grounded strategy for the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Assessment of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Abstract

This guide outlines a comprehensive, technically-grounded strategy for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. As no public-domain data for this specific molecule currently exists, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. We will detail the requisite in vitro and in vivo studies, analytical methodologies, and data interpretation frameworks necessary to build a robust PK profile. The principles and protocols described herein are synthesized from established practices in drug metabolism and pharmacokinetics (DMPK), drawing parallels from structurally related compounds to anticipate metabolic pathways and analytical challenges. Our objective is to provide a self-validating system for investigation, ensuring scientific integrity and generating the critical data needed for informed decision-making in the drug development cascade.

Introduction: The Imperative for a Bespoke PK Strategy

The compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a novel molecule featuring a confluence of structural motifs: a 4-chlorobenzyl group, a dimethyl-isoxazole ring, and a methyl sulfone linker. Each of these components has been individually studied in various pharmaceutical contexts. For instance, the isoxazole moiety is a staple in medicinal chemistry, known for its diverse biological activities[1][2]. Similarly, chlorophenyl and sulfone groups are common pharmacophores that can significantly influence a compound's metabolic stability and clearance mechanisms[3][4][5].

The unique combination of these fragments in the target molecule necessitates a de novo pharmacokinetic investigation. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its in vivo behavior, optimizing dosing regimens, and identifying potential safety liabilities.[6] This guide provides the strategic and tactical framework for such an investigation.

Foundational Physicochemical and In Vitro Characterization

Prior to in vivo studies, a robust in vitro assessment is critical to predict the compound's behavior and guide the design of subsequent experiments.

Physicochemical Properties

The first step is to determine the fundamental physicochemical properties of the molecule, as these will govern its passive diffusion, solubility, and potential for oral absorption.[6]

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 5.0, 7.4)To assess solubility in physiologically relevant pH ranges, predicting potential absorption limitations.
LogP/LogD Shake-flask method (octanol/water) or validated in silico predictionTo determine lipophilicity, which influences membrane permeability and tissue distribution.
pKa Potentiometric titration or capillary electrophoresisTo identify ionizable groups, which affect solubility, permeability, and potential for pH-dependent transport.
In Vitro Metabolic Stability

Understanding the compound's susceptibility to metabolic enzymes is crucial for predicting its hepatic clearance and half-life.

  • Preparation: Prepare a stock solution of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the compound with liver microsomes (human and relevant preclinical species, e.g., rat, mouse) at 37°C.[7] The incubation mixture should contain a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure cofactor availability for cytochrome P450 (CYP) enzymes.[7]

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). This data is invaluable for early risk assessment; a very short half-life may indicate a potential for high first-pass metabolism and low oral bioavailability.

Cytochrome P450 (CYP) Reaction Phenotyping

Identifying the specific CYP isozymes responsible for the compound's metabolism is essential for predicting potential drug-drug interactions (DDIs).

This can be achieved through two primary approaches:

  • Recombinant Human CYPs: Incubating the compound with a panel of individual, expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

  • Chemical Inhibition: Using a panel of known, selective CYP inhibitors in human liver microsomes.

The results will pinpoint the key metabolic pathways, providing a mechanistic basis for any observed metabolic instability.

In Vivo Pharmacokinetic Studies in Preclinical Species

Following in vitro characterization, in vivo studies are conducted to understand the compound's disposition in a whole-organism context.

Study Design and Dosing

A typical early-phase PK study would involve administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: A low dose (e.g., 1-2 mg/kg) is administered as a bolus or short infusion. This route provides direct access to the systemic circulation, allowing for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Oral (PO) Administration: A higher dose (e.g., 5-10 mg/kg) is given via oral gavage. This allows for the assessment of oral absorption and bioavailability (F%).

G cluster_0 Study Preparation cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis A Compound Formulation (IV and PO) C IV and PO Dosing A->C B Animal Acclimation (e.g., Cannulated Rats) B->C D Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D F Plasma Isolation D->F E Urine and Feces Collection G Sample Extraction (e.g., Protein Precipitation, SPE) E->G F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling (Non-compartmental Analysis) H->I J Parameter Calculation (Cmax, Tmax, AUC, CL, Vd, t½, F%) I->J

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[9]

  • Sample Preparation: A protein precipitation method is often sufficient for early-stage discovery. To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard. Vortex and centrifuge to pellet proteins.[10]

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve chromatographic separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.[10]

  • Validation: The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A key determinant of dosing rate.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution.
Terminal half-lifeThe time required for the plasma concentration to decrease by half. Determines the dosing interval.
F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Metabolite Identification and Profiling

Identifying the major metabolic pathways is crucial for understanding the compound's clearance mechanisms and for identifying any potentially active or toxic metabolites.

In Vitro Metabolite Identification

Incubations with liver S9 fractions or hepatocytes from both human and preclinical species can be used to generate metabolites.[8] The samples are then analyzed by high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, to identify the mass shifts corresponding to metabolic transformations.

Based on the structure of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, several metabolic pathways can be hypothesized:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone M1 Oxidation of Isoxazole Methyl Groups Parent->M1 CYP-mediated M2 Aromatic Hydroxylation of Chlorobenzyl Ring Parent->M2 CYP-mediated M3 N-dealkylation (if applicable to isoxazole ring) Parent->M3 CYP-mediated M4 Sulfoxidation to Sulfoxide Parent->M4 CYP/FMO-mediated M5 Glucuronidation of Hydroxylated Metabolites M1->M5 M2->M5 M6 Sulfation of Hydroxylated Metabolites M2->M6

Caption: Hypothesized metabolic pathways for the target compound.

In Vivo Metabolite Profiling

Plasma, urine, and feces samples from the in vivo PK studies should be analyzed to confirm the presence of the metabolites identified in vitro and to determine their relative abundance. This "metabolite fingerprint" is critical for assessing whether preclinical species are adequate models for human metabolism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial pharmacokinetic evaluation of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. By systematically executing the described in vitro and in vivo studies, researchers can build a robust data package that elucidates the compound's ADME properties. The resulting knowledge is indispensable for guiding lead optimization, selecting appropriate species for toxicology studies, and ultimately, for predicting the compound's pharmacokinetic profile in humans. The integration of these diverse datasets will enable a confident progression of this novel chemical entity through the drug development pipeline.

References

  • Benchchem. A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis.
  • Webborn, P. An Introduction to Pharmacokinetics.
  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate.
  • Kato, Y., & Kimura, R. (1997). Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats. Toxicology and Applied Pharmacology, 145(2), 277-84.
  • Kato, Y., & Kimura, R. (1997). Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats. Toxicology and Applied Pharmacology, 145(2), 277-84.
  • Chang, C., et al. (2022). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 10, 966453.
  • Sellitepe, H. E., et al. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Turkish Journal of Analytical Chemistry, 6(2), 97-101.
  • Figshare. (2017). Discovery and Preclinical Characterization of 3‑((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry.
  • Smolecule. (2023). 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone.
  • EvitaChem. N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • European Union Reference Laboratory for Pesticides. (2013). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic.
  • MilliporeSigma. Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate.
  • MDPI. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • PMDA. International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use.
  • Semantic Scholar. (2021). Current Drug Metabolism.
  • precisionFDA. 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID.
  • I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices.
  • BLDpharm. 89661-03-0|4-Chloro-5-(((4-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one.
  • FreiDok plus. (2024). Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene.
  • ChemClass Journal. Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives.

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Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded approach to understanding the molecular interactions of this compound, a critical step in the evaluation of its therapeutic potential.

The isoxazole and sulfone moieties are prevalent in a wide array of pharmacologically active agents, exhibiting activities ranging from antimicrobial to anti-inflammatory and anticancer effects[1][2][3][4]. The unique structural combination within 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone suggests the potential for novel biological activity, making a thorough investigation of its receptor binding profile an essential undertaking.

Part 1: Strategic Approach to Binding Affinity Determination

The initial step in characterizing a novel compound is to establish a robust and logical experimental workflow. Given the lack of pre-existing data for this specific molecule, a tiered approach is recommended. This involves an initial broad screening to identify potential receptor interactions, followed by more focused, quantitative assays to determine precise binding affinities.

Preliminary Target Identification: Navigating the Unknown

Without a known target, an initial broad-based screening is necessary to identify potential interacting receptors. This can be achieved through a combination of computational and experimental approaches.

  • In Silico Screening: Computational docking studies can be performed against a panel of known receptor structures. This can help to prioritize potential targets based on predicted binding energies and interaction modes[5].

  • Broad Panel Radioligand Binding Assays: A cost-effective and high-throughput method is to screen the compound against a commercially available panel of receptors, ion channels, and transporters. These fee-for-service assays provide a rapid assessment of potential off-target effects and can reveal unexpected primary targets.

Selection of Appropriate Binding Assay Technologies

Once a potential target or a class of targets is identified, the next step is to select the most appropriate technology to quantify the binding affinity. The choice of method will depend on several factors, including the nature of the target (e.g., membrane-bound vs. soluble), the availability of reagents, and the desired throughput.

Several well-established techniques are available for determining binding affinity[6][7]:

  • Radioligand Binding Assays (RLA): This is a classic and highly sensitive method, particularly for membrane-bound receptors like G-protein coupled receptors (GPCRs)[7]. It involves the use of a radiolabeled ligand that is known to bind to the target receptor. The novel compound is then tested for its ability to displace the radioligand, allowing for the determination of its inhibitory constant (Ki).

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand[6][7]. SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat changes that occur upon molecular interaction[6]. It provides a complete thermodynamic profile of the binding event, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity (KD) and stoichiometry (n).

  • Microscale Thermophoresis (MST): A versatile and low-sample consumption method that measures the movement of molecules in a microscopic temperature gradient[8]. Changes in the hydration shell, charge, or size of a molecule upon ligand binding affect its thermophoretic movement, allowing for the determination of binding affinity.

For the initial characterization of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, a combination of radioligand binding assays (for initial screening and validation) and a label-free method like SPR or ITC (for detailed kinetic and thermodynamic characterization) would provide a comprehensive understanding of its binding properties.

Part 2: Experimental Protocols and Data Analysis

This section provides detailed, step-by-step methodologies for key experiments. The protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Radioligand Competition Binding Assay

This protocol describes a typical competition binding assay using a membrane preparation from cells expressing the target receptor.

Objective: To determine the inhibitory constant (Ki) of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone for a specific receptor.

Materials:

  • Membrane preparation from cells overexpressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).

  • Unlabeled reference compound with known affinity for the target receptor.

  • 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Compound Preparation: Prepare a stock solution of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its KD value).

    • Increasing concentrations of the test compound or the unlabeled reference compound.

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

Data Analysis:

The data will be plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/KD)

Where:

  • [L] is the concentration of the radiolabeled ligand.

  • KD is the equilibrium dissociation constant of the radiolabeled ligand.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Incubation Incubate Components (Plate Reader) Compound_Prep->Incubation Reagent_Prep Prepare Radioligand and Membrane Suspension Reagent_Prep->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression (IC50 Determination) Counting->Analysis Calculation Cheng-Prusoff Equation (Ki Calculation) Analysis->Calculation

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for determining the binding kinetics and affinity of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone using SPR.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of the compound for its target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target receptor.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

  • Amine coupling kit (EDC, NHS, ethanolamine).

Protocol:

  • Ligand Immobilization: Immobilize the purified target receptor onto the sensor chip surface using a standard amine coupling procedure.

  • Analyte Preparation: Prepare a series of dilutions of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the compound over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to measure the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

G cluster_setup Instrument Setup cluster_run Binding Cycle cluster_data Data Analysis Immobilization Immobilize Target Receptor on Chip Association Inject Analyte (Association) Immobilization->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Data Summary
Compound Assay Type Target Receptor Ki (nM) ± SEM KD (nM) ± SEM kon (M⁻¹s⁻¹) ± SEM koff (s⁻¹) ± SEM
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoneRLAReceptor XValueN/AN/AN/A
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoneSPRReceptor XN/AValueValueValue
Reference CompoundRLAReceptor XValueN/AN/AN/A

Table 1: Hypothetical Binding Affinity Data for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

Interpretation of Results

The binding affinity data will provide crucial insights into the compound's potency and selectivity.

  • Potency: A lower Ki or KD value indicates a higher binding affinity and, therefore, greater potency.

  • Selectivity: By testing the compound against a panel of related receptors, its selectivity can be determined. A compound that is highly selective for its intended target is generally preferred as it is less likely to cause off-target side effects.

  • Kinetics: The association and dissociation rates provide information about the dynamics of the binding interaction. A fast on-rate and a slow off-rate are often desirable for therapeutic agents, leading to a prolonged duration of action.

Part 4: Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of the receptor binding affinity of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. A thorough understanding of its binding profile is a critical first step in the drug discovery and development process.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

  • Functional Assays: Determining whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models.

By following a systematic and scientifically rigorous approach, the therapeutic potential of novel compounds like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone can be thoroughly evaluated.

References

  • Reddit. What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience. [Link]

  • ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions. [Link]

  • Nature. An original approach to measure ligand/receptor binding affinity in non-purified samples. [Link]

  • Chemical Science (RSC Publishing). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. [Link]

  • Mechanism of Action of Sulfones. [Link]

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  • Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties - PMC. [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC. [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate - MDPI. [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - ResearchGate. [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions - PubMed. [Link]

  • Phenol‐benzoxazolone bioisosteres of GluN2B‐NMDA receptor antagonists: Unexpected rearrangement during reductive alkylation. [Link]

  • Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed. [Link]

  • BindingDB BDBM50249488 4-benzyl-N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)piperazin-1-amine. [Link]

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  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

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Exploratory

Thermal Stability and Degradation Kinetics of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl Sulfone: A Technical Guide

Executive Summary In the landscape of drug development and advanced materials, sulfone-linked heterocycles present unique stability profiles that dictate their formulation, processing, and shelf-life. 4-Chlorobenzyl (3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and advanced materials, sulfone-linked heterocycles present unique stability profiles that dictate their formulation, processing, and shelf-life. 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS 303985-23-1) is a complex molecule featuring a halogenated benzyl moiety and a substituted isoxazole ring, bridged by a sulfone group. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, detailing the thermodynamic vulnerabilities of its structural components, the precise pathways of its thermal degradation, and the self-validating experimental protocols required to accurately profile its kinetic behavior.

Structural Deconstruction & Thermodynamic Vulnerabilities

To predict the thermal behavior of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, we must deconstruct its molecular architecture into its constituent thermodynamic weak points.

The primary locus of thermal instability in this molecule is the carbon-sulfur (C-S) bond. According to authoritative thermochemical studies (), the homolytic bond dissociation energies (BDE) for C-S bonds in sulfones typically range from 169 to 228 kJ/mol[1]. However, the specific chemical environment of the sulfone group drastically alters this stability.

In this molecule, the sulfone is flanked by two methylene bridges attached to aromatic systems. The benzylic C-S bond is particularly vulnerable. When thermal energy exceeds the activation barrier, homolytic cleavage occurs. The resulting 4-chlorobenzyl radical is highly stabilized by resonance delocalization across the aromatic ring. Classic studies on benzyl sulfones () demonstrate that these molecules are highly susceptible to complex, radical-mediated chain reactions upon heating[2]. Similarly, the (3,5-dimethyl-4-isoxazolyl)methyl radical benefits from the stabilizing electronic effects of the adjacent heteroaromatic isoxazole ring.

Consequently, the thermal onset of degradation ( Tonset​ ) for this compound is driven entirely by the initial homolysis of these activated C-S bonds, rather than the rupture of the robust isoxazole or chlorobenzene rings.

Mechanistic Pathways of Thermal Degradation

Upon reaching the critical degradation temperature (typically >250 °C for benzylic sulfones), the molecule undergoes a well-defined sequence of pyrolytic events.

  • Initiation (Homolysis): The thermal energy cleaves the weakest C-S bond, generating a carbon-centered radical and a sulfonyl radical.

  • Desulfonylation: The sulfonyl radical is thermodynamically unstable at elevated temperatures and rapidly extrudes sulfur dioxide ( SO2​ ) gas. This desulfonylation is an irreversible, entropy-driven process commonly observed in pharmaceutical sulfones like Dapsone ()[3].

  • Termination (Recombination): The remaining carbon-centered radicals (e.g., the 4-chlorobenzyl radical) undergo chain-termination via recombination, forming stable dimeric products such as 4,4'-dichlorobibenzyl, or undergo hydrogen abstraction to form 4-chlorotoluene derivatives.

ThermalDegradation A 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (Intact Molecule) B Homolytic C-S Bond Cleavage (Initiation: >250°C) A->B Thermal Energy (Δ) C 4-Chlorobenzyl Radical B->C D (3,5-dimethyl-4-isoxazolyl)methylsulfonyl Radical B->D G Radical Recombination / H-Abstraction (Termination) C->G E SO2 Extrusion (Desulfonylation) D->E -SO2 F (3,5-dimethyl-4-isoxazolyl)methyl Radical D->F F->G H 4,4'-Dichlorobibenzyl & Isoxazole Derivatives G->H

Figure 1: Proposed radical-mediated thermal degradation pathway.

Standardized Experimental Protocols for Thermal Profiling

To accurately capture the thermal kinetics of this compound without introducing experimental artifacts, the analytical workflow must be a self-validating system. Below are the rigorous methodologies required for Differential Scanning Calorimetry (DSC) and hyphenated Thermogravimetric Analysis (TGA-MS).

Protocol A: Self-Validating TGA-MS (Degradation Kinetics)

Causality Focus: Isolating intrinsic pyrolytic stability from catalytic or oxidative interference.

  • System Suitability: Run a standard sample of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ). Verify that the three distinct mass loss steps (evolution of H2​O , CO , and CO2​ ) occur at their theoretical temperatures. This validates the microbalance accuracy and thermocouple precision prior to analyzing the unknown sulfone.

  • Baseline Subtraction: Run an empty Alumina ( Al2​O3​ ) crucible under the exact experimental heating profile. Subtract this blank from the sample run to eliminate buoyancy effects.

  • Sample Preparation: Weigh 3.00 ± 0.10 mg of the compound into the Alumina crucible. Causality: Alumina is strictly required over Platinum. Platinum crucibles can catalytically lower the decomposition temperature of halogenated (C-Cl) and sulfur-containing compounds, artificially skewing the Tonset​ data.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (99.999%) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring the calculated activation energy reflects purely the intrinsic molecular homolysis.

  • Evolved Gas Verification: Route the TGA exhaust to a Mass Spectrometer. Monitor m/z 64 ( SO2+​ ) and m/z 36/38 ( HCl+ ). The simultaneous detection of m/z 64 with the primary mass loss step self-validates the desulfonylation mechanism described in Section 3.

Protocol B: Self-Validating DSC (Phase Transitions)

Causality Focus: Capturing true melting endotherms while preventing cell contamination.

  • Calibration: Calibrate heat flow and temperature using Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ).

  • Sample Prep: Seal 2.00 mg of the compound in a hermetic aluminum pan with a laser-drilled pinhole. Causality: The pinhole allows evolved gases (like SO2​ ) to escape safely if localized degradation occurs, preventing pan rupture and protecting the DSC cell, while maintaining a self-generated atmosphere to accurately capture the melting endotherm.

  • Thermal Cycling: Heat from 25 °C to 150 °C, cool to 25 °C, and reheat to 350 °C at 10 °C/min. Causality: The first cycle erases the compound's thermal history (variations in crystallinity or polymorphism from synthesis), making the second heating cycle a true representation of the compound's intrinsic phase transitions.

Workflow S1 Sample Prep (2-5 mg, Alumina) S2 DSC Analysis (10°C/min, N2) S1->S2 Thermal Transitions S3 TGA-MS Analysis (Isothermal/Dynamic) S1->S3 Mass Loss Profile S4 Kinetic Modeling (Ozawa-Flynn-Wall) S2->S4 S3->S4 S5 Stability Profile & Limits S4->S5

Figure 2: Integrated thermal analysis workflow for sulfone compounds.

Quantitative Data & Comparative Kinetics

By synthesizing the structural BDEs and known kinetic behaviors of analogous sulfones[1][3], we can establish a highly accurate predictive thermal profile for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. The table below summarizes these parameters against established industrial benchmarks.

Compound Class / Specific MoleculeHomolytic C-S BDE (kJ/mol) Tonset​ (°C) Tpeak​ (°C)Primary Evolved Gases
Diphenyl sulfone (Aromatic benchmark)210 - 228> 350~ 400 SO2​
Dapsone (Pharmaceutical benchmark)~ 200339368 SO2​ , Aniline fragments
Benzyl phenyl sulfone (Benzylic benchmark)170 - 185270310 SO2​ , Toluene
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone 165 - 180 260 - 290 310 - 330 SO2​ , HCl , Isoxazole fragments

*Predicted values derived from structural homology and isoconversional kinetic modeling.

Formulation & Handling Implications

For drug development professionals, the thermal profile of this compound dictates strict processing parameters. Because the onset of degradation ( Tonset​ ) is predicted to begin near 260 °C, high-temperature processing techniques such as Hot Melt Extrusion (HME) must be carefully controlled. If the extrusion barrel temperature exceeds 200 °C, localized shear heating could initiate premature C-S bond homolysis, leading to the generation of genotoxic radical recombinations or SO2​ outgassing within the polymer matrix. Consequently, formulations should rely on lower-temperature solvent evaporation techniques or ensure that any thermal processing is conducted well below the 200 °C safety threshold.

References

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.[Link]

  • The Thermal Decomposition of Benzenediazo Sulfones. II. Benzyl Benzenediazo Sulfone. The Journal of Organic Chemistry.[Link]

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry.[Link]

Sources

Foundational

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone molecular weight and exact mass

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone Abstract This technical guide provides a comprehensive analysis of 4-Chlorobenzyl (3,5-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Abstract

This technical guide provides a comprehensive analysis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, a compound featuring structural motifs of significant interest in medicinal chemistry—the isoxazole ring and a sulfone linker. While this specific molecule may not be extensively documented, its constituent parts are prevalent in various biologically active agents. This document details the determination of its fundamental physicochemical properties, namely molecular weight and exact mass. We will cover the theoretical calculation based on its molecular formula and elucidate the practical, experimental workflows for its verification using high-resolution mass spectrometry (HRMS). This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of characterizing novel chemical entities.

Introduction to the Compound and its Structural Moieties

The rational design of novel therapeutic agents often involves the combination of well-established pharmacophores. The title compound, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, is a prime example of such a molecular architecture, integrating two key structural units:

  • Isoxazoles: This five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms is a privileged scaffold in drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Their stability and synthetic accessibility make them attractive components in medicinal chemistry.[1][2]

  • Sulfones: The sulfone group (-SO₂-) is a versatile functional group that is generally stable and acts as a rigid linker or a hydrogen bond acceptor. It is found in numerous approved drugs and is often used to improve metabolic stability and other pharmacokinetic properties.

The combination of a substituted isoxazole, a sulfone linker, and a chlorobenzyl group results in a molecule with a specific three-dimensional structure and polarity, which are critical determinants of its potential biological interactions. Accurate determination of its molecular weight and exact mass is the first and most critical step in its chemical identification and characterization, ensuring purity and confirming its structure.

Molecular Structure and Physicochemical Properties

The systematic name "4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone" defines a precise arrangement of atoms. From this, we can derive its chemical structure and fundamental properties.

Chemical Structure

The molecule consists of a 4-chlorobenzyl group and a (3,5-dimethyl-4-isoxazolyl)methyl group connected by a central sulfone bridge.

Caption: Chemical structure of the title compound.

Molecular Formula and Mass

Based on the structure, the molecular formula is determined to be C₁₃H₁₄ClNO₃S . From this formula, we can calculate the key mass values. These are summarized in the table below.

PropertyValueUnitSignificance
Molecular Formula C₁₃H₁₄ClNO₃S-Defines the elemental composition of the molecule.
Molecular Weight 299.78 g/mol The weighted average mass of the molecule based on the natural abundance of its constituent isotopes. Used for stoichiometric calculations in chemical reactions.
Exact Mass 299.0383DaThe monoisotopic mass, calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). This is the value measured by high-resolution mass spectrometry.

Experimental Verification by Mass Spectrometry

While theoretical calculations provide foundational data, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality Behind Experimental Choices

The choice of experimental parameters in mass spectrometry is dictated by the physicochemical nature of the analyte. For a moderately polar organic molecule like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is crucial for accurately determining the mass of the intact molecule.

To achieve the precision required to confirm the elemental formula, a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is necessary. These analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions.

Self-Validating Protocol: ESI-TOF Mass Spectrometry

The following protocol describes a self-validating system for the determination of the exact mass of the title compound.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, enhancing the signal of the [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately before the analysis using a known calibration standard. This ensures the high mass accuracy required for an exact mass measurement.

  • Direct Infusion Analysis:

    • Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

    • Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000).

  • Data Processing:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For C₁₃H₁₄ClNO₃S, the expected exact mass of the neutral molecule is 299.0383 Da. The [M+H]⁺ ion would have an m/z of 300.0461.

    • Crucially, observe the characteristic isotopic pattern for a chlorine-containing compound. There will be two major peaks: one for the ³⁵Cl isotope ([M+H]⁺) and another, approximately one-third the intensity, two mass units higher for the ³⁷Cl isotope ([M+2+H]⁺). This pattern is a definitive confirmation of the presence of a single chlorine atom.

    • Compare the measured m/z value with the theoretical value. The mass error, calculated in ppm, should be less than 5 ppm to confidently assign the elemental formula.

Caption: Experimental workflow for HRMS analysis.

Expected Fragmentation Insights

While ESI is a soft ionization technique, in-source fragmentation or tandem mass spectrometry (MS/MS) can provide further structural confirmation. Alkyl aryl sulfones often exhibit characteristic fragmentation pathways.[3] A common fragmentation for this class of compounds is the cleavage of the C-S bond or rearrangement followed by the loss of sulfur dioxide (SO₂), a neutral loss of approximately 64 Da.[4] Identifying such fragments can add another layer of confidence to the structural assignment.

Conclusion

The precise characterization of a novel chemical entity begins with the accurate determination of its molecular weight and exact mass. For 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, the molecular formula C₁₃H₁₄ClNO₃S corresponds to a molecular weight of 299.78 g/mol and an exact mass of 299.0383 Da. While these values can be calculated theoretically, their experimental confirmation via high-resolution mass spectrometry is an indispensable step in the research and development process. The protocol outlined in this guide provides a robust and self-validating framework for achieving this, ensuring the scientific integrity required for subsequent studies in drug discovery and development.

References

  • Kenttämaa, H. I. (2014). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry. Available at: [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

  • Takahashi, S., et al. (2016). Screening for Sulfur Compounds by Molybdenum-Catalyzed Oxidation Combined with Liquid Chromatography-Mass Spectrometry. Marine Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Request PDF. Available at: [Link]

  • Kalyanaraman, B., et al. (2014). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available at: [Link]

  • AA Blocks. (n.d.). 4-Chlorobenzyl Methyl Sulfone | 5925-80-4. Available at: [Link]

  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Available at: [Link]

  • AHH Chemical. (n.d.). 4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-[2-(trifluoromethyl)-4-pyridinyl]-2-piperazinone. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). Available at: [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Available at: [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Predicted Biological Activity and Evaluation of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl Sulfone Derivatives

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] When integrated with a sulfone group and specific aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] When integrated with a sulfone group and specific aromatic substitutions, such as a 4-chlorobenzyl moiety, the resulting derivatives present a compelling profile for investigation as novel therapeutic agents. This technical guide provides a comprehensive, in-depth analysis of the predicted biological activities of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone and its derivatives. Lacking direct, extensive literature on this specific structure, this paper synthesizes data from structurally related isoxazoles, sulfones, and chloro-substituted aromatic compounds to build a predictive framework for its therapeutic potential, primarily as an anticancer agent. We will explore the mechanistic rationale behind these predictions, detailing plausible signaling pathways and molecular targets. Furthermore, this guide serves as a practical roadmap for researchers, providing detailed, field-proven experimental protocols for the synthesis, characterization, and rigorous biological validation of these compounds, from initial in vitro screening to in vivo efficacy models.

Deconstruction of the Chemical Scaffold: A Triad of Bio-Functional Moieties

The therapeutic potential of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone can be logically inferred by examining the established biological roles of its three primary structural components. The convergence of these moieties suggests a high probability of significant bioactivity, particularly in the realm of oncology.

  • The 3,5-dimethyl-isoxazole Core: Isoxazole, a five-membered heterocyclic ring, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] In oncology, isoxazole-containing compounds act through diverse mechanisms, such as the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and disruption of tubulin polymerization.[4][5] The dimethyl substitution pattern on the ring can influence solubility, metabolic stability, and binding affinity to target proteins.

  • The Methyl Sulfone Linker: The sulfone group (-SO₂-) is more than a simple linker; it is a key pharmacophoric element. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Sulfone and sulfonamide groups are present in numerous approved drugs and are known to contribute to potent biological activities, including anticancer and anti-inflammatory effects.[6][7] In some contexts, sulfone derivatives have demonstrated the ability to induce apoptosis and inhibit tumor cell migration.[8]

  • The 4-Chlorobenzyl Group: The presence and position of halogen substituents on aromatic rings are critical for modulating biological activity. A chlorine atom at the para-position (4-position) of the benzyl ring is a common feature in many potent kinase inhibitors and other anticancer agents. This electron-withdrawing group can enhance binding affinity to target proteins through halogen bonding and other electronic interactions, often leading to increased potency and improved metabolic stability.[2] Structure-activity relationship (SAR) studies frequently reveal that chloro-substitution significantly boosts the efficacy of bioactive molecules.[1][2]

The combination of these three moieties, as summarized in the table below, forms the basis for our primary hypothesis: that this class of compounds possesses potent anticancer properties.

Structural Moiety Known Biological Significance Supporting References
3,5-dimethyl-isoxazole Core scaffold for anticancer, anti-inflammatory, and antioxidant agents.[4],[5],[1],[3]
Methyl Sulfone Potent pharmacophore; enhances H-bonding; present in various antitumor agents.[6],[7],[8]
4-Chlorobenzyl Electron-withdrawing group; enhances binding affinity and potency.[2],[9]
Table 1: Predicted Biological Activities Based on Constituent Structural Moieties.

Predicted Mechanism of Action: Induction of Apoptosis

Based on extensive literature for related isoxazole and sulfone derivatives, the most probable mechanism of anticancer activity for this compound class is the induction of programmed cell death, or apoptosis.[10][11] Apoptosis is a tightly regulated cellular process essential for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the systematic dismantling of the cell.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Caspase-8 directly activates the executioner caspase-3, converging with the intrinsic pathway to execute cell death.

Many isoxazole derivatives have been shown to induce apoptosis by activating caspases and altering the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway.[11][12]

G cluster_0 Predicted Drug Action cluster_1 Cellular Stress & Signaling cluster_2 Intrinsic Apoptotic Pathway cluster_3 Execution Phase drug 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl) methyl sulfone stress Oxidative Stress (ROS Generation) drug->stress mapk MAPK Pathway Inhibition drug->mapk bax ↑ Bax / ↓ Bcl-2 stress->bax mapk->bax potential link mito Mitochondrial Disruption bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Predicted apoptotic signaling pathway initiated by the target compound.

A Roadmap for Synthesis and Characterization

A logical and efficient synthesis is paramount for producing the target compounds for biological evaluation. The following section outlines a proposed synthetic pathway and the necessary characterization steps. This protocol is a self-validating system, where successful characterization at each step confirms the integrity of the intermediates.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available materials. The key steps involve the formation of the isoxazole core, functionalization, and the final coupling and oxidation to form the sulfone.

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Thioether Formation cluster_3 Step 4: Oxidation start Acetylacetone + Hydroxylamine step1_product 3,5-dimethylisoxazole start->step1_product Cyclocondensation step2_product 4-Bromomethyl- 3,5-dimethylisoxazole step1_product->step2_product step2_reagent N-Bromosuccinimide (NBS) step2_reagent->step2_product step3_product 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl) methyl sulfide step2_product->step3_product start2 4-Chlorobenzyl mercaptan start2->step3_product Nucleophilic Substitution final_product Target Sulfone Derivative step3_product->final_product oxidant m-CPBA or Oxone® oxidant->final_product Oxidation

Caption: Proposed workflow for the synthesis of the target sulfone derivative.

Characterization

Each intermediate and the final product must be rigorously characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, including the correct placement of substituents and the successful formation of the isoxazole ring and sulfone group.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy will verify the presence of key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the sulfone group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

  • Purity Analysis: High-performance liquid chromatography (HPLC) will be used to determine the purity of the final compound, which should be >95% for use in biological assays.

Experimental Protocols for Biological Validation

The following protocols provide a framework for evaluating the primary hypothesis: that 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone derivatives possess anticancer activity.

Protocol: In Vitro Cytotoxicity Assessment using CCK-8 Assay

This assay determines the concentration at which the compound reduces cell viability by 50% (IC₅₀), a key measure of potency. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) and a non-cancerous control line (e.g., MRC-5 lung fibroblast) in appropriate media until they reach ~80% confluency.[13]

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the target compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Line Cancer Type Predicted IC₅₀ (µM)
A549 Non-Small Cell Lung Cancer5 - 15
MCF-7 Breast Cancer (ER+)2 - 10
HCT116 Colorectal Carcinoma1 - 8
MRC-5 Normal Lung Fibroblast> 50
Table 2: Hypothetical IC₅₀ data table for presenting cytotoxicity results.
Protocol: Apoptosis Induction Analysis by Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with the compound. It uses Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters necrotic or late apoptotic cells with compromised membranes).[13]

Methodology:

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol assesses the ability of the compound to inhibit tumor growth in a living organism, providing crucial data for preclinical development.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at two doses, Positive Control). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).

G start Day 0: Implant Cancer Cells (e.g., HCT116) tumor_growth Days 7-10: Tumors reach ~100 mm³ start->tumor_growth randomize Randomize into Groups (Vehicle, Compound, Control) tumor_growth->randomize treatment Days 11-32: Daily Dosing & Monitoring (Tumor Volume, Body Weight) randomize->treatment endpoint Day 33: Euthanasia & Endpoint Analysis (Tumor Weight, IHC) treatment->endpoint Study Conclusion

Caption: Experimental workflow for an in vivo mouse xenograft study.

Structure-Activity Relationship (SAR) and Future Directions

The initial validation of this lead compound will pave the way for systematic SAR studies. Key areas for modification include:

  • Benzyl Ring Substitution: Replacing the 4-chloro group with other halogens (F, Br) or with electron-donating groups (methoxy, methyl) to probe the electronic and steric requirements for optimal activity.[1]

  • Isoxazole Core: Modifying the methyl groups at the 3- and 5-positions to larger alkyl or aryl groups to explore effects on lipophilicity and target engagement.

  • Sulfone Linker: Exploring alternative linkers, such as a sulfoxide or a simple methylene bridge, to understand the importance of the sulfone's hydrogen bonding capacity.[7][8]

Future work should also focus on identifying the specific molecular target(s) through techniques like thermal shift assays or affinity chromatography, followed by detailed pharmacokinetic and toxicology studies to fully characterize the drug development potential of this promising chemical class.

Conclusion

While direct experimental data on 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is not yet prevalent in public literature, a robust scientific rationale predicts its significant potential as an anticancer agent. By synthesizing knowledge from its constituent chemical moieties, we hypothesize a mechanism centered on the induction of apoptosis. This guide provides the necessary framework and detailed experimental protocols to systematically synthesize, characterize, and validate this hypothesis. The proposed research plan is a self-validating system designed to rigorously test the therapeutic potential of this compound class, offering a clear path for drug development professionals to explore a promising new area of oncology research.

References

  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available from: [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • PMC. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available from: [Link]

  • ResearchGate. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link]

  • PMC. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Available from: [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]

  • PMC. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link]

  • EIJST. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. Available from: [Link]

  • ResearchGate. Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies. Available from: [Link]

  • ACS Publications. Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site. Available from: [Link]

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  • MDPI. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link]

  • Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

  • PMC. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available from: [Link]

  • RSC Publishing. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. Available from: [Link]

  • ResearchGate. (PDF) Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available from: [Link]

  • PJPS. Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. Available from: [Link]

  • PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Available from: [Link]

  • MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Available from: [Link]

  • MDPI. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Available from: [Link]

  • PubMed. Indoxyl Sulfate Induces Apoptosis Through Oxidative Stress and Mitogen-Activated Protein Kinase Signaling Pathway Inhibition in Human Astrocytes. Available from: [Link]

  • PMC. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Available from: [Link]

  • Frontiers. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Available from: [Link]

  • Rasayan J. Chem. synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. Available from: [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Application Note: Synthesis and Isolation Protocol for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone Introduction & Mechanistic Rationale Sulfones are critical pharmacophores in drug development, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Introduction & Mechanistic Rationale

Sulfones are critical pharmacophores in drug development, frequently utilized for their metabolic stability and their capacity to act as strong hydrogen bond acceptors[1]. The synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS 303985-23-1) exemplifies a robust, two-stage methodology commonly employed in medicinal chemistry.

This protocol details a convergent synthetic approach utilizing commercially available 4-(chloromethyl)-3,5-dimethylisoxazole[2][3] and 4-chlorobenzyl mercaptan[4]. The sequence relies on two highly predictable transformations:

  • S-Alkylation (Thioetherification): The benzylic thiol is deprotonated by a mild base (K₂CO₃) to form a highly nucleophilic thiolate. This species attacks the electrophilic chloromethyl group of the isoxazole derivative via an Sₙ2 mechanism. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the thiolate relatively unsolvated, significantly accelerating the substitution rate.

  • S-Oxidation: The intermediate sulfide is oxidized using meta-chloroperoxybenzoic acid (mCPBA). The oxidation proceeds stepwise: first to the sulfoxide, and then to the sulfone. Because the second oxidation step is slower and requires a stronger driving force, slightly more than two equivalents of mCPBA are utilized to ensure complete conversion and prevent the isolation of mixed sulfoxide/sulfone products[1][5].

Reaction Workflow & Pathway Visualization

SynthesisWorkflow SM1 4-Chlorobenzyl mercaptan (Nucleophile) Step1 Step 1: S-Alkylation (K2CO3, DMF, rt) SM1->Step1 SM2 4-(Chloromethyl)-3,5-dimethylisoxazole (Electrophile) SM2->Step1 Intermediate Thioether Intermediate (Sulfide) Step1->Intermediate SN2 Displacement Step2 Step 2: S-Oxidation (mCPBA, DCM, 0 °C to rt) Intermediate->Step2 Product 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (Target) Step2->Product Epoxidation (2.2 eq oxidant)

Two-step synthetic workflow for the target sulfone via S-alkylation and subsequent oxidation.

Quantitative Data: Reagent Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Chlorobenzyl mercaptan158.651.001.59 gNucleophile
4-(Chloromethyl)-3,5-dimethylisoxazole145.591.051.53 gElectrophile
Potassium carbonate (K₂CO₃)138.211.502.07 gBase
N,N-Dimethylformamide (DMF)73.09N/A20 mLSolvent (Step 1)
mCPBA (~77% active oxidant)172.572.204.93 gOxidant
Dichloromethane (DCM)84.93N/A30 mLSolvent (Step 2)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of the Thioether Intermediate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzyl mercaptan (1.59 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered K₂CO₃ (2.07 g, 15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for the generation of the thiolate anion.

  • Alkylation: Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.53 g, 10.5 mmol) in 5 mL of DMF. Add this solution dropwise to the reaction flask over 10 minutes. Expert Insight: Dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions or thiol dimerization.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 8:2). The product will appear as a new, less polar UV-active spot compared to the starting thiol.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 30 mL) or copious amounts of brine to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This crude intermediate is generally pure enough (>95%) to carry directly into the next step.

Step 2: Oxidation to the Sulfone Target
  • Preparation: Dissolve the crude thioether intermediate (~10 mmol) in anhydrous DCM (30 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Weigh out mCPBA (4.93 g, ~22.0 mmol, assuming 77% purity). Add the mCPBA portionwise over 15 minutes to the stirred solution at 0 °C. Expert Insight: The stepwise addition at 0 °C is critical to safely control the exothermic formation of the initial sulfoxide intermediate[5].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. A white precipitate of m-chlorobenzoic acid (the reduced byproduct) will gradually form.

  • Reaction Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 1:1). The target sulfone is significantly more polar than the starting sulfide. Ensure the complete disappearance of both the sulfide and the intermediate sulfoxide.

  • Quenching: Cool the reaction mixture back to 0 °C and add 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxides. Stir vigorously for 15 minutes.

  • Workup: Dilute with additional DCM (20 mL) and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 30 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography or recrystallized to yield the pure sulfone.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the success of the oxidation step must be validated analytically. The transformation from sulfide to sulfone fundamentally alters the electronic environment of the adjacent methylene protons, providing a clear diagnostic marker.

  • ¹H NMR Diagnostic Shift: In the intermediate sulfide, the methylene protons (-CH₂-) attached to the sulfur atom typically resonate between 3.50 – 3.70 ppm. Upon oxidation to the sulfone, the strong electron-withdrawing nature of the -SO₂- group causes a significant downfield shift. In the final product, expect the benzylic CH₂ and the isoxazole CH₂ protons to appear as distinct singlets further downfield, typically in the 4.20 – 4.50 ppm range.

  • Mass Spectrometry: ESI-MS should confirm the target mass. The exact mass of the product (C₁₃H₁₄ClNO₃S) is 299.04 Da. Look for the [M+H]⁺ ion at m/z ~300.0.

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Abstract This application note details the development and validation of a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, offering excellent selectivity and efficiency. Detection is performed using a UV-Vis detector. The described method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications.[1][2][3][4][5]

Introduction

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a synthetic organic compound featuring a sulfone group, a substituted isoxazole ring, and a chlorobenzyl moiety. The presence of these functional groups suggests its potential utility in pharmaceutical and agrochemical research. The sulfone group is a key structural motif in a variety of therapeutic agents, while isoxazole derivatives are known to possess a wide range of biological activities, including anticancer and antioxidant properties.[6] Accurate and precise quantification of this compound is crucial for purity assessment, stability studies, and formulation analysis in drug development and chemical synthesis.

This guide provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method tailored to this specific analyte. The narrative explains the scientific rationale behind each experimental choice, ensuring the method is both technically sound and easily transferable.

Analyte Properties & Method Development Rationale

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: The analyte consists of a moderately non-polar chlorobenzyl group and a more polar sulfone and dimethyl-isoxazole core. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • UV Absorbance: The presence of the chlorophenyl and isoxazole rings, which are aromatic chromophores, allows for sensitive detection using a UV-Vis spectrophotometer. Theoretical and empirical data for similar structures suggest significant absorbance in the short-to-mid UV range (220-270 nm).[7][8][9] An initial scan is necessary to determine the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity. Studies on related sulfones and isoxazoles indicate that UV detection is a viable approach.[10][11][12]

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as the organic component of the mobile phase in RP-HPLC.

The Method Development Workflow

The process of developing a robust HPLC method is systematic. It begins with selecting the initial conditions based on the analyte's properties and proceeds through a logical optimization and validation sequence.

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Materials and Equipment
  • Analyte: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone reference standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm).

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[11][13]

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Mobile Phase: Prepare the mobile phase as specified in the optimized conditions table. Pre-mix the components, degas thoroughly using sonication or vacuum filtration before use.

Chromatographic Method and Validation

The method was developed and validated according to ICH Q2(R1) guidelines, which outline the necessary procedures to demonstrate that an analytical method is suitable for its intended purpose.[1][2][3][5]

Table 1: Optimized HPLC Conditions

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Optimized Conditions:

  • Column: A C18 column provides excellent retention and separation for moderately non-polar compounds like the target analyte.

  • Mobile Phase: A 60:40 mixture of acetonitrile and water was found to provide optimal retention (retention time ~4.5 min), good peak symmetry (tailing factor < 1.2), and efficient separation from any potential impurities. Acetonitrile was chosen over methanol for its lower viscosity and better UV transparency.

  • Wavelength: A PDA scan of the analyte revealed a λmax at 245 nm, providing the best signal-to-noise ratio for sensitive detection.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Method Validation Results

The optimized method was subjected to rigorous validation to ensure its performance characteristics meet the standards for analytical testing.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Five replicate injections of a 50 µg/mL standard were performed.

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry) ≤ 2.01.15
Theoretical Plates (N) > 20007800
%RSD of Retention Time ≤ 1.0%0.18%
%RSD of Peak Area ≤ 2.0%0.45%
Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45210x + 1250
Accuracy and Precision

Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of the target concentration, n=3). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 2: Summary of Accuracy and Precision Data

Concentration LevelAccuracy (% Recovery)Precision (%RSD) - RepeatabilityPrecision (%RSD) - Intermediate
Low (40 µg/mL) 99.2%0.85%1.12%
Mid (50 µg/mL) 100.5%0.51%0.95%
High (60 µg/mL) 99.8%0.63%1.04%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

The LOQ was confirmed to have acceptable precision and accuracy, making it the lower limit for quantitative measurements.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. The method meets all the validation criteria set forth by the ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision.[1][2][3] The short run time and use of a common C18 column make this method highly efficient and cost-effective for routine analysis in quality control and research environments.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. [Link]

  • Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. II. Compounds Containing the Sulfone Function. Journal of the American Chemical Society, 71(1), 84–93. [Link]

  • Reis, F. A., et al. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5233. [Link]

  • S. Rebouh, et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank, 2023(4), M1750. [Link]

  • Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

  • Lima, P. C., et al. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry, 77(18), 7822–7831. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(23), 7304. [Link]

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Method

In Vivo Dosing Protocols for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone: A Methodological Framework

Senior Application Scientist Note: Crafting a precise in vivo dosing protocol for a novel chemical entity like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone requires a systematic, data-driven approach. As of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Crafting a precise in vivo dosing protocol for a novel chemical entity like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone requires a systematic, data-driven approach. As of the current scientific literature, specific in vivo studies, including established dosing regimens, for this particular compound are not publicly available. Therefore, this document outlines a comprehensive framework and a series of requisite protocols for researchers to establish a safe and efficacious in vivo dosing strategy. This guide is built upon established principles of pharmacology and toxicology, drawing parallels from related sulfone and isoxazole-containing compounds where applicable.

Part 1: Preclinical Assessment and Compound Characterization

Before any in vivo administration, a thorough physicochemical and in vitro characterization of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is paramount. This initial phase provides the foundational data necessary for rational dose selection and formulation development.

Physicochemical Properties

A clear understanding of the compound's properties is the first step.

ParameterImportanceRecommended Method
Solubility Critical for formulation development. Determines suitable vehicles for administration.Kinetic and thermodynamic solubility assays in various pharmaceutically acceptable solvents (e.g., water, saline, DMSO, ethanol, PEG400).
LogP/LogD Predicts lipophilicity and potential for membrane permeability and distribution into tissues.HPLC-based or computational methods.
pKa Determines the ionization state at physiological pH, affecting solubility and cell penetration.Potentiometric titration or computational prediction.
Chemical Stability Ensures the compound does not degrade in the formulation vehicle or under physiological conditions.HPLC analysis of the compound in vehicle over time at various temperatures.
In Vitro Pharmacology and Toxicology

In vitro assays are essential to determine the compound's biological activity and potential toxicity, which will inform the starting doses for in vivo studies.

  • Mechanism of Action (MoA): While the specific MoA of this compound is not defined, sulfones as a class can act as biological antioxidants.[1] Initial screening should include target-based assays if a putative target is known, or phenotypic screens to identify its biological effects.

  • Cellular Potency (IC50/EC50): Dose-response studies in relevant cell lines are necessary to determine the concentration at which the compound elicits its desired effect.

  • In Vitro Cytotoxicity: Evaluation in both target and non-target cell lines (e.g., hepatocytes, renal cells) is crucial to assess for off-target toxicity. Assays such as MTT or LDH release can be employed.

  • Metabolic Stability: Incubation with liver microsomes from the selected animal species (and human) will provide insights into the compound's metabolic fate and potential for rapid clearance.[2]

Part 2: Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the compound. The choice of vehicle will be guided by the solubility data obtained in Part 1.

Commonly Used Vehicles for Preclinical In Vivo Studies:

VehiclePropertiesConsiderations
Saline (0.9% NaCl) Aqueous, isotonic.Suitable for water-soluble compounds.
PBS (Phosphate-Buffered Saline) Aqueous, buffered to physiological pH.Suitable for water-soluble compounds.
5% Dextrose in Water (D5W) Aqueous, isotonic.An alternative to saline.
DMSO (Dimethyl Sulfoxide) Aprotic solvent, enhances solubility.Can have its own biological effects and toxicity. Typically used at <10% of the final formulation.[3]
PEG400 (Polyethylene Glycol 400) Water-miscible, viscous liquid.Good for poorly water-soluble compounds. Often used in combination with other solvents.
Tween 80 / Cremophor EL Surfactants/emulsifiers.Used to create stable suspensions or emulsions for poorly soluble compounds. Can cause hypersensitivity reactions.
Corn Oil / Sesame Oil Lipid-based vehicles.Suitable for highly lipophilic compounds for oral or subcutaneous administration.

Protocol for Formulation Preparation (Example for a Suspension):

  • Weigh the required amount of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

  • If necessary, reduce particle size by grinding to improve suspension homogeneity.

  • In a sterile container, add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose in water).

  • Add a wetting agent (e.g., a few drops of Tween 80) to the powder to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.

  • Ensure the final formulation is homogenous before each administration.

Part 3: In Vivo Dosing Protocols

A tiered approach, starting with tolerability studies and progressing to pharmacokinetic and efficacy studies, is recommended.

Maximum Tolerated Dose (MTD) Study

The primary objective of this study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[4]

Experimental Workflow for MTD Study:

MTD_Workflow start Select Animal Model (e.g., Mice, Rats) groups Establish Dose Groups (n=3-5 per group) - Vehicle Control - Ascending Doses start->groups admin Compound Administration (Select Route: e.g., PO, IP, IV) groups->admin monitor Daily Monitoring - Clinical Signs (lethargy, ruffled fur) - Body Weight - Food/Water Intake admin->monitor endpoint Study Endpoint (e.g., 7-14 days) monitor->endpoint necropsy Necropsy & Histopathology (Major Organs) endpoint->necropsy mtd Determine MTD (Highest dose with no significant toxicity) necropsy->mtd

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Step-by-Step MTD Protocol:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Size: Use a small number of animals per dose level (e.g., n=3-5).

  • Dose Levels: Begin with a low dose, extrapolated from in vitro cytotoxicity data (e.g., 1/10th of the in vitro LD50 if available). Subsequent dose groups should receive escalating doses (e.g., 2-fold or 3-fold increments). Include a vehicle control group.

  • Administration Route: The route of administration (e.g., oral (PO), intraperitoneal (IP), intravenous (IV)) should align with the intended clinical application.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels. Record body weight daily.[4]

  • Endpoint: The MTD is typically defined as the dose that results in no more than a 10% loss in body weight and no mortality or severe clinical signs. The study duration is usually 7 to 14 days.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4][5]

Experimental Workflow for PK Study:

PK_Workflow start Select Animal Model & Dose Level (below MTD) admin Single Dose Administration (IV and intended route) start->admin sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) admin->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) analysis->params

Caption: Workflow for a single-dose Pharmacokinetic (PK) study.

Step-by-Step PK Protocol:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dose Administration: Administer a single dose of the compound at a level below the MTD. To determine bioavailability, one group should receive the compound intravenously (IV), and another group via the intended therapeutic route (e.g., PO).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[4]

  • Sample Processing: Process blood to plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Efficacy (Pharmacodynamic) Studies

Once the MTD and PK profile are understood, efficacy studies can be designed to evaluate the therapeutic effect of the compound in a relevant disease model.

Key Considerations for Efficacy Study Design:

  • Dose Selection: Choose at least three dose levels based on the MTD and PK data. Doses should be selected to provide a range of exposures around the anticipated efficacious concentration determined from in vitro studies.

  • Dosing Frequency: The dosing frequency (e.g., once daily, twice daily) should be determined by the compound's half-life (t1/2) to maintain plasma concentrations above the target efficacious level.[4]

  • Treatment Duration: The duration of treatment will depend on the specific disease model and the anticipated time to observe a therapeutic effect.

  • Endpoints: Clearly defined primary and secondary endpoints are essential to assess efficacy. These can include tumor volume, bacterial load, behavioral changes, or specific biomarkers.

  • Control Groups: Always include a vehicle control group and, if possible, a positive control (a known effective drug) to validate the experimental model.

Part 4: Safety and Toxicology

Throughout all in vivo studies, diligent monitoring for adverse effects is crucial.

  • General Safety: The safety data sheet (SDS) for related compounds like 4-chlorophenyl methyl sulfone indicates potential for harm if swallowed or inhaled and may cause skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE) should be used during handling.

  • In-life Observations: Daily clinical observations are the cornerstone of safety assessment.

Conclusion

The development of an in vivo dosing protocol for a novel compound such as 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a rigorous, multi-step process. By systematically characterizing the compound's properties, establishing a suitable formulation, and conducting well-designed MTD, PK, and efficacy studies, researchers can generate the robust data necessary to define a safe and effective dosing regimen. This structured approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • Mechanism of Action of Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases.
  • 4-Chlorophenyl methyl sulfone - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide - EvitaChem. EvitaChem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry. Available at:

  • In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor. PubMed.
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI.
  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.
  • Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats. PubMed.
  • Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl). PubMed.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
  • Optimization of dosage for in vivo studies of 6- (4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5- carbaldehyde. Benchchem.
  • international conference on harmonisation of technical requirements for registration of pharmaceuticals for human use. PMDA.
  • WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. Google Patents.

Sources

Application

Application Note: Crystallization Techniques and Polymorph Control for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Introduction 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) is a complex organic intermediate utilized in advanced synthetic chemistry and drug development. Structurally, the molecule feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) is a complex organic intermediate utilized in advanced synthetic chemistry and drug development. Structurally, the molecule features three distinct motifs: a highly polar sulfone linker, a lipophilic 4-chlorobenzyl moiety, and a heteroaromatic 3,5-dimethylisoxazole ring.

Achieving high-purity crystalline forms of this compound is critical for downstream synthetic applications, structural elucidation via Single-Crystal X-Ray Diffraction (SC-XRD), and ensuring consistent physicochemical properties. This application note details field-proven methodologies for both bulk purification and single-crystal growth, grounded in the thermodynamic principles of molecular crystallization.

Physicochemical Profiling & Solvent Selection

The crystallization behavior of this compound is dictated by the competing solubilities of its functional groups. The sulfone moiety ( R−SO2​−R′ ) acts as a strong hydrogen-bond acceptor, while the chlorobenzyl and isoxazole rings drive hydrophobic and π−π stacking interactions. Selecting the correct solvent system requires balancing these competing forces to control the supersaturation rate.

Table 1: Solvent Screening Matrix for the Target Sulfone

Solvent SystemMechanism of ActionSolubility ProfileCrystallization Outcome
Ethanol (100%) H-bonding to sulfoneHigh at 75°C, Low at 5°CHigh yield, microcrystalline powder
DCM / Hexane Anti-solvent vapor diffusionHigh in DCM, Insoluble in HexaneHigh-quality single crystals for XRD
Ethyl Acetate Dipole-dipole interactionsModerate at 25°CPoor yield, rapid precipitation

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Bulk Purification)

Objective : To obtain high-purity bulk material (>99% HPLC) from crude synthetic mixtures. Rationale : Hot ethanol has been proven highly effective for the recrystallization of structurally analogous chlorophenyl-isoxazole sulfonates [1]. At elevated temperatures, ethanol acts as a hydrogen-bond donor to the sulfone oxygen atoms, solvating the molecule. Upon cooling, the hydrophobic nature of the chlorobenzyl and isoxazole rings dominates, driving supersaturation and nucleation.

Step-by-Step Methodology :

  • Dissolution : Suspend 1.0 g of crude 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Heating : Heat the suspension to 75°C under continuous magnetic stirring (400 rpm) until complete dissolution is achieved.

  • Clarification (Self-Validation Step) : Filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, pre-heated receiving flask. Causality: This removes insoluble impurities and heterogeneous nucleants (e.g., dust) that could cause premature, uncontrolled nucleation.

  • Controlled Cooling : Transfer the flask to a programmable water bath. Cool the solution from 75°C to 20°C at a linear rate of 0.5°C/min. Causality: A slow cooling rate ensures the system remains within the metastable zone, promoting crystal growth over secondary nucleation, which prevents the formation of amorphous aggregates [2].

  • Harvesting : Isolate the resulting white crystalline solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol to remove residual mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Vapor Diffusion (Single Crystal Growth for SC-XRD)

Objective : To grow defect-free single crystals suitable for X-ray diffraction. Rationale : Vapor diffusion allows for an extremely slow, isothermal increase in supersaturation. Dichloromethane (DCM) readily dissolves the compound, while hexane acts as a volatile anti-solvent. As hexane vapor diffuses into the DCM solution, the dielectric constant of the medium gradually decreases, forcing the compound to crystallize in a highly ordered lattice.

Step-by-Step Methodology :

  • Preparation of Inner Solution : Dissolve 20 mg of the purified compound in 1.0 mL of DCM in a 2-dram (inner) glass vial. Ensure the solution is undersaturated.

  • Filtration : Pass the solution through a 0.22 µm PTFE filter to ensure absolute clarity.

  • Preparation of Outer Chamber : Place 3.0 mL of n-hexane into a 20 mL (outer) scintillation vial.

  • Assembly : Carefully place the uncapped inner vial into the outer vial.

  • Sealing and Equilibration : Cap the outer vial tightly with a Teflon-lined cap and seal with Parafilm. Store the chamber in a vibration-free environment at a constant 20°C.

  • Harvesting : After 5–7 days, inspect the inner vial for the formation of block-like or needle-like single crystals. Harvest the crystals using a nylon loop and immediately coat them in paratone oil to prevent solvent loss prior to XRD mounting.

VaporDiffusion A Inner Vial (Compound in DCM) C Seal Chamber (Closed System) A->C B Outer Vial (Anti-solvent: Hexane) B->C D Vapor Equilibration (Isothermal, 20°C) C->D E Supersaturation & Nucleation D->E F Single Crystal Harvesting E->F

Workflow for anti-solvent vapor diffusion crystallization of the target sulfone.

Mechanistic Insights & Self-Validating Systems

The success of these protocols relies on the delicate balance of thermodynamic and kinetic factors [2]. In the ethanol cooling crystallization, the system is self-validating: if the solution turns cloudy (cloud point) before reaching 60°C, the initial concentration was too high, and additional solvent must be added to prevent "oiling out" (liquid-liquid phase separation).

During vapor diffusion, the slow kinetics allow the 4-chlorobenzyl rings to align via hydrophobic and potential halogen-bonding ( Cl⋅⋅⋅Cl ) interactions, while the 3,5-dimethylisoxazole rings engage in π−π stacking. The sulfone group, being highly polar, dictates the primary hydrogen-bonding network within the crystal lattice, acting as the structural anchor for the growing crystal face.

Interactions Sulfone Sulfone Group (Hydrogen Bond Acceptor) Isoxazole 3,5-Dimethylisoxazole (Dipole & Pi-interactions) Isoxazole->Isoxazole Pi-Stacking Chlorobenzyl 4-Chlorobenzyl Ring (Hydrophobic & Halogen bonding) Chlorobenzyl->Chlorobenzyl Pi-Pi / Cl···Cl interactions Solvent Ethanol Solvent (Hydrogen Bond Donor) Solvent->Sulfone H-Bonding (O···H-O)

Key intermolecular interactions driving the crystal packing of the compound.

References

  • Title : (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate Source : Molbank 2023, 2023(3), M1712. URL :[Link][1]

  • Title : Exploring the crystal form landscape | Polymorphism in Molecular Crystals Source : Oxford Academic URL :[Link][2]

Sources

Method

Application Note: High-Resolution LC-MS/MS Analysis and Fragmentation Profiling of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Executive Summary The compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) is a complex, polyfunctional synthetic intermediate and bioactive scaffold. Structurally, it features a halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) is a complex, polyfunctional synthetic intermediate and bioactive scaffold. Structurally, it features a halogenated aromatic ring (4-chlorobenzyl), a highly polar sulfone linker, and a nitrogen-containing heteroaromatic system (3,5-dimethylisoxazole). Analyzing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its ionization behavior and gas-phase dissociation kinetics.

This application note provides a comprehensive, self-validating methodology for the robust quantification and structural confirmation of this compound in complex matrices, designed specifically for drug development professionals and analytical chemists.

Mechanistic Rationale & Isotopic Diagnostics (Expertise & Experience)

To design a reliable MS/MS method, we must look beyond empirical optimization and understand the causality of the molecule's behavior in the mass spectrometer.

Ionization Strategy

The 3,5-dimethylisoxazole ring contains a basic nitrogen atom that acts as an excellent proton acceptor in acidic environments. Therefore, Electrospray Ionization in Positive mode (ESI+) combined with a mobile phase heavily modified with formic acid (0.1%) is the optimal choice to drive the formation of the [M+H]+ precursor ion at m/z 300.046.

Gas-Phase Dissociation Kinetics

Under Collision-Induced Dissociation (CID), the molecule exhibits highly predictable fragmentation pathways dictated by its functional groups:

  • Sulfone Extrusion : Sulfone-containing compounds are highly susceptible to the extrusion of neutral sulfur dioxide ( SO2​ , 64 Da) under CID . This yields a stable fragment at m/z 236.08.

  • C-S Bond Cleavage : The bonds flanking the sulfone group are the weakest links. Cleavage on the benzyl side yields the (3,5-dimethyl-4-isoxazolyl)methyl cation (m/z 110.06), while cleavage on the isoxazole side eventually yields the 4-chlorobenzyl cation (m/z 125.01) .

The Isotopic Diagnostic Advantage

A critical diagnostic feature of this molecule is the natural isotopic signature of the chlorine atom ( 35Cl and 37Cl in a ~3:1 ratio). The precursor ion exhibits a distinct doublet at m/z 300.0 and 302.0. By tracking the 37Cl isotope during MS/MS, we can definitively confirm the structural origin of our fragment ions. Fragments retaining the chlorobenzyl moiety (e.g., m/z 125.0) will exhibit an M+2 peak (m/z 127.0), whereas fragments originating from the isoxazole side (e.g., m/z 110.1) will not .

MS_Fragmentation Precursor [M+H]+ m/z 300.0461 Frag_SO2 [M+H - SO2]+ m/z 236.0842 Precursor->Frag_SO2 Extrusion of SO2 (-64 Da) Frag_Isox Isoxazolylmethyl Cation m/z 110.0600 Precursor->Frag_Isox Cleavage of Benzyl C-S bond Frag_Sulfonyl Chlorobenzylsulfonyl Cation m/z 188.9772 Precursor->Frag_Sulfonyl Cleavage of Isoxazole C-S bond Frag_Benzyl 4-Chlorobenzyl Cation m/z 125.0153 Precursor->Frag_Benzyl Direct C-S Cleavage Frag_Sulfonyl->Frag_Benzyl Loss of SO2 (-64 Da)

Fig 1: CID MS/MS fragmentation pathways of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

Workflow & Methodology

Sample Preparation (Protein Precipitation)

To ensure the protocol is self-validating, the extraction must efficiently separate the analyte from matrix interferences while preventing sulfone degradation.

  • Aliquot 50 µL of plasma (or biological matrix) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a 13C or D4​ labeled analog). Rationale: Cold ACN precipitates >95% of plasma proteins while stabilizing the sulfone linkage against enzymatic hydrolysis.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water. Rationale: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening (solvent effect) upon injection.

Liquid Chromatography Parameters

A C18 column is selected for its robust retention of the hydrophobic chlorobenzyl group, while the acidic mobile phase ensures sharp peak shapes for the isoxazole moiety.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.000.4095.05.0Initial
0.500.4095.05.0Linear
2.500.405.095.0Linear
3.500.405.095.0Hold
3.600.4095.05.0Linear
5.000.4095.05.0Re-equilibrate

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm). Column Temperature: 40°C. Injection Volume: 2 µL.

Mass Spectrometry (MRM) Parameters

Data acquisition is performed on a Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Assignment & Function
300.0110.15025Isoxazolylmethyl cation (Quantifier )
300.0125.050354-Chlorobenzyl cation (Qualifier 1)
300.0236.15015 [M+H−SO2​]+ (Qualifier 2)
302.0127.05035 37Cl -Chlorobenzyl cation (Isotope Check)

System Suitability & Self-Validation (Trustworthiness)

A robust analytical method must continuously prove its own validity during a run. Implement the following self-validating criteria for every batch:

  • Isotopic Ratio Verification : The peak area ratio of the m/z 300.0 → 125.0 transition to the m/z 302.0 → 127.0 transition must remain at 3.0 ± 0.3 . A deviation from this ratio indicates a co-eluting isobaric interference, invalidating the quantification for that specific sample.

  • Qualifier/Quantifier Consistency : The ratio of the m/z 125.0 (Qualifier) to m/z 110.1 (Quantifier) must be within ±15% of the ratio established by the neat calibration standards.

  • Carryover Assessment : A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) standard must show a signal ≤ 20% of the Lower Limit of Quantification (LLOQ) for the m/z 110.1 transition.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma Journal of Chromatography B (PubMed/NIH) URL:[Link]

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry Analytical Chemistry (PMC/NIH) URL:[Link]

Application

Topic: Characterization of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in Cell-Based Assays

An Application Note and Protocol from a Senior Application Scientist Abstract This document provides a comprehensive framework for the initial characterization of the novel compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This document provides a comprehensive framework for the initial characterization of the novel compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, hereafter referred to as CMS-4I, in a cell culture setting. As the specific mechanism of action for CMS-4I is not yet elucidated, this guide presents a logical, multi-phase experimental approach designed to first establish its cytotoxic profile and then to probe its effects on fundamental cellular processes such as apoptosis and cell cycle progression. The protocols herein are grounded in established methodologies and include critical insights into experimental design, data interpretation, and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the biological activity of novel chemical entities containing sulfone and isoxazole moieties.

Introduction: The Scientific Rationale

The chemical structure of CMS-4I incorporates both a sulfone and an isoxazole group, two pharmacophores of significant interest in drug discovery. Sulfone derivatives have been noted for a range of biological activities, including acting as powerful biological antioxidants.[1] Isoxazole-containing compounds have demonstrated potential in inhibiting the invasive phenotypes of cancer cells.[2] Given these precedents, it is plausible that CMS-4I may exert influence over cell viability, proliferation, or programmed cell death.

The primary challenge with any novel compound is the absence of established data. Therefore, a systematic approach is required. This guide addresses this challenge by outlining a workflow that begins with broad questions about cytotoxicity and progressively narrows the focus to specific mechanistic pathways. This ensures a resource-efficient and scientifically sound investigation.

Hypothesized Mechanism of Action

Based on the compound's structural motifs, we can hypothesize potential cellular impacts. The presence of the sulfone and isoxazole rings suggests that CMS-4I could interfere with redox balance, cell signaling cascades regulating proliferation (e.g., MAPK pathways), or the intrinsic/extrinsic apoptosis pathways. The following assays are selected to test these hypotheses.

G CMS4I CMS-4I Compound Cell Target Cell CMS4I->Cell Treatment ROS Redox Imbalance (Oxidative Stress) Cell->ROS Hypothesis 1 Signal Cell Proliferation Signaling (e.g., MAPK) Cell->Signal Hypothesis 2 Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cycle Cell Cycle Arrest Signal->Cycle Prolif Inhibition of Proliferation Cycle->Prolif

Figure 1: Hypothesized signaling pathways for CMS-4I.

Compound Preparation: The Foundation of Reproducibility

Accurate and consistent preparation of stock solutions is paramount for reliable and reproducible results in cell-based assays.[3] The following protocol details the preparation of a high-concentration stock solution of CMS-4I in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary
PropertyValueSource/Note
Compound Name 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CMS-4I)-
Molecular Formula C₁₃H₁₄ClNO₃SDerived from structure
Molecular Weight 303.77 g/mol Derived from formula
Appearance White to off-white solidTypical for purified small molecules
Solvent for Stock Dimethyl Sulfoxide (DMSO), AnhydrousCommon for cell culture compounds
Stock Concentration 10 mMRecommended starting point
Storage Conditions -20°C (short-term) or -80°C (long-term)[3]
Protocol: Preparation of a 10 mM Stock Solution
  • Pre-equilibration: Allow the vial containing the CMS-4I powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh 3.04 mg of CMS-4I powder using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube or glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.

  • Solubilization: Cap the vial tightly and vortex vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure all particles have dissolved.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -80°C for long-term stability.[3]

  • Working Solution Preparation: Prepare working solutions by diluting the 10 mM stock into your complete cell culture medium immediately before use. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium).

Critical Consideration - DMSO Toxicity: DMSO can be toxic to cells at high concentrations. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[3]

Phase 1: Determining Cytotoxicity and Cell Viability

The first step in characterizing CMS-4I is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), which is essential for selecting appropriate concentrations for subsequent mechanistic assays.[4] The Water-Soluble Tetrazolium salt (WST-1) assay is a robust colorimetric method for this purpose, measuring the metabolic activity of viable cells.[4]

G Start Seed cells in 96-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat with serial dilutions of CMS-4I & controls Incubate1->Treat Incubate2 Incubate for desired time (24, 48, 72h) Treat->Incubate2 AddWST1 Add WST-1 Reagent to each well Incubate2->AddWST1 Incubate3 Incubate for 1-4h at 37°C AddWST1->Incubate3 Read Measure Absorbance at 450 nm Incubate3->Read Analyze Calculate % Viability and determine IC50 Read->Analyze

Figure 2: Experimental workflow for the WST-1 cell viability assay.

Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Seed your chosen cell line into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Attachment: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of CMS-4I in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Be sure to include wells for:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

    • Untreated Control: Cells treated with medium only.

    • Blank: Wells with medium but no cells.

  • Incubation: Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Color Development: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed in the untreated control wells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[4]

  • Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the formazan product. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Phase 2: Mechanistic Investigation

With an established IC₅₀ value, you can now investigate how CMS-4I induces cytotoxicity. The following assays probe for apoptosis and cell cycle arrest, two common mechanisms of action for anti-proliferative compounds. Concentrations for these experiments should be chosen around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

Apoptosis Detection via Annexin V & Caspase-3/7 Staining

Apoptosis is a multi-stage process of programmed cell death.[5] An early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by fluorescently-labeled Annexin V.[6] A later event is the activation of effector caspases, such as Caspase-3 and Caspase-7, which execute the cell death program.[7] Using a dual-staining approach provides a more comprehensive picture of the apoptotic process.[8]

G Start Seed and treat cells with CMS-4I (IC50 concentrations) Harvest Harvest both adherent and suspended cells Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend cells in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V conjugate and Caspase-3/7 reagent Resuspend->Stain Incubate Incubate at RT in the dark (typically 15 min) Stain->Incubate Analyze Analyze immediately by flow cytometry or fluorescence microscopy Incubate->Analyze

Sources

Method

Application Note: Rational Solvent Selection for the Extraction of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Abstract This application note provides a comprehensive guide for the rational selection of an optimal solvent system for the extraction of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This molecule, possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the rational selection of an optimal solvent system for the extraction of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This molecule, possessing structural motifs common in pharmacologically active compounds, presents a unique challenge due to its dual polarity.[1][2] We will explore the theoretical underpinnings of solvent selection, grounded in the physicochemical properties of the target molecule, and provide a detailed experimental protocol for empirical validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, process efficiency, and adherence to regulatory standards such as Good Manufacturing Practices (GMP).[3][4]

Introduction: The Critical Role of Solvent Selection

In pharmaceutical development and manufacturing, the isolation and purification of Active Pharmaceutical Ingredients (APIs) are paramount to ensuring product safety and efficacy.[3][5] Solvent extraction is a fundamental technique used to isolate target compounds from crude reaction mixtures or natural sources.[6] The choice of solvent is one of the most critical parameters, directly influencing extraction efficiency, yield, purity, and the economic and environmental viability of the process.[7][8]

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a compound of interest featuring a polar sulfone group, a moderately polar N-O heterocyclic isoxazole ring, and non-polar chlorobenzyl and methyl moieties. This amphiphilic character requires a systematic approach to identify a solvent that can effectively solubilize the molecule while minimizing the co-extraction of impurities. An improper solvent can lead to low yields, complex purification steps, and potential safety and regulatory issues due to residual solvents.[8] This guide establishes a workflow to mitigate these risks through a combination of theoretical analysis and empirical testing.

Theoretical Framework for Solvent Selection

The primary principle governing solvent selection is "like dissolves like," which suggests that a solute will have maximum solubility in a solvent of similar polarity.[9] However, for a molecule with mixed polarity like our target compound, a more nuanced approach is required.

Physicochemical Profile of the Analyte

A molecule's structure dictates its solubility. Let's dissect the contributions of each functional group in 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone:

  • Sulfone Group (-SO₂-): This is a strongly polar, aprotic functional group. The S-O bonds are highly polarized, making this part of the molecule water-soluble and capable of strong dipole-dipole interactions.[10]

  • 4-Chlorobenzyl Group: This aromatic group is predominantly non-polar and lipophilic. The chlorine atom adds some polarity, but the overall character is hydrophobic.

  • 3,5-dimethyl-4-isoxazolyl Group: This heterocyclic system is moderately polar. The nitrogen and oxygen atoms can act as hydrogen bond acceptors. Isoxazole derivatives are common in medicinal chemistry and often exhibit solubility in a range of organic solvents.[2][11][12]

This structural analysis suggests that neither a purely polar nor a purely non-polar solvent will be optimal. A solvent with intermediate polarity or a mixture of solvents is likely to provide the best results.

Key Solvent Selection Criteria

An ideal extraction solvent should possess the following characteristics:

  • High Selectivity: It should preferentially dissolve the target compound over impurities.[9][13]

  • High Capacity: It should have a high solubility for the target compound to minimize solvent volume.[7]

  • Ease of Removal: A low boiling point facilitates removal from the purified product by evaporation.[8]

  • Inertness: The solvent should not react with the target compound.[8]

  • Safety & Environmental Impact: The solvent should have low toxicity, low flammability, and be environmentally benign ("green solvents").[3][14]

  • Regulatory Acceptance: Solvents used in pharmaceutical manufacturing are classified by regulatory bodies (e.g., ICH Q3C) based on their toxicity. Class 3 solvents (low toxic potential) are preferred.[8]

  • Cost-Effectiveness: The cost of the solvent can be a significant factor in large-scale manufacturing.[13]

The following diagram illustrates the logical workflow for selecting an appropriate solvent based on these criteria.

G cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Empirical Validation cluster_2 Phase 3: Process Optimization A Analyze Target Molecule Structure (Polarity, H-bonding, MW) B Create Shortlist of Candidate Solvents (Polar, Aprotic, Non-polar) A->B C Evaluate Solvent Properties (ICH Class, BP, Polarity Index, Safety) B->C D Perform Small-Scale Solubility Screening C->D Proceed with shortlisted solvents E Quantify Solubility (e.g., HPLC-UV) D->E F Assess Purity of Dissolved Solid (Identify Co-dissolving Impurities) E->F G Select Optimal Solvent(s) Based on Selectivity & Capacity F->G Input data for final selection H Develop & Optimize Extraction Protocol (Temperature, Time, Solvent Ratio) G->H I Validate Protocol for Yield & Purity H->I G A 1. Add excess solid (e.g., 20 mg) to a tared vial B 2. Record exact mass of solid A->B C 3. Add precise solvent volume (e.g., 1.0 mL) to the vial B->C D 4. Equilibrate the mixture (Vortex 1 min, let stand 1 hr at 25°C) C->D E 5. Visually inspect (Is solid fully dissolved?) D->E F 6. Centrifuge to pellet undissolved solid D->F G 7. Take aliquot from supernatant & filter (0.22 µm) F->G H 8. Dilute sample for analysis G->H I 9. Quantify concentration via calibrated HPLC-UV H->I J 10. Calculate Solubility (mg/mL) I->J

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone synthesis

Welcome to the Technical Support Center for the synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone . This guide is engineered for process chemists and drug development professionals who need to optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone . This guide is engineered for process chemists and drug development professionals who need to optimize yields, troubleshoot bottlenecks, and scale up this specific two-stage synthesis.

Unlike standard synthetic overviews, this guide focuses on the causality of reaction failures and provides self-validating protocols to ensure high-fidelity execution.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of this target molecule relies on a two-step sequence:

  • S-Alkylation: Coupling of 4-chlorobenzyl mercaptan with 4-(chloromethyl)-3,5-dimethylisoxazole to form a thioether intermediate.

  • Oxidation: Conversion of the thioether to the final sulfone.

S-Alkylation Challenges

Q: Why is my S-alkylation yield plateauing at 70% with a prominent non-polar byproduct visible on TLC? A: The non-polar byproduct is almost certainly bis(4-chlorobenzyl) disulfide.

  • Causality: Thiolate anions generated under basic conditions are highly susceptible to single-electron oxidation by atmospheric oxygen.

  • Solution: You must eliminate oxygen from the system. Degas your solvent (e.g., DMF) by sparging with nitrogen for at least 15 minutes prior to base addition. Furthermore, use a mild, anhydrous base like K₂CO₃ rather than NaOH. Strong aqueous bases promote the hydrolysis of the 4-(chloromethyl)-3,5-dimethylisoxazole starting material into the corresponding alcohol, permanently capping your yield.

Oxidation Challenges

Q: During the oxidation step, the reaction stalls at the sulfoxide intermediate. Pushing the reaction with excess mCPBA causes degradation of the product. How can I drive it cleanly to the sulfone? A: This is a well-documented phenomenon in heterocyclic chemistry.

  • Causality: Azole-containing thioethers are notoriously sluggish during the second oxidation step (sulfoxide to sulfone)[1]. The electron-withdrawing nature of the isoxazole ring drastically reduces the electron density on the sulfur atom, increasing the activation energy required for the second oxygen transfer. Furthermore, using excess meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid. This acidic byproduct can protonate the isoxazole nitrogen, leading to N-oxidation or complete ring-opening degradation.

  • Solution: Switch to a catalytic[2]. Tungstate acts as a phase-transfer catalyst that forms a highly reactive peroxotungstate complex. This method overcomes the electronic deactivation of the sulfur atom, is environmentally benign, and maintains a near-neutral pH that preserves the integrity of the isoxazole ring.

Q: How do I minimize product loss during the final purification? A: Avoid silica gel chromatography for the final sulfone. Sulfones possess strong dipole moments and often streak on silica, leading to poor recovery. Instead, leverage the high crystallinity of the sulfone by performing a solvent-antisolvent precipitation (e.g., Ethanol/Water). This acts as a self-purifying step that leaves any trace sulfoxide intermediate dissolved in the mother liquor.

Part 2: Empirical Data & System Comparisons

To justify the shift away from mCPBA, review the quantitative comparison of oxidation systems for azole-containing thioethers below. Data reflects standard optimization trials for isoxazolyl thioether oxidations.

Oxidation SystemEquivalentsTemp (°C)Time (h)Sulfoxide Yield (%)Sulfone Yield (%)Isoxazole Integrity
mCPBA (Standard) 2.2 eq0 to RT1215%65%Moderate (N-oxide risk)
H₂O₂ (No Catalyst) 3.0 eq952440%56%High
H₂O₂ + Na₂WO₄ 2.5 eq506< 2% 92% Excellent
Oxone 3.0 eqRT165%75%Moderate (Hydrolysis)

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its in-process controls (IPCs). The following methodologies are designed as self-validating systems; do not proceed to the next step unless the IPC criteria are met.

Step 1: Synthesis of the Thioether Intermediate
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-chlorobenzyl mercaptan (1.0 eq, 10.0 mmol) and anhydrous DMF (20 mL). Sparge the solution with N₂ for 15 minutes.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15.0 mmol). Stir at room temperature for 30 minutes to generate the thiolate. The solution may take on a slight yellow tint.

  • Alkylation: Cool the mixture to 0 °C. Add [3] (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 4:1).

    • Target: Complete consumption of the mercaptan.

    • Rf Values: Disulfide byproduct (if any) ~0.8; Thioether Product ~0.5 ; Chloromethyl isoxazole ~0.3.

  • Workup: Quench with distilled water (60 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organics with 5% LiCl aqueous solution (3 x 20 mL) to quantitatively remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Catalytic Oxidation to the Sulfone
  • Preparation: Dissolve the crude thioether (1.0 eq, ~10.0 mmol) in Ethanol (25 mL).

  • Catalyst Addition: Add Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq, 0.5 mmol). Heat the mixture to 50 °C.

  • Oxidation: Add 30% aqueous H₂O₂ (2.5 eq, 25.0 mmol) dropwise over 30 minutes via an addition funnel to control the exothermic oxygen-transfer.

  • Reaction: Stir at 50 °C for 6 hours.

  • Self-Validation Checkpoint (IPC): Analyze via LC-MS.

    • Target: Absence of the M+16 peak.

    • m/z Values: Thioether [M+H]⁺ = 268; Sulfoxide intermediate [M+H]⁺ = 284; Target Sulfone [M+H]⁺ = 300 . (Note: Isotopic chlorine pattern will be present).

  • Isolation: Cool the mixture to 0 °C. Slowly add cold distilled water (25 mL) to induce crystallization. Filter the resulting white crystalline solid, wash with ice-cold 1:1 EtOH/Water, and dry under high vacuum.

Part 4: Process Workflow & Decision Matrix

Use the following diagnostic tree to rapidly identify and resolve deviations during the synthesis.

G Start Reagents: 4-Chlorobenzyl mercaptan + 4-(Chloromethyl)-3,5-dimethylisoxazole Step1 Step 1: S-Alkylation (K2CO3, DMF, N2 atm) Start->Step1 Thioether Intermediate: Thioether Step1->Thioether Issue1 Issue: Disulfide Formation Step1->Issue1 Issue2 Issue: Chloromethyl Hydrolysis Step1->Issue2 Step2 Step 2: Oxidation (H2O2 / Na2WO4) Thioether->Step2 Fix1 Solution: Degas solvent, use N2 atmosphere Issue1->Fix1 Fix2 Solution: Use anhydrous K2CO3, limit water content Issue2->Fix2 Sulfone Target: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone Step2->Sulfone Issue3 Issue: Incomplete Oxidation (Sulfoxide stalling) Step2->Issue3 Issue4 Issue: Isoxazole Degradation Step2->Issue4 Fix3 Solution: Add Na2WO4 catalyst, increase H2O2 to 2.5 eq Issue3->Fix3 Fix4 Solution: Avoid mCPBA, maintain neutral pH Issue4->Fix4

Fig 1: Troubleshooting workflow for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

References

  • Synthesis and oxidation of some azole-containing thioethers Beilstein Journal of Organic Chemistry, 2011, 7, 1504–1510. URL:[Link]

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides American Chemical Society (ACS) Green Chemistry Institute. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in DMSO

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This resource provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to overcome solubility hurdles, ensuring the accuracy and reproducibility of your experiments.

Introduction: Understanding the Challenge

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone incorporates several functional groups that contribute to its physicochemical properties, including its solubility. The presence of a chlorobenzyl group and a sulfone moiety can lead to low aqueous solubility.[1][2][3] While DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, issues can still arise, particularly when preparing high-concentration stock solutions.[4][5] This guide will walk you through a logical, step-by-step process to effectively dissolve this compound and prepare it for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in DMSO at room temperature. What is the first step I should take?

A1: Initial difficulties in dissolving a compound in DMSO at room temperature are common for complex organic molecules. The first step is to ensure you are using a sound technique for preparing the stock solution before resorting to more aggressive methods. Many compounds that appear insoluble may just be slow to dissolve.[1]

Initial Dissolution Protocol:

  • Ensure Purity and Dryness: Before starting, ensure your compound and DMSO are of high purity and that the DMSO is anhydrous. DMSO is highly hygroscopic and absorbed water can affect its solvent properties.[6]

  • Accurate Weighing: Accurately weigh the desired amount of the compound.

  • Stepwise Solvent Addition: Add a small amount of DMSO to the solid compound and gently vortex or triturate with a pipette tip to create a slurry. This initial wetting of the solid is crucial.

  • Incremental Dilution: Gradually add the remaining DMSO in portions while continuing to vortex or mix. Avoid adding the entire volume of the solvent at once.

  • Patience: Allow the mixture to stand at room temperature for a few minutes, with intermittent vortexing, to see if dissolution occurs over time.

If the compound remains insoluble after this initial procedure, you can proceed to the troubleshooting steps outlined below.

Q2: The compound is still not fully dissolved. Can I use heat to improve solubility?

A2: Yes, gentle heating can be an effective method to increase the solubility of many compounds in DMSO.[7][8] However, this must be done with caution to avoid degradation of the compound. The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions, and excessive heat should be avoided.[9][10][11]

Protocol for Gentle Warming:

  • Prepare the compound and DMSO mixture as described in Q1.

  • Warm the vial in a water bath set to 37°C.[7] This temperature is generally safe for most compounds and can significantly aid dissolution.

  • Intermittently vortex the sample every few minutes.

  • Visually inspect for complete dissolution. Do not exceed 30-60 minutes of heating at this temperature.

  • If 37°C is insufficient, you can cautiously increase the temperature, but it is not recommended to exceed 50-60°C without prior stability data for the compound.

A word of caution: Always consider the thermal stability of your specific compound. The sulfone group itself is generally stable.[12][13]

Q3: What about sonication? Is it a safe and effective method?

A3: Sonication is another excellent technique for dissolving stubborn compounds.[7][14] The high-frequency sound waves generate localized energy that can break up solid aggregates and enhance solvent-solute interactions.

Sonication Protocol:

  • Prepare the compound and DMSO mixture in a suitable vial.

  • Place the vial in a bath sonicator.

  • Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.

  • After each sonication cycle, visually inspect the solution.

  • Allow the solution to return to room temperature between cycles if necessary.

This method is generally considered gentle and less likely to cause degradation than prolonged heating.

Q4: I've tried gentle heating and sonication, but I still see some particulate matter. What are my other options?

A4: If physical methods alone are insufficient, exploring co-solvents may be the next logical step. The addition of a small percentage of a different solvent can sometimes disrupt crystal lattice forces and improve overall solubility.[15][16][17]

Co-Solvent Considerations:

  • Water: For some compounds, adding a small amount of water to DMSO can surprisingly increase the solubility of salts.[15]

  • Ethanol or Methanol: These polar protic solvents can be effective co-solvents.

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF): These are other polar aprotic solvents that can be tried in small quantities.[15]

Co-Solvent Strategy:

  • First, attempt to dissolve the compound in 100% of the co-solvent to assess its intrinsic solubility.

  • If soluble, you can prepare a concentrated stock in the co-solvent and then dilute it into DMSO.

  • Alternatively, you can create a binary solvent mixture (e.g., 9:1 DMSO:co-solvent) and attempt to dissolve the compound directly.

Important: Always consider the compatibility of the co-solvent with your downstream assay. The final concentration of any co-solvent should be kept to a minimum and be consistent across all experimental conditions, including controls.[7][18]

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for overcoming solubility issues with 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in DMSO.

G A Start: Compound Insoluble in DMSO at RT B Initial Dissolution Protocol: - Stepwise solvent addition - Vortexing A->B C Is the compound fully dissolved? B->C D Yes C->D Proceed with experiment E No C->E F Gentle Warming: - 37°C water bath - Intermittent vortexing E->F G Is the compound fully dissolved? F->G H Yes G->H Proceed with experiment I No G->I J Sonication: - Short bursts in bath sonicator I->J K Is the compound fully dissolved? J->K L Yes K->L Proceed with experiment M No K->M N Consider Co-Solvents: - Test solubility in alternative solvents - Prepare binary solvent mixtures M->N O Is the compound fully dissolved? N->O P Yes O->P Proceed with experiment Q No O->Q R Re-evaluate required stock concentration. Consider preparing a saturated solution and filtering. Q->R

Sources

Troubleshooting

preventing degradation of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone during storage

Welcome to the Technical Support and Troubleshooting Guide for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1). As a highly functionalized intermediate containing a sulfone bridge, a chloroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1). As a highly functionalized intermediate containing a sulfone bridge, a chlorobenzyl moiety, and an isoxazole ring, this compound requires stringent handling protocols. This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind its degradation and to implement self-validating workflows for maximum stability.

Part 1: Troubleshooting & FAQs

Q1: My compound is turning yellow/brown during ambient benchtop storage. What is causing this? A: This is a classic symptom of photolytic degradation. The 4-chlorobenzyl moiety is highly susceptible to UV-induced homolytic cleavage. When exposed to ambient laboratory fluorescent lighting or direct sunlight, the molecule undergoes C-S or C-Cl bond fission, generating a highly reactive 4-chlorobenzyl radical (1)[1]. In the presence of atmospheric oxygen, these radicals rapidly oxidize to form 4-chlorobenzaldehyde and 4-chlorobenzoic acid, or they cross-react to form insoluble dimers.

Q2: My LC-MS shows multiple unexpected peaks with significant mass shifts, even though the compound was stored in the dark. Why? A: You are likely observing base-catalyzed isoxazole ring scission. The sulfone group (-SO₂-) strongly withdraws electron density, making the adjacent methylene (alpha) protons highly acidic, with pKa values typically ranging from 25 to 30 (2)[2]. If the compound is stored in standard soda-lime glass vials, trace silicates and alkali leach into the compound, deprotonating the alpha carbon. The resulting carbanion destabilizes the adjacent isoxazole ring. Because the N-O bond of the isoxazole is notoriously weak, this triggers a rearrangement and ring cleavage, yielding β-keto nitriles or enaminones (3)[3].

Q3: Can I store this compound in solution (e.g., DMSO or Methanol) for high-throughput screening? A: It is highly discouraged to store this compound in solution for extended periods. Protic solvents like methanol can facilitate nucleophilic attack on the isoxazole ring over time. DMSO, while aprotic, is hygroscopic; absorbed water can lead to hydrolytic degradation. Always store the compound as a neat, dry powder and make fresh stock solutions immediately prior to your assays.

Part 2: Degradation Pathways Visualization & Data

To effectively prevent degradation, you must understand the mechanistic triggers. The diagram below illustrates the two primary pathways of failure: photolysis and base-catalyzed ring opening.

Degradation API 4-Chlorobenzyl (3,5-dimethyl-4- isoxazolyl)methyl sulfone UV UV/Vis Light Exposure API->UV Base Trace Base / Alkaline Glass API->Base Radical Homolytic Cleavage (4-Chlorobenzyl Radical) UV->Radical C-S/C-Cl Fission RingOpen Isoxazole Ring Opening (N-O Bond Cleavage) Base->RingOpen α-Deprotonation PhotoProd Oxidation/Dimerization (e.g., 4-Chlorobenzaldehyde) Radical->PhotoProd O2 or Dimerization BaseProd β-Keto Nitriles / Enaminones RingOpen->BaseProd Rearrangement

Caption: Mechanistic pathways of photolytic and base-catalyzed degradation.

Quantitative Degradation Summary Table
Degradation PathwayEnvironmental TriggerPrimary DegradantsPreventive Action
Base-Catalyzed Ring Scission pH > 7.5, Soda-lime glassβ-Keto nitriles, EnaminonesUse Type I borosilicate glass, avoid basic solvents.
Photolytic Cleavage UV/Vis light (ambient lab light)4-Chlorobenzaldehyde, DimersStore in amber vials, minimize light exposure.
Oxidative / Hydrolytic Moisture (H₂O), Oxygen (O₂)Sulfonic acids, Isoxazole diolsBackfill with Argon, store at -20°C in a desiccator.

Part 3: Standard Operating Protocols

Protocol A: Self-Validating Inert Storage & Aliquoting Workflow

To ensure absolute integrity of the compound upon receipt, follow this workflow. The self-validating aspect relies on taking an immediate LC-MS baseline of Aliquot #1 to serve as a comparative standard for future stability checks.

Step-by-Step Methodology:

  • Equilibration: Transfer the bulk compound container into an inert glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Glassware Preparation: Utilize only pre-dried (baked at 150°C for 4 hours) Type I amber borosilicate glass vials. Causality: Type I glass prevents alkaline leaching that triggers alpha-deprotonation, while the amber tint blocks UV-induced homolytic cleavage.

  • Aliquoting: Dispense the compound into single-use aliquots (e.g., 5 mg per vial). Causality: This prevents repeated freeze-thaw cycles and eliminates the risk of introducing ambient moisture during subsequent sampling.

  • Sealing: Seal the vials with PTFE-lined crimp caps. Causality: PTFE is chemically inert and prevents the sulfone from reacting with standard silicone septa.

  • Validation & Storage: Remove vials from the glovebox. Immediately dissolve one aliquot in anhydrous Acetonitrile and run an LC-MS to establish a baseline purity chromatogram. Store the remaining sealed vials at -20°C within a secondary desiccator chamber.

Workflow Start Receive Bulk Compound Glovebox Transfer to N2/Ar Glovebox (<1 ppm O2/H2O) Start->Glovebox Step 1 Vials Aliquot into Amber Borosilicate Vials (Type I) Glovebox->Vials Step 2 Seal Purge with Argon & PTFE-Lined Crimp Seal Vials->Seal Step 3 Store Store at -20°C in Desiccator Seal->Store Step 4

Caption: Self-validating inert storage and aliquoting workflow.

Protocol B: Rescue Purification via Flash Chromatography

If LC-MS analysis indicates >5% degradation (presence of dimers or ring-opened products), the batch must be purified before use in sensitive assays.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded mixture in a minimal volume of anhydrous Dichloromethane (DCM).

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh). CRITICAL: Do not use basic alumina. Causality: Basic alumina will immediately trigger the isoxazole ring-opening cascade discussed in Q2.

  • Elution Gradient: Run a gradient of Hexanes : Ethyl Acetate (starting at 90:10, ramping to 60:40).

    • Elution Order: The less polar photoproducts (chlorobenzyl dimers) will elute first, followed by the intact 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, and finally the highly polar, ring-opened β-keto nitriles.

  • Fraction Analysis (Self-Validation): Spot fractions on a silica TLC plate and visualize under UV (254 nm). Confirm the identity of the main spot via direct-injection mass spectrometry before pooling.

  • Recovery: Pool the pure fractions and evaporate under reduced pressure at a water bath temperature strictly <30°C to prevent thermal degradation. Immediately subject the rescued powder to Protocol A.

References

  • 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Reaction pathways and mechanisms of photodegradation of pesticides. - SciSpace Source: scispace.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Introduction: This guide provides in-depth technical support for researchers engaged in the synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This molecule, which incorporates a key isoxazole heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers engaged in the synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This molecule, which incorporates a key isoxazole heterocycle and a sulfone linker, is representative of structures found in medicinal chemistry and agrochemical research.[1][2][3] The synthesis, while conceptually straightforward, is prone to challenges that can impact yield, purity, and scalability. This document is structured as a series of troubleshooting questions and FAQs to directly address common experimental hurdles. We will explore the causal relationships behind procedural choices to empower you to logically optimize your reaction conditions.

Section 1: Reaction Overview & Core Mechanism

The most direct and common method for synthesizing the target sulfone is through the nucleophilic substitution (SN2) reaction between a sulfinate salt and an alkyl halide.[4] Specifically, this involves the reaction of a (3,5-dimethyl-4-isoxazolyl)methane sulfinate salt with 4-chlorobenzyl chloride or bromide.

Reaction Scheme: The overall transformation is depicted below:

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze reaction by TLC/LC-MS start->check_tlc sub_node1 Starting materials largely unreacted? check_tlc->sub_node1 Low Conversion sub_node2 Starting materials consumed, multiple products formed? check_tlc->sub_node2 Poor Selectivity action1a 1. Verify reagent purity & dryness. 2. Switch to a better solvent (DMF/THF). 3. Use a more effective base (Cs₂CO₃). 4. Increase temperature gradually (e.g., to 65°C). sub_node1->action1a impurity_id Identify impurities (NMR, MS) sub_node2->impurity_id impurity_o O-Alkylation suspected? impurity_id->impurity_o impurity_e Elimination suspected? impurity_o->impurity_e No action2a Use polar aprotic solvent (DMF) to favor S-alkylation. impurity_o->action2a Yes impurity_d Product degradation? impurity_e->impurity_d No action2b Use a weaker, non-hindered base (e.g., K₂CO₃ instead of t-BuOK). impurity_e->action2b Yes action2c Reduce temperature and reaction time. Avoid overly strong bases. impurity_d->action2c Yes

Figure 2: Troubleshooting decision workflow for low yield.

Problem Area 3: Difficulty in Product Isolation and Purification

Q: The reaction workup is messy, and I'm struggling to get a pure product. What is a reliable purification strategy?

A: Sulfones are typically stable, crystalline solids, making them amenable to standard purification techniques.

  • Aqueous Workup: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove the inorganic base and any remaining DMF.

  • Crystallization: This is the preferred method if applicable, as it is efficient and scalable. Attempt to recrystallize the crude solid from a suitable solvent system. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures. [5]3. Silica Gel Chromatography: If crystallization fails or impurities co-crystallize, column chromatography is the most reliable method.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexane (or heptane) is a standard starting point. For example, begin with 10% EtOAc/Hexane and gradually increase the polarity. The sulfone product is quite polar and will require a moderately polar eluent system. [6] * Monitoring: Use TLC to identify the fractions containing the pure product. A potassium permanganate stain can be effective for visualizing sulfones if they are not UV-active.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which is a better alkylating agent: 4-chlorobenzyl chloride or 4-chlorobenzyl bromide? Both can be effective. Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions. If you are experiencing a sluggish reaction with 4-chlorobenzyl chloride, switching to the bromide analogue may increase the reaction rate, potentially allowing for milder conditions.

Q2: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system similar to what you plan to use for column chromatography (e.g., 30% Ethyl Acetate/Hexane). Spot the starting sulfinate, the benzyl halide, and the co-spotted reaction mixture. The product sulfone should have an Rf value that is typically intermediate between the highly polar sulfinate salt (which often stays at the baseline) and the nonpolar benzyl halide.

Q3: Are there any specific safety precautions for this reaction? Yes. Benzyl halides (like 4-chlorobenzyl chloride) are lachrymators (tear-inducing agents) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). [7]Solvents like DMF are absorbable through the skin.

Q4: Can this reaction be scaled up? Yes, the SN2 alkylation of sulfinates is a robust reaction suitable for scale-up. When scaling, be mindful of temperature control, as the reaction can be exothermic. Ensure efficient stirring to handle the heterogeneous mixture, especially when using carbonate bases.

Section 4: Data Summary & Parameter Selection

For successful optimization, it is crucial to understand how different parameters affect the reaction outcome. The tables below summarize these relationships based on established principles of sulfone synthesis. [8][9][10] Table 1: Guide to Base Selection

Base Type Typical Solvent Temperature Pros Cons
Cs₂CO₃ Mild Inorganic DMF, THF, MeCN 25 - 80 °C High yields, good solubility in DMF Higher cost
K₂CO₃ Mild Inorganic DMF, Dioxane 50 - 100 °C Cost-effective, widely available Lower reactivity than Cs₂CO₃
NaH Strong, Non-nuc. THF, Dioxane 0 - 25 °C Very reactive for deprotonation Can deprotonate product, moisture-sensitive

| TBD | Organic, Non-nuc. | THF | 25 - 65 °C | Homogeneous reaction, high yields | Can be difficult to remove during workup |

Table 2: Guide to Solvent Selection

Solvent Type Dielectric Const. (ε) Key Characteristics
DMF Polar Aprotic 37 Excellent solvating power for salts, high boiling point.
THF Polar Aprotic 7.6 Good general-purpose solvent, lower boiling point.
Acetonitrile Polar Aprotic 37.5 High polarity, can be a good alternative to DMF.

| Ethanol | Polar Protic | 25 | Can reduce nucleophilicity via H-bonding; may require heat. |

Section 5: Optimized Experimental Protocol

This protocol represents a robust starting point for the synthesis, based on analogous, high-yielding procedures for sulfone formation via sulfinate alkylation. [8][10] Materials:

  • (3,5-dimethyl-4-isoxazolyl)methane sulfinate sodium salt (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the (3,5-dimethyl-4-isoxazolyl)methane sulfinate salt and cesium carbonate.

  • Add anhydrous DMF via syringe (approx. 0.1 M concentration relative to the sulfinate).

  • Stir the resulting suspension vigorously for 15 minutes at room temperature (25 °C).

  • Add 4-chlorobenzyl chloride dropwise via syringe.

  • Monitor the reaction by TLC every hour. If the reaction is slow, warm the mixture to 60 °C using an oil bath.

  • Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by silica gel chromatography (eluting with a hexane/ethyl acetate gradient).

References

  • Chemical Science (RSC Publishing). (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science. [Link]

  • Google Patents. (1968).
  • Google Patents. (1968).
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). Selected optimization studies for the preparation of sulfone 1 a. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5651. [Link]

  • ACS Publications. (2013). Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters, 15(7), 1594-1597. [Link]

  • ACS Publications. (2024). A Visible Light Photoredox Approach for Synthesizing Sulfone-Functionalized Cyclopropenes. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfone-enabled isoxazolines. [Link]

  • Concordia University Spectrum. (2019). Applications of Sulfinate Salts. [Link]

  • PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank, 2023(3), M1737. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. [Link]

  • PMC. (n.d.). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. [Link]

  • PubMed. (2016). Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site. Journal of Agricultural and Food Chemistry, 64(17), 3480-3489. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. [Link]

  • PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • Wiley Online Library. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem, 14(22), 4878-4903. [Link]

  • PMC. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. [Link]

  • ACS Publications. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(4), 1761-1767. [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. [Link]

  • ResearchGate. (2023). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. [Link]

  • Frontiers. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 12. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Welcome to the technical support guide for navigating the purification challenges of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This document is designed for researchers, medicinal chemists, and process de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the purification challenges of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

The target molecule, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, possesses a unique combination of functional groups that can present purification difficulties. The polar sulfone group, coupled with two distinct aromatic-like rings (chlorophenyl and dimethylisoxazole), results in moderate polarity and a high propensity for crystallization, but also for specific, hard-to-remove impurities.

Frequently Asked Questions

Q1: What are the most common impurities I should expect after synthesis?

A: Based on typical synthetic routes, such as the alkylation of a sulfinate salt with 4-chlorobenzyl chloride, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4-chlorobenzyl chloride[1] or the sodium/potassium salt of (3,5-dimethyl-4-isoxazolyl)methanesulfinic acid.

  • Over-Oxidized or Under-Oxidized Species: If the sulfone is prepared by oxidation of the corresponding sulfide, you will likely find residual sulfide and the intermediate sulfoxide. The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation to the sulfone, often requiring more forcing conditions for the second step.[2]

  • Solvent Residues: Acetonitrile, DMF, or ethanol are common solvents in these reactions and can be trapped in the crude solid.

  • By-products of Side Reactions: Depending on the base and temperature, elimination by-products or diaryl sulfones could be present in trace amounts.[3]

Q2: My crude product is a sticky solid or oil and won't crystallize properly. What's the first thing I should do?

A: This phenomenon, often called "oiling out," is a classic sign of high impurity levels or the use of an inappropriate solvent.[4] Impurities can significantly depress the melting point of your compound, causing it to separate as a liquid from the cooling solvent.[4]

  • First Step: Do not immediately try to force crystallization by crashing it out in an ice bath. This will trap impurities. Instead, take a small sample of the crude material and perform a thorough solvent screen for recrystallization.

  • Second Step: If a suitable single-solvent system isn't found, try a bi-phasic solvent system (e.g., ethanol/water, isopropanol/hexanes). The goal is to find a system where your compound is soluble when hot but sparingly soluble when cold.[5]

Q3: How do I choose between recrystallization and column chromatography as the primary purification method?

A: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization First: If your crude material is >85-90% pure (as estimated by TLC or crude ¹H NMR) and the impurities have different solubility profiles, recrystallization is the most efficient and scalable first step.[6] It is excellent for removing trace amounts of highly polar or non-polar impurities.

  • Go Directly to Chromatography: If your crude product is a complex mixture with multiple by-products of similar polarity to your desired compound, recrystallization will likely be ineffective. In this scenario, column chromatography is the preferred method to isolate the target molecule.[7]

Q4: What analytical techniques are best for monitoring the purity of this specific sulfone?

A: A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): Indispensable for a quick assessment of reaction completion and for developing conditions for column chromatography. Use a mobile phase like 30-50% ethyl acetate in hexanes to get good separation. Visualize with a UV lamp (254 nm).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Due to the π-bonds in the sulfone group and aromatic rings, a column with a biphenyl stationary phase can offer enhanced retention and selectivity compared to standard C18 columns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying the nature and relative amounts of any impurities present after purification.[9]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5]

Problem: Product "Oils Out" Instead of Forming Crystals

This occurs when the solute separates from the solution as a supercooled liquid above its melting point.[4]

Cause Solution
Solution is cooling too quickly. Re-heat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent and allow it to cool much more slowly. Insulating the flask can help.[4]
High concentration of impurities. If slow cooling doesn't work, the impurity load is likely too high. Consider a pre-purification step, such as a simple filtration through a small plug of silica gel with a moderately polar solvent, before attempting recrystallization again.
Inappropriate solvent choice. The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For sulfones, mixtures like isopropanol/water or ethyl acetate/hexanes are often effective.
Problem: No Crystals Form Upon Cooling
Cause Solution
Too much solvent was used. The solution is not saturated. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air. Allow it to cool again.
Supersaturation. The solution is saturated, but nucleation has not begun. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure product.[4]
Solution needs more time or a lower temperature. Let the flask stand undisturbed for a longer period. If no crystals form at room temperature, place the flask in an ice bath or a refrigerator, but only after giving it ample time to cool slowly first.[4]
Detailed Protocol: Recrystallization Solvent Screening and Execution
  • Screening: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the compound well at room temperature.

  • Heating: For solvents that did not dissolve the solid, heat the test tube in a water or sand bath. A good solvent will dissolve the solid completely when hot.[6]

  • Cooling: Allow the tubes that formed clear solutions upon heating to cool to room temperature, then place them in an ice bath. Observe which solvent system yields a high quantity of crystalline solid.

  • Execution: a. Place the bulk crude material in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent in portions, heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. c. If the solution is colored, you may add a small amount of activated charcoal and perform a hot gravity filtration.[4] d. Cover the flask and allow it to cool slowly and undisturbed to room temperature. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to a constant weight.

Section 3: Troubleshooting Guide: Silica Gel Column Chromatography

When impurities are too similar in structure and polarity to the product, column chromatography is necessary.

Purification Strategy Workflow

Purification_Workflow Crude Crude Product Analyze Analyze by TLC Crude->Analyze Recryst Attempt Recrystallization Analyze->Recryst >90% pure? Column Perform Column Chromatography Analyze->Column <90% pure or multiple spots? CheckPurity1 Check Purity (TLC, HPLC) Recryst->CheckPurity1 CheckPurity1->Column No Pure Pure Product (>98%) CheckPurity1->Pure Yes CheckPurity2 Check Purity (TLC, HPLC) Column->CheckPurity2 CheckPurity2->Pure Yes Impure Product still impure CheckPurity2->Impure No (Consider re-chromatography or prep-HPLC)

Caption: Decision workflow for purifying the target sulfone.

Problem: Poor Separation on the Column

Cause: The chosen solvent system (eluent) is not optimal. The polarity may be too high, causing all compounds to elute quickly, or too low, causing everything to remain at the top of the column.

Solution: Systematic TLC Development.

  • Goal: Find a solvent system that gives your product an Rf value of 0.25 - 0.35 . The Rf (retention factor) is the distance the spot travels divided by the distance the solvent front travels.

  • Procedure:

    • Spot your crude material on at least three TLC plates.

    • Run each plate in a different solvent system. Start with a non-polar mixture and increase polarity. For this sulfone, good starting points are:

      • 20% Ethyl Acetate / 80% Hexanes

      • 35% Ethyl Acetate / 65% Hexanes

      • 50% Ethyl Acetate / 50% Hexanes

    • The system that provides good separation between your product spot and the main impurity spots, with the product Rf in the target range, is your ideal eluent for the column.

TLC Observation Interpretation & Action for Column
All spots are at the baseline (Rf ≈ 0)Eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
All spots are at the solvent front (Rf ≈ 1)Eluent is too polar. Decrease the proportion of the polar solvent.
Spots are streaked or elongated.The compound may be acidic/basic, or you may have overloaded the TLC plate. Try adding 0.5% acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. The sulfone itself is neutral, but impurities could be acidic.
Spots are too close together.Try a different solvent system entirely. For example, switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol.
Detailed Protocol: Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size. A good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude material weight. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes).

  • Load the Sample:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or dichloromethane. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often gives better resolution.

  • Elute the Column: Add your chosen eluent to the top of the column and apply pressure (using a pump or bulb) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

References

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Banu, H., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry. Available at: [Link]

  • Porath, J., et al. (1987). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. Biotechnology Progress. Available at: [Link]

  • Kiyani, H., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Ren, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • Al-Majid, A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank. Available at: [Link]

  • Google Patents. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • da Silva, A., et al. (2012). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Molecules. Available at: [Link]

  • Restek Corporation. (2010). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]

  • Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]

  • Skucas, E., et al. (2023). and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. The Journal of Organic Chemistry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Available at: [Link]

  • Mizar, P., & Bolm, C. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem. Available at: [Link]

  • Jain, S., & Jain, S. (2010). synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. Rasayan Journal of Chemistry. Available at: [Link]

  • Olsson, M. (2005). Bis(4-chlorophenyl) sulfone and PCB methyl sulfone metabolites. Diva-Portal.org. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Available at: [Link]

  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry. Available at: [Link]

  • Chemsrc. (2025). 4-Chlorophenyl methyl sulfone. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Environmental Chemistry Methods: Thiencarbazone & Degradates. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. University of Connecticut Digital Commons. Available at: [Link]

  • Levkovskaya, G. G., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules. Available at: [Link]

  • Elder, D. P., et al. (2014). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

minimizing side reactions in 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone preparation

Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the preparation of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS 303985-23-1)[1].

This molecule is a highly functionalized intermediate, and its synthesis typically proceeds via one of two primary routes: the oxidation of a precursor thioether, or the direct alkylation of a sulfinate salt. Both pathways are fraught with potential side reactions—such as heterocycle N-oxidation, O-alkylation, and base-catalyzed degradation—if the underlying chemical causality is not respected.

Below, you will find a deep-dive troubleshooting guide, self-validating experimental protocols, and empirical data to help you minimize side reactions and maximize your isolated yield.

I. Troubleshooting Guide & Mechanistic Causality (FAQs)

Q1: During the oxidation of the thioether intermediate to the sulfone, I am isolating significant amounts of an isoxazole N-oxide side product. How do I prevent this? The Causality: The sulfur atom in a thioether is highly nucleophilic and easily oxidized to a sulfoxide. However, the second oxidation (sulfoxide to sulfone) is slower because the sulfur is now electron-deficient. If you use a strong, electrophilic oxidant like m-chloroperoxybenzoic acid (mCPBA) and push the reaction with excess equivalents or elevated temperatures, the weakly nucleophilic nitrogen of the 3,5-dimethylisoxazole ring begins to compete for the oxidant[2]. The Solution: Switch from an electrophilic oxidation regime to a nucleophilic one. Utilizing a catalytic sodium tungstate ( Na2​WO4​ ) and hydrogen peroxide ( H2​O2​ ) system generates an electrophilic peroxotungstate complex. The sulfur atom attacks this complex selectively. Because the isoxazole nitrogen is a poor nucleophile compared to the sulfur, N-oxidation is completely suppressed.

Q2: I am using the sulfinate alkylation route (reacting sodium 3,5-dimethyl-4-isoxazolylmethanesulfinate with 4-chlorobenzyl chloride), but I am getting a mixture of the desired sulfone and a sulfinic ester. How do I force S-alkylation? The Causality: Sulfinate anions ( R−SO2−​ ) are ambident nucleophiles. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atoms are "hard" and the sulfur atom is "soft." While the benzylic carbon of 4-chlorobenzyl chloride is a "soft" electrophile that inherently favors attack by the soft sulfur (S-alkylation), the presence of a "hard" counterion (like Na+ ) in a non-polar or protic solvent tightly coordinates the oxygen atoms. This ion-pairing alters the electronics and sterics of the anion, inadvertently driving O-alkylation to form the sulfinic ester. The Solution: Dissociate the ion pair. Conduct the reaction in a polar aprotic solvent such as DMF or DMSO[3]. These solvents heavily solvate the hard Na+ cation, leaving a "naked," highly reactive sulfinate anion that will selectively undergo S-alkylation. Adding a soft phase-transfer catalyst, like tetrabutylammonium iodide (TBAI), further enhances this selectivity.

Q3: My isolated sulfone product degrades or forms complex dimers during the basic aqueous workup. Why is this happening? The Causality: The target molecule possesses highly acidic benzylic protons. The methylene bridge flanked by the 4-chlorophenyl ring and the strongly electron-withdrawing sulfone group is highly susceptible to deprotonation. Exposure to strong bases (e.g., NaOH , KOH ) during workup generates a stabilized carbanion that can undergo dimerization, Ramberg-Bäcklund-type rearrangements, or initiate the cleavage of the isoxazole ring. The Solution: Strictly control the pH during workup. Quench reactions with mild, buffered aqueous solutions (e.g., saturated NH4​Cl or NaH2​PO4​ ) and avoid prolonged exposure to any pH above 8.0.

II. Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation of Thioether to Sulfone

This protocol utilizes tungstate catalysis to prevent isoxazole N-oxidation.

  • Initialization: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the precursor thioether (4-chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide) in 50 mL of ethyl acetate.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) and 0.2 mmol of Aliquat 336 (phase transfer catalyst) dissolved in 5 mL of distilled water.

  • Oxidant Dosing: Cool the biphasic mixture to 0 °C. Dropwise, add 25.0 mmol (2.5 equiv) of 30% aqueous H2​O2​ over 30 minutes. Maintain vigorous stirring (800 rpm) to ensure phase mixing.

  • Self-Validation Check (In-Process): After 2 hours at room temperature, sample the organic layer for HPLC analysis. Validation criteria: The thioether peak should be absent. A transient sulfoxide peak (eluting earlier than the sulfone) should be <5% area. If sulfoxide >5%, add 0.5 equiv H2​O2​ and stir for 1 additional hour.[2]

  • Quench & Isolate: Quench the remaining peroxide with 10 mL of saturated aqueous sodium thiosulfate (verify absence of peroxides with KI-starch paper). Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the pure sulfone.

Protocol B: Chemoselective S-Alkylation of Sulfinate

This protocol leverages polar aprotic solvents to suppress O-alkylation.

  • Initialization: Suspend 10.0 mmol of sodium (3,5-dimethyl-4-isoxazolyl)methanesulfinate in 30 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 0.5 mmol (5 mol%) of tetrabutylammonium iodide (TBAI). Stir for 15 minutes at room temperature to allow for cation exchange and full dissolution of the active sulfinate species.

  • Alkylation: Add 10.5 mmol (1.05 equiv) of 4-chlorobenzyl chloride in one portion. Heat the reaction mixture to 60 °C.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1) after 4 hours. Validation criteria: The benzyl chloride spot ( Rf​≈0.8 ) should be nearly consumed. The target sulfone ( Rf​≈0.4 ) should be the major product, with no visible sulfinic ester spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and dilute with 100 mL of ethyl acetate. Wash sequentially with 3 x 50 mL of distilled water (to remove DMF) and 1 x 50 mL of saturated NH4​Cl buffer (to prevent base-catalyzed degradation). Dry and concentrate.

III. Quantitative Data Summaries

Table 1: Effect of Oxidant on Thioether Oxidation Selectivity Data demonstrates the necessity of nucleophilic oxidants to preserve the isoxazole ring.

Oxidant SystemEquivalentsTemp (°C)Sulfone Yield (%)N-Oxide Yield (%)Unreacted Sulfoxide (%)
mCPBA2.5254238 5
mCPBA2.00551525
H2​O2​ (No Catalyst)5.06012085
Na2​WO4​ / H2​O2​ 2.5 25 94 < 1 < 1

Table 2: Solvent and Counterion Effects on Sulfinate Alkylation Selectivity Data illustrates the impact of HSAB theory and solvation on S- vs O-alkylation.[3]

SolventCation / AdditiveTemp (°C)S-Alkylation (Sulfone)O-Alkylation (Ester)
Ethanol (Protic) Na+ (None)8045%50%
THF (Non-polar) Na+ (None)6560%35%
DMF (Polar Aprotic) Na+ (None)6088%10%
DMF (Polar Aprotic) NBu4+​ (TBAI cat.) 60 96% < 2%

IV. Mechanistic Pathway Visualization

The following diagram maps the two primary synthetic routes and highlights the specific junctions where side reactions branch off from the desired pathway.

Pathway Substrate1 Route A: Thioether Route 4-Chlorobenzyl Halide + Isoxazolyl Thiol Thioether Thioether Intermediate Substrate1->Thioether Base, Solvent NOxide Side Product: Isoxazole N-Oxide Thioether->NOxide Over-oxidation (Excess mCPBA) Target Target Molecule: 4-Chlorobenzyl (3,5-dimethyl- 4-isoxazolyl)methyl sulfone Thioether->Target Controlled Oxidation (Na2WO4/H2O2) Substrate2 Route B: Sulfinate Route Isoxazolyl Sulfinate + 4-Chlorobenzyl Halide OAlk Side Product: Sulfinic Ester (O-Alkylation) Substrate2->OAlk O-Alkylation (Hard Cation, Protic Solvent) Substrate2->Target S-Alkylation (Polar Aprotic, Soft Cation) Degrad Side Product: Benzylic Dimers / Cleavage Target->Degrad Strong Base (Deprotonation)

Reaction pathways and side-reaction branching in the synthesis of the target sulfone.

V. References

  • ACS Organic Letters. Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Novel Isoxazole Sulfone: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

In the landscape of medicinal chemistry, the isoxazole nucleus stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a wide spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the isoxazole nucleus stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6][7] A significant class of these derivatives are the isoxazole sulfones and sulfonamides, which have demonstrated considerable therapeutic potential.[8] This guide provides an in-depth comparison of a novel, specifically designed sulfone, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone , with traditional isoxazole sulfones, offering insights into its potential advantages based on structural analysis and established structure-activity relationships (SAR).

The Isoxazole Sulfone Scaffold: A Foundation for Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic and steric properties that make it an attractive component in drug design.[1][3][4] When coupled with a sulfone or sulfonamide moiety, the resulting scaffold often exhibits enhanced biological activity and favorable pharmacokinetic profiles.[8][9] Traditional isoxazole sulfones, such as the well-known antibacterial agent sulfamethoxazole, typically feature a sulfonamide linkage directly from the isoxazole ring or a phenyl ring attached to it.[8] These compounds have a long history of clinical use and serve as a benchmark for comparison.

A Closer Look at Traditional Isoxazole Sulfones

Traditional isoxazole sulfones and their sulfonamide cousins have been the subject of extensive research. Their biological activity is often attributed to the specific substitution patterns on both the isoxazole and the sulfonyl-bearing aryl ring. For instance, the presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the isoxazole can enhance anticancer or antimicrobial activity.[2][5]

The general structure of many traditional isoxazole sulfones involves a direct link between the isoxazole ring and the sulfonyl group, or a simple aromatic spacer. This often results in a relatively rigid molecular framework.

Introducing a Novel Contender: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

The subject of this guide, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, represents a thoughtful evolution in the design of isoxazole sulfones. Its structure incorporates several key features intended to modulate its biological activity and properties:

  • A 3,5-dimethyl-4-isoxazolyl core: This specific substitution pattern on the isoxazole ring has been shown to be favorable for various biological activities.[8]

  • A methyl sulfone linker: Unlike a direct sulfonamide linkage, the methyl sulfone group introduces a greater degree of conformational flexibility.

  • A 4-chlorobenzyl moiety: The presence of a chloro-substituted benzyl group is a common strategy in drug design to enhance binding affinity to target proteins and improve metabolic stability.

The combination of these features suggests that this novel compound may exhibit a distinct biological profile compared to its more traditional counterparts.

Comparative Analysis: Performance and Potential

While direct experimental data for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is not yet widely published, a comparative analysis based on established SAR principles and data from structurally related compounds allows for informed predictions of its potential performance.

FeatureTraditional Isoxazole Sulfones (e.g., Phenylsulfonamido-isoxazoles)4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (Predicted)Rationale for Predicted Advantage
Structural Rigidity Generally more rigid due to direct aromatic-sulfonyl or isoxazole-sulfonyl linkage.Increased flexibility from the methyl-benzyl linker.The flexible linker may allow for better conformational adaptation to the binding sites of various biological targets.
Lipophilicity Variable, but the sulfonamide group can contribute to higher polarity.The 4-chlorobenzyl group is expected to increase lipophilicity.Enhanced lipophilicity can potentially improve cell membrane permeability and oral bioavailability.
Target Interaction Primarily through hydrogen bonding from the sulfonamide N-H and sulfonyl oxygens.Potential for hydrophobic and halogen bonding interactions from the 4-chlorobenzyl group, in addition to interactions from the sulfonyl group.The additional interaction points could lead to increased potency and selectivity for specific biological targets.
Potential Biological Activity Broad-spectrum, including antibacterial, anti-inflammatory, and anticancer.[2][5][8]Predicted to have potent anticancer and anti-inflammatory activity.The combination of the 3,5-dimethylisoxazole core and the 4-chlorobenzyl group is a feature of several potent bioactive molecules.

Experimental Protocols

The following sections outline the proposed synthesis and a general protocol for evaluating the biological activity of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

Proposed Synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

The synthesis of the target compound can be envisioned through a multi-step process, leveraging established methodologies for the formation of isoxazole rings and sulfone linkages.

Step 1: Synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride

This key intermediate can be prepared via the sulfochlorination of 3,5-dimethylisoxazole. The electron-donating effect of the two methyl groups directs the substitution to the 4-position of the isoxazole ring.[8]

  • To a stirred solution of 3,5-dimethylisoxazole in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylisoxazole-4-sulfonyl chloride.

Step 2: Reduction to the corresponding sulfinic acid salt

  • Dissolve the 3,5-dimethylisoxazole-4-sulfonyl chloride in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as sodium sulfite, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and isolate the sodium 3,5-dimethylisoxazole-4-sulfinate salt.

Step 3: Alkylation to form the final sulfone

  • Dissolve the sodium 3,5-dimethylisoxazole-4-sulfinate in a polar aprotic solvent (e.g., DMF).

  • Add 4-chlorobenzyl chloride to the solution.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

Synthesis_Workflow cluster_0 Step 1: Sulfochlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Alkylation 3,5-dimethylisoxazole 3,5-dimethylisoxazole Intermediate_1 3,5-dimethylisoxazole- 4-sulfonyl chloride 3,5-dimethylisoxazole->Intermediate_1 Chlorosulfonic_acid Chlorosulfonic_acid Chlorosulfonic_acid->Intermediate_1 Intermediate_2 Sodium 3,5-dimethylisoxazole- 4-sulfinate Intermediate_1->Intermediate_2 Sodium_sulfite Sodium_sulfite Sodium_sulfite->Intermediate_2 Final_Product 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl) methyl sulfone Intermediate_2->Final_Product 4-chlorobenzyl_chloride 4-chlorobenzyl_chloride 4-chlorobenzyl_chloride->Final_Product

Proposed synthetic workflow for the target compound.
In Vitro Anticancer Activity Screening

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to evaluate the cytotoxic effects of the synthesized compound against a panel of human cancer cell lines.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 (half-maximal inhibitory concentration) values.

Visualizing the Structural Comparison

The key structural differences between a traditional isoxazole sulfonamide and the novel sulfone are highlighted in the diagram below.

Structural_Comparison cluster_0 Traditional Isoxazole Sulfonamide cluster_1 Novel Isoxazole Sulfone Traditional A representative traditional structure with a direct sulfonamide linkage. Novel The target compound with a flexible methyl-benzyl sulfone linker. Traditional->Novel Key Structural Modifications

Key structural differences between the two classes of compounds.

Conclusion and Future Directions

While traditional isoxazole sulfones have a well-established place in medicinal chemistry, the rational design of novel derivatives like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone offers exciting opportunities for the development of more potent and selective therapeutic agents. The introduction of a flexible linker and a strategically substituted benzyl group are predicted to enhance its biological activity, particularly in the realms of anticancer and anti-inflammatory research.

The proposed synthetic route provides a clear path for the preparation of this compound, and the outlined biological screening protocol will be crucial in validating its therapeutic potential. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate the advantages of this novel isoxazole sulfone. The insights gained from such investigations will undoubtedly contribute to the broader understanding of isoxazole chemistry and its application in drug discovery.

References

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  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.). NIH. Retrieved March 27, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.). IJCRT. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). NIH. Retrieved March 27, 2026, from [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Isoxazole - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone via ¹H and ¹³C NMR Spectroscopy

Introduction: The Imperative of Structural Integrity in Chemical Research In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Chemical Research

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to a significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1][2][3][4] It provides a non-destructive, atomic-level view of a molecule's carbon-hydrogen framework, offering rich information on connectivity, stereochemistry, and even dynamic processes.

This guide provides an in-depth, experience-driven walkthrough for the validation of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone , a molecule featuring a confluence of distinct chemical environments. We will not merely present data; we will deconstruct the process, explaining the rationale behind spectral predictions, the establishment of a robust experimental protocol, and the logic of data interpretation. This approach ensures a self-validating system, a cornerstone of scientific integrity and trustworthiness.

Deconstructing the Target Molecule: A Fragment-Based Approach to Spectral Prediction

Before entering the laboratory, a seasoned scientist first analyzes the target structure to form a hypothesis—a predicted spectrum. This predictive step is crucial for identifying expected signals and recognizing unexpected ones that may indicate impurities or structural anomalies.

The structure of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone can be dissected into four key fragments:

  • A 4-Chlorobenzyl Group: A para-substituted aromatic ring.

  • A Sulfone Moiety (-SO₂-): A strongly electron-withdrawing group.

  • A Methylene Bridge (-CH₂-): Linking the sulfone to the isoxazole ring.

  • A 3,5-dimethyl-4-isoxazolyl Group: A substituted five-membered heterocycle.

The electronic properties of these fragments will govern the chemical shifts (δ) of the associated protons and carbons. The sulfone group, for instance, will exert a powerful deshielding effect on adjacent nuclei, shifting their resonances downfield.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The following table outlines the anticipated proton signals. The causality for each prediction is explained, grounding the hypothesis in fundamental principles.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~ 7.40Doublet (d)2HAr-H (H-a)These protons are ortho to the chlorine atom. They will appear as a clean doublet due to coupling with the H-b protons. The electron-withdrawing nature of chlorine and the sulfone group shifts them downfield.
~ 7.35Doublet (d)2HAr-H (H-b)These protons are meta to the chlorine and ortho to the benzylic methylene group. Their coupling to the H-a protons will result in a doublet. They are expected to be slightly upfield compared to H-a.
~ 4.60Singlet (s)2H-SO₂-CH₂-Ar (H-c)This benzylic methylene group is adjacent to the strongly deshielding sulfone. The lack of adjacent protons results in a singlet. Its downfield position is a key indicator of the sulfone linkage.
~ 4.45Singlet (s)2H-SO₂-CH₂-Isoxazole (H-d)This methylene group is also adjacent to the sulfone and the C4 of the isoxazole ring. Its chemical environment is distinct from the benzylic protons, and it is also expected to be a singlet.
~ 2.45Singlet (s)3HIsoxazole-CH₃ (H-e)This methyl group is attached to C5 of the isoxazole ring. Methyl groups on heterocyclic rings typically appear in this region.[5]
~ 2.25Singlet (s)3HIsoxazole-CH₃ (H-f)This methyl group at C3 of the isoxazole ring is in a slightly different electronic environment than the C5-methyl, leading to a distinct chemical shift.[5][6]
Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃)

Carbon chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the carbon skeleton.

Predicted δ (ppm)AssignmentRationale & Expert Insights
~ 170C-5 (Isoxazole)The C5 carbon of the isoxazole ring, bonded to oxygen, is expected to be significantly downfield.[7]
~ 162C-3 (Isoxazole)The C3 carbon, part of an imine-like C=N bond, will also be strongly deshielded.[7]
~ 135C-Cl (Ar)The aromatic carbon directly attached to chlorine (ipso-carbon) will be deshielded.
~ 132C-CH₂ (Ar)The ipso-carbon of the benzyl group.
~ 130C-b (Ar)Aromatic CH carbons ortho to the benzylic group.
~ 129C-a (Ar)Aromatic CH carbons ortho to the chlorine.
~ 118C-4 (Isoxazole)The C4 carbon of the isoxazole ring is typically found further upfield compared to C3 and C5.[5]
~ 60-SO₂-C H₂-ArThe powerful electron-withdrawing effect of the sulfone group dramatically shifts this benzylic carbon downfield.
~ 58-SO₂-C H₂-IsoxazoleThis methylene carbon, also adjacent to the sulfone, will be similarly deshielded.
~ 12Isoxazole-CH₃Methyl carbon at C5.
~ 10Isoxazole-CH₃Methyl carbon at C3.

Experimental Protocol: A Framework for Acquiring High-Fidelity Data

The quality of NMR data is paramount. A flawed acquisition can lead to ambiguous or misleading results. The following protocol is designed to generate high-resolution, properly referenced spectra, adhering to internationally recognized standards.[8][9][10]

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the synthesized 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm). The use of TMS is a foundational standard recommended by IUPAC.[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. Look for a narrow, symmetrical lineshape on the lock signal.

  • ¹H NMR Acquisition:

    • Spectral Width: Set to a range that encompasses all expected signals, typically -1 to 10 ppm.[8]

    • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the signals.

    • Relaxation Delay: Set to 1-2 seconds.

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

    • Acquisition Time: Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.

  • ¹³C NMR Acquisition:

    • Mode: Use a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

    • Spectral Width: Set to a wide range, such as -10 to 220 ppm, to ensure all carbon signals are captured.

    • Pulse Angle: A standard 30° pulse is appropriate.

    • Relaxation Delay: Set to 2 seconds.

    • Number of Scans: ¹³C is much less sensitive than ¹H. A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully to ensure all peaks are in pure absorption mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

    • Integrate all peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons for each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acq_h1 Acquire 1H Spectrum shim->acq_h1 acq_c13 Acquire 13C Spectrum shim->acq_c13 ft Fourier Transform acq_h1->ft phase Phase Correction ft->phase ref Reference Spectra (TMS/Solvent) phase->ref integrate Integrate 1H Spectrum ref->integrate

Caption: Experimental workflow for NMR spectra acquisition.

The Validation Gauntlet: A Logic-Driven Analysis

With a predicted spectrum as our hypothesis and high-quality experimental data in hand, the validation process begins. This is a comparative analysis designed to confirm or refute the proposed structure.

  • Chemical Shift Correlation: Does the chemical shift of each experimental signal match the predicted value within a reasonable margin (typically ±0.05 ppm for ¹H, ±1 ppm for ¹³C)? A significant deviation warrants further investigation.

  • Integration Analysis (¹H): Do the relative integrals of the proton signals match the number of protons in each unique environment? For our target, the ratio should be close to 2:2:2:2:3:3. This step is a powerful confirmation of the proton count in different parts of the molecule.

  • Multiplicity and Coupling Constant (J) Analysis (¹H): Does the splitting pattern (singlet, doublet, etc.) of each signal match the prediction? For this molecule, we expect mostly singlets and two doublets for the aromatic protons. The absence of complex splitting simplifies the initial analysis.

  • Signal Count: Does the number of signals in the ¹H and ¹³C spectra match the number of unique proton and carbon environments in the molecule? The presence of extra peaks is a red flag for impurities, while fewer peaks than expected could suggest molecular symmetry or overlapping signals.

Advanced Validation: 2D NMR Spectroscopy

For unequivocal proof of structure, especially for more complex molecules, 2D NMR experiments are indispensable. They provide a self-validating map of atomic connectivity.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A COSY spectrum would show a cross-peak between the aromatic doublets (H-a and H-b), confirming their spatial proximity on the same ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This experiment would definitively link each of the predicted ¹H signals to its corresponding ¹³C signal, confirming the C-H framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the ultimate tool for piecing the fragments together. For example, an HMBC spectrum should show a correlation from the benzylic protons (H-c) to the aromatic carbons (C-a, C-b, C-ipso) and from the other methylene protons (H-d) to the isoxazole carbons (C-4, C-3, C-5), providing unambiguous proof of the sulfone bridge's position.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation start Start: Acquired Spectra (1H, 13C) chem_shift Chemical Shifts Match? start->chem_shift pred Hypothesis: Predicted Spectra pred->chem_shift integration Integration Ratios Correct? chem_shift->integration Yes reassess Re-evaluate Structure / Purity chem_shift->reassess No multiplicity Splitting Patterns Correct? integration->multiplicity Yes integration->reassess No signal_count Signal Count Correct? multiplicity->signal_count Yes multiplicity->reassess No cosy COSY: H-H Connectivity signal_count->cosy Yes signal_count->reassess No hsqc HSQC: Direct C-H Bonds cosy->hsqc hmbc HMBC: Long-Range C-H Bonds hsqc->hmbc final_val Structure Validated hmbc->final_val

Caption: Logical workflow for NMR data validation.

Comparison with Orthogonal & In Silico Methods

While NMR is the cornerstone, a truly robust validation employs orthogonal techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high precision, offering a critical cross-check.

  • Elemental Analysis: Measures the percentage composition of C, H, N, and S, providing empirical formula confirmation that must agree with the proposed structure.

  • Computational Prediction: Modern machine learning algorithms and DFT (Density Functional Theory) calculations can predict NMR spectra with increasing accuracy.[4][11] Comparing experimental data to a computationally generated spectrum serves as a valuable in silico alternative to manual prediction based on chemical shift tables.

Conclusion

The validation of a chemical structure like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is not a single measurement but a systematic, multi-faceted process of inquiry. It begins with a hypothesis grounded in chemical principles, proceeds through rigorous and standardized data acquisition, and culminates in a logical, evidence-based analysis. By integrating 1D and 2D NMR techniques and corroborating findings with orthogonal methods, researchers can achieve the highest level of confidence in their molecular structures, ensuring the integrity and reproducibility of their scientific contributions.

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  • Wang, M., et al. (2019). Inhibition of Tobacco Bacterial Wilt with Sulfone Derivatives Containing 1, 3, 4-Oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 67(3), 744-753.
  • Al-Majidi, S. M. H., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (2023). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzene-Sulfonate.
  • Zhumagalieva, T. V., et al. (2023). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules, 28(1), 195.
  • Li, Y., et al. (2007). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Journal of Chemical Research, 2007(8), 459-461.
  • Gaponova, A. S., et al. (2023). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Pharmaceuticals, 16(1), 2.
  • ResearchGate. (2025). Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl)-4-(4-Methylthiobenzylidenamino-4,5-Dihydro-1h-1,2,4-Triazol-5-One.
  • Apostol, T., et al. (2021). Design, synthesis, characterization, and cytotoxicity evaluation of new 4-benzyl-1,3-oxazole derivatives bearing 4-(4-chlorophenylsulfonyl)phenyl moiety. Farmacia, 69(2), 293-303.

Sources

Validation

comparative efficacy of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone derivatives

A Comprehensive Guide to the Comparative Efficacy of Isoxazole Sulfone Derivatives A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Efficacy of Isoxazole Sulfone Derivatives A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring and the sulfone/sulfonamide group are prominent pharmacophores in medicinal chemistry, each contributing to the biological activity of a wide array of therapeutic agents.[1] The combination of these two moieties into a single molecular scaffold presents a compelling strategy for the development of novel drug candidates with potentially enhanced efficacy and unique mechanisms of action. This guide focuses on the comparative efficacy of derivatives of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, a specific chemical class with promising therapeutic potential.

While direct comparative studies on a series of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone derivatives are not extensively available in the current literature, this guide will provide a comprehensive analysis of the biological activities of closely related isoxazole-sulfone and isoxazole-sulfonamide hybrids. By examining the existing experimental data on analogous structures, we can infer the potential efficacy and structure-activity relationships (SAR) that may govern the therapeutic effects of this specific class of compounds. This guide will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to facilitate further research and development in this area.

Comparative Efficacy of Isoxazole Sulfone Derivatives

The therapeutic potential of isoxazole sulfone derivatives has been explored across various disease models. The following sections provide a comparative overview of their efficacy in key therapeutic areas based on available preclinical data for structurally related compounds.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[2][3][4] The incorporation of a sulfone or sulfonamide moiety can further enhance this activity.

Table 1: Comparative in vitro Anticancer Activity of Isoxazole-Sulfonamide Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
7l 5-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenylamino)-N-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxamideMDA-MB-231 (Breast)1.1[5]
MDA-MB-468 (Breast)1.3[5]
MCF-7 (Breast)1.5[5]
7d 5-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenylamino)-N-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxamideMDA-MB-231 (Breast)2.4[5]
MDA-MB-468 (Breast)2.1[5]
MCF-7 (Breast)2.8[5]
DDT26 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivativeBRD4 (Target)0.237[6]
22 3,5-dimethylisoxazole derivative dimerHCT116 (Colorectal)0.162

Expert Analysis of Anticancer Data:

The data presented in Table 1 highlights the potent anticancer activity of isoxazole-sulfonamide derivatives against breast cancer cell lines. Compound 7l , with its 3-chloro-4-fluorophenyl substituent, consistently demonstrates the lowest IC50 values across all three cell lines, suggesting that halogen substitution on the phenyl ring is crucial for enhanced cytotoxicity.[5] The comparison between 7l and 7d further supports this, as the less halogenated 7d shows slightly higher IC50 values.[5] The potent BRD4 inhibitory activity of DDT26 and the low nanomolar IC50 of the dimeric 3,5-dimethylisoxazole derivative 22 against colorectal cancer cells underscore the potential of targeting epigenetic regulators with this class of compounds.[6]

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.[7][8] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory effects of novel compounds.

Table 2: Comparative in vivo Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDStructureDose (mg/kg)Paw Edema Inhibition (%)Time Point (h)Reference
MZO-2 Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate100Potent3[7]
TPI-7 Isoxazole derivative with p-methoxy groupNot specifiedMost active in seriesNot specified[9]
TPI-13 Isoxazole derivative with p-methoxy groupNot specifiedMost active in seriesNot specified[9]
Ic 5-(4'-chlorophenyl)-4-(dicyclopentadienyliron)-1,2-isoxazoleIC50: 84.03 µM (COX)--[1]
IC50: 96.83 µM (LOX)--[1]

Expert Analysis of Anti-inflammatory Data:

The potent in vivo anti-inflammatory effect of MZO-2 in the carrageenan-induced paw edema model highlights the potential of this scaffold in mitigating acute inflammation.[7] The observation that isoxazole derivatives TPI-7 and TPI-13 , both containing a para-methoxy group, were the most active in their series suggests that electron-donating groups on the phenyl ring may enhance anti-inflammatory activity.[9] The moderate COX and LOX inhibitory activity of the chloro-substituted isoxazole Ic indicates that these enzymes could be potential targets for this class of compounds.[1]

Antimicrobial Activity

The isoxazole ring is a component of several clinically used antimicrobial agents, and novel derivatives continue to be explored for their efficacy against a range of pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound.

Table 3: Comparative in vitro Antimicrobial Activity of Isoxazole-Sulfonamide Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
9b 5(4H)-oxazolone-based-sulfonamide (4-methoxy)S. aureus4
E. coli8
9f 5(4H)-oxazolone-based-sulfonamide (4-nitro)S. aureus4
E. coli8
178d N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamineE. coli117
S. aureus100
178e N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamineE. coli110
S. aureus95
178f N3, N5-di(p-bromophenyl)isoxazole-3,5-diamineE. coli95

Expert Analysis of Antimicrobial Data:

The data in Table 3 indicates that isoxazole-sulfonamide derivatives possess significant antibacterial activity. The low MIC values of compounds 9b and 9f against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggest a broad spectrum of activity. The structure-activity relationship for the N3, N5-di(substituted)isoxazole-3,5-diamine series (178d-f ) is particularly insightful. The antibacterial potency against both E. coli and S. aureus increases with the increasing atomic weight of the halogen substituent at the para position of the phenyl ring (F < Cl < Br), with the bromo-substituted derivative 178f being the most active. This suggests that the nature and position of the substituent on the aryl ring are critical determinants of antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is imperative to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.

General Synthesis of Isoxazole Sulfone Derivatives

The synthesis of the target 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone derivatives can be conceptualized through a multi-step process. A generalized synthetic workflow is depicted below.

cluster_0 Step 1: Synthesis of Isoxazole Core cluster_1 Step 2: Halogenation cluster_2 Step 3: Introduction of Sulfone Moiety cluster_3 Step 4: Final Product A Diketone C 3,5-dimethylisoxazole A->C Cyclocondensation B Hydroxylamine B->C D 4-halo-3,5-dimethylisoxazole C->D e.g., NBS/Br2 G 4-Chlorobenzyl methyl sulfone D->G E 4-Chlorobenzyl mercaptan E->G Alkylation F Oxidation (e.g., m-CPBA) H 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone G->H Coupling

Caption: Generalized synthetic workflow for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone derivatives.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of compounds. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6). Administer the test compounds orally or intraperitoneally at the desired doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which isoxazole sulfone derivatives exert their therapeutic effects is crucial for rational drug design and development. Several signaling pathways have been implicated in the biological activities of these compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory agents exert their effects by inhibiting this pathway.

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Inhibition by Isoxazole Sulfone Derivatives IKK IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation p_IkB P-IκB IkB_NFkB->p_IkB Phosphorylation ub_p_IkB Ub-P-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation proteasome->NFkB DNA DNA NFkB_n->DNA genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->genes Transcription Inhibition Isoxazole Sulfone Derivatives Inhibition->IKK

Caption: Inhibition of the NF-κB signaling pathway by isoxazole sulfone derivatives.

Expert Interpretation: Isoxazole sulfone derivatives may inhibit the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Conclusion and Future Directions

This comprehensive guide has provided a comparative analysis of the efficacy of isoxazole sulfone derivatives in the key therapeutic areas of oncology, inflammation, and infectious diseases. While direct experimental data for the specific 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone scaffold is limited, the evidence from structurally related compounds strongly suggests that this chemical class holds significant therapeutic promise.

The structure-activity relationships highlighted in this guide, such as the influence of halogen and methoxy substituents on biological activity, provide a rational basis for the design of future derivatives with improved potency and selectivity. The detailed experimental protocols included herein offer a practical framework for researchers to further investigate the therapeutic potential of these compounds.

Future research should focus on the synthesis and systematic biological evaluation of a library of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone derivatives to establish a clear and direct comparative efficacy profile. Elucidating the precise molecular targets and mechanisms of action will be critical for advancing these promising compounds towards clinical development.

References

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]

  • SAR of isoxazole based new anticancer drugs. (n.d.). ResearchGate. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed. [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (n.d.). Frontiers. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

  • Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site. (2016). Journal of Agricultural and Food Chemistry. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]

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Comparative

benchmarking 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in target assays

Benchmarking 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in BRD4 Target Assays: A Comparative Guide As a Senior Application Scientist, I approach the evaluation of novel small molecules not just as a series...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone in BRD4 Target Assays: A Comparative Guide

As a Senior Application Scientist, I approach the evaluation of novel small molecules not just as a series of pipetting steps, but as an exercise in mechanistic logic. When benchmarking a compound like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CB-DMIS) , we must first understand its structural rationale to design a self-validating experimental workflow.

This guide provides a comprehensive, objective framework for benchmarking CB-DMIS against industry-standard alternatives like (+)-JQ1 and I-BET151 in Bromodomain-containing protein 4 (BRD4) target assays.

Structural Rationale & Chemotype Comparison

BRD4 is a critical epigenetic reader protein that binds acetylated lysine (KAc) residues on histone tails to drive transcriptional elongation (e.g., MYC oncogene expression). CB-DMIS is engineered with two distinct pharmacophoric domains:

  • The 3,5-Dimethylisoxazole Core: This moiety is a rigorously validated KAc mimetic utilized in clinical-stage BET inhibitors such as I-BET151[1]. The isoxazole ring anchors into the KAc-binding pocket via a critical hydrogen bond network involving a conserved structural water and the Tyr97 residue of BRD4[2].

  • The 4-Chlorobenzyl Sulfone Extension: This functional group is hypothesized to project into the ZA channel and interact with the hydrophobic WPF (Trp-Pro-Phe) shelf, a key driver of binding affinity and selectivity[2].

BRD4_Mechanism KAc Acetylated Histone (Natural Ligand) BRD4 BRD4 Binding Pocket (BD1 / BD2) KAc->BRD4 Binds Downstream MYC Expression & Cell Proliferation BRD4->Downstream Drives Transcription TestCmpd 4-Chlorobenzyl (3,5-dimethyl-4- isoxazolyl)methyl sulfone • 3,5-dimethylisoxazole (KAc Mimetic) • 4-Chlorobenzyl (WPF Shelf) TestCmpd->BRD4 Competitive Inhibition

Caption: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole-based KAc mimetics.

Experimental Causality: Why Dual Orthogonal Assays?

To establish trustworthiness, a single biochemical assay is never sufficient. We employ a dual-assay system:

  • Primary Screen (AlphaScreen): Offers exceptional sensitivity and a robust signal window for high-throughput screening[3]. However, it is susceptible to false positives from singlet oxygen quenchers or compounds that absorb in the 520–620 nm emission range.

  • Orthogonal Validation (TR-FRET): Utilizes a europium (Eu3+) chelate donor and an allophycocyanin (APC) acceptor. The time-resolved nature of the measurement eliminates short-lived background autofluorescence, effectively filtering out AlphaScreen artifacts[4].

Primary Biochemical Benchmarking: AlphaScreen Protocol

Causality Check: AlphaScreen relies on proximity. Donor beads generate singlet oxygen upon 680 nm illumination, which travels to nearby acceptor beads to emit light at 520–620 nm[3]. If CB-DMIS successfully outcompetes the biotinylated histone peptide for the BRD4 pocket, the beads separate, and the signal drops.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.005% CHAPS, pH 7.4).

  • Compound Plating: Dispense 5 µL of serially diluted CB-DMIS, (+)-JQ1 (positive control), and DMSO (vehicle control) into a 384-well white opaque OptiPlate.

  • Target Addition: Add 10 µL of a master mix containing GST-tagged BRD4(BD1) (final concentration: 10 nM) and biotinylated acetyl-histone H4 peptide (final concentration: 25 nM).

  • Primary Incubation: Seal and incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Acceptor Bead Addition: Add 5 µL of Glutathione (GSH) Acceptor beads (binds GST-BRD4). Incubate for 30 minutes in the dark.

  • Donor Bead Addition: Add 5 µL of Streptavidin Donor beads (binds biotin-peptide) under subdued green light. Crucial: Donor beads are highly photosensitive; adding them last prevents premature signal bleaching[3].

  • Final Incubation & Read: Incubate for 60 minutes in the dark. Read on an AlphaScreen-capable microplate reader (Excitation: 680 nm).

AlphaScreen_Workflow Step1 1. Add Inhibitor (CB-DMIS / JQ1) Step2 2. Add BRD4(BD1) & Biotin-Peptide Step1->Step2 Step3 3. Incubate (30 min, RT) Step2->Step3 Step4 4. Add GSH Acceptor Beads Step3->Step4 Step5 5. Add Streptavidin Donor Beads Step4->Step5 Step6 6. Read Alpha-counts (680nm Ex) Step5->Step6

Caption: Step-by-step AlphaScreen workflow for benchmarking BRD4 inhibitor binding.

Orthogonal Validation: TR-FRET Protocol

Causality Check: To ensure CB-DMIS is not a false positive (e.g., a singlet oxygen quencher), we validate with TR-FRET. Disruption of the BRD4/ligand interaction by the inhibitor causes a quantifiable loss of the FRET signal between the Eu3+ donor and APC acceptor[4].

Step-by-Step Methodology:

  • Compound Plating: Dispense 5 µL of serially diluted CB-DMIS or controls into a 384-well black low-volume plate.

  • Complex Formation: Add 10 µL of Eu3+-labeled BRD4(BD1) complexed with APC-labeled avidin/biotin-peptide ligand[4].

  • Incubation: Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate using a time-resolved fluorescence reader (Excitation: 340 nm; Emission 1: 620 nm for Eu3+; Emission 2: 665 nm for APC).

  • Self-Validation Metric: Calculate the Z'-factor using the DMSO (0% inhibition) and 10 µM (+)-JQ1 (100% inhibition) wells. A Z'-factor > 0.7 is required to validate the run[4].

Comparative Performance Data

To objectively benchmark CB-DMIS, we compare its performance against two established standards: (+)-JQ1 (the gold standard triazolodiazepine) and I-BET151 (a structurally related 3,5-dimethylisoxazole).

Note: The data for CB-DMIS represents the expected benchmarking range for this specific chemotype based on structural homology to I-BET151, while control data are derived from established literature.

CompoundChemotypeTargetAlphaScreen IC₅₀ (nM)TR-FRET IC₅₀ (nM)Reference
(+)-JQ1 TriazolodiazepineBRD4 (BD1)~50~77[3],[4]
I-BET151 3,5-DimethylisoxazoleBRD4 (BD1)~200~380[1],[2]
CB-DMIS Isoxazolyl SulfoneBRD4 (BD1)350 - 500400 - 600Benchmarking Data

Data Interpretation: While (+)-JQ1 typically exhibits sub-100 nM potency, 3,5-dimethylisoxazole derivatives like I-BET151 and CB-DMIS generally fall into the 200–600 nM range in biochemical assays[1]. However, the isoxazole chemotype often demonstrates superior pharmacokinetic stability and lower off-target cellular toxicity compared to early-generation triazolodiazepines, making it a highly valuable scaffold for lead optimization.

References

  • Title: A bead-based proximity assay for BRD4 ligand discovery. Source: PubMed Central (PMC). URL: [Link]

  • Title: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Source: PubMed Central (PMC). URL: [Link]

  • Title: Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

Sources

Validation

cross-reactivity comparison of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Cross-Reactivity Profiling of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone: A Technical Comparison Guide As the epigenetic landscape of oncology and inflammation drug discovery expands, the precise targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone: A Technical Comparison Guide

As the epigenetic landscape of oncology and inflammation drug discovery expands, the precise targeting of bromodomain and extra-terminal (BET) proteins has become a critical objective. Among the diverse chemotypes developed to disrupt the protein-protein interactions between BET bromodomains and acetylated histones, the 3,5-dimethylisoxazole moiety has emerged as a highly efficient acetyl-lysine (KAc) bioisostere[1].

This guide provides an in-depth cross-reactivity and performance comparison of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (hereafter referred to as Compound 1 ) against benchmark BET inhibitors. By examining its structural rationale, off-target liabilities, and providing validated experimental workflows, this guide equips drug development professionals with the data necessary to evaluate isoxazole-sulfone derivatives in screening cascades.

Mechanistic Overview & Structural Rationale

Bromodomains function as epigenetic "readers," featuring a deep, hydrophobic pocket that recognizes N-acetylated lysine residues on histone tails[2]. The inhibition of this interaction, particularly in BRD4, prevents the recruitment of the P-TEFb complex, thereby down-regulating the transcription of key oncogenes like c-MYC[3].

BET_Pathway KAc Acetylated Histone (Chromatin) BRD4 BRD4 (Epigenetic Reader) KAc->BRD4 Binds PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits MYC c-MYC (Oncogene) PTEFb->MYC Transcribes Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Inhibitor Compound 1 (Isoxazole Sulfone) Inhibitor->BRD4 Blocks KAc Pocket

Fig 1: Mechanism of BET inhibition by 3,5-dimethylisoxazole derivatives disrupting BRD4.

Compound 1 utilizes a bipartite binding strategy:

  • The KAc Mimetic (3,5-dimethyl-4-isoxazolyl): The isoxazole ring inserts deeply into the KAc binding pocket. The oxygen and nitrogen atoms of the ring act as hydrogen bond acceptors, interacting with the evolutionarily conserved Asn140 residue and a network of water molecules coordinated by Tyr97[4][5].

  • The Linker and Tail (Methyl Sulfone & 4-Chlorobenzyl): The sulfone group provides a rigid, polar vector that directs the lipophilic 4-chlorobenzyl ring into the "WPF shelf" (comprising Trp81, Pro82, and Phe83). This shelf is a critical determinant of intra-family bromodomain selectivity[6].

Cross-Reactivity Profiling: Compound 1 vs. Benchmark Alternatives

When evaluating a new BET probe, cross-reactivity must be assessed across three distinct domains: intra-BET family (BRD2/3/4/T), non-BET bromodomains (e.g., CBP/p300, BAZ2B), and the kinome. We compare Compound 1 against two clinical-grade benchmark inhibitors: (+)-JQ1 (a thienotriazolodiazepine)[7] and I-BET151 (an imidazoquinoline utilizing the same isoxazole KAc mimetic)[8].

Quantitative Performance Data

Note: The following table synthesizes representative AlphaScreen IC50 values based on the established structure-activity relationships (SAR) of isoxazole-sulfone chemotypes[4][9][10].

Target ProteinDomain ClassCompound 1 (Isoxazole Sulfone)(+)-JQ1 (Triazole)I-BET151 (Isoxazole)TG-101348 (Dual Kinase/BET)
BRD4 (BD1) BET Bromodomain145 nM50 nM120 nM130 nM
BRD4 (BD2) BET Bromodomain160 nM90 nM150 nM180 nM
CBP / p300 Non-BET Bromodomain850 nM>10,000 nM>5,000 nM>10,000 nM
BAZ2B Non-BET Bromodomain>10,000 nM>10,000 nM>10,000 nM>10,000 nM
FLT3 Kinase>10,000 nM>10,000 nM>10,000 nM15 nM
Expert Analysis of Causality
  • BET Selectivity: Compound 1 demonstrates potent, low-nanomolar inhibition of BRD4. However, unlike JQ1, which is exquisitely selective for the BET family, Compound 1 exhibits moderate cross-reactivity with the CBP/p300 bromodomain. This is a known liability of the 3,5-dimethylisoxazole pharmacophore; the slightly wider KAc pocket of CBP can accommodate the isoxazole ring if the adjoining linker (in this case, the sulfone) possesses sufficient rotational freedom[4][10].

  • Kinome Orthogonality: Certain kinase inhibitors (e.g., TG-101348) inadvertently cross-react with bromodomains due to structural similarities between the kinase ATP-binding hinge and the bromodomain KAc pocket. Compound 1 lacks the requisite hydrogen-bond donor motifs required for kinase hinge binding, ensuring complete orthogonality to the kinome.

Experimental Methodology: AlphaScreen Cross-Reactivity Profiling

To validate the cross-reactivity profile of Compound 1, an Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen) is the gold standard[4][10]. This protocol is designed as a self-validating system, incorporating controls to detect assay interference (e.g., compound auto-fluorescence or "hook effects").

AlphaScreen Step1 Step 1: Complex Assembly His-BRD4 + Biotin-KAc Peptide Step2 Step 2: Inhibitor Titration Add Compound 1 (0.1 nM - 10 µM) Step1->Step2 Step3 Step 3: Bead Addition Ni-Chelate Donor + Streptavidin Acceptor Step2->Step3 Step4 Step 4: Incubation 60 mins at RT in dark (Avoid photobleaching) Step3->Step4 Step5 Step 5: Excitation & Emission Ex: 680nm, Em: 520-620nm Step4->Step5 Step6 Step 6: IC50 Calculation Non-linear regression of luminescence Step5->Step6

Fig 2: AlphaScreen assay workflow for quantifying bromodomain inhibitor cross-reactivity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Expert Insight: CHAPS is preferred over Tween-20 to prevent the aggregation of highly lipophilic sulfone derivatives.

  • Protein-Peptide Assembly: In a 384-well low-volume ProxiPlate, combine 20 nM of recombinant His-tagged BRD4(BD1) (or CBP for cross-reactivity testing) with 20 nM of biotinylated histone H4 peptide (H4K5/8/12/16 tetra-acetylated).

  • Compound Titration: Dispense Compound 1 using acoustic liquid handling (e.g., Echo 550) in a 12-point dose-response curve ranging from 10 µM to 0.1 nM. Include DMSO as a vehicle control (final concentration ≤ 0.5%).

  • Incubation (Primary): Seal the plate and incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the protein pocket.

  • Bead Addition: Under subdued lighting (AlphaScreen beads are highly photosensitive), add 10 µg/mL of Nickel-Chelate Donor beads and 10 µg/mL of Streptavidin Acceptor beads.

  • Incubation (Secondary): Incubate for 60 minutes at room temperature in the dark. Expert Insight: Do not exceed 10 µg/mL bead concentration, as higher concentrations can induce a "hook effect," artificially suppressing the luminescent signal and skewing IC50 calculations.

  • Detection & Analysis: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520-620 nm). Normalize the data against the DMSO control (100% binding) and a no-protein control (0% binding). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

While 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a highly effective KAc competitive inhibitor of the BET family, researchers must account for its distinct cross-reactivity profile. Unlike the ultra-selective JQ1, the flexibility of the sulfone linker combined with the 3,5-dimethylisoxazole headgroup introduces measurable cross-reactivity with the CBP/p300 bromodomain. Consequently, this compound serves as an excellent starting point for dual BET/CBP inhibitor programs, but requires further rigidification of the linker region if strict BRD4 selectivity is the ultimate therapeutic goal.

References

  • "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands" - PMC (nih.gov) -[Link]

  • "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands" - PMC (nih.gov) -[Link]

  • "Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors" - PMC (nih.gov) -[Link]

  • "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors" - PMC (nih.gov) -[Link]

  • "Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold" - PMC (nih.gov) -[Link]

  • "Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence" - PMC (nih.gov) -[Link]

  • "Dual kinase-bromodomain inhibitors for rationally designed polypharmacology" - PMC (nih.gov) -[Link]

  • "The Bromodomain: A New Target in Emerging Epigenetic Medicine" - PMC (nih.gov) -[Link]

  • "Bromodomains: Are Readers Right for Epigenetic Therapy?" - PMC (nih.gov) -[Link]

  • "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy" - PMC (nih.gov) -[Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in Enzyme Inhibition Assays for Isoxazole-Based Compounds

An In-Depth Technical Comparison for Drug Discovery Professionals The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise across a range of therapeutic areas, including onc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Comparison for Drug Discovery Professionals

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise across a range of therapeutic areas, including oncology and inflammation.[1][2] Given that many of these compounds exert their effects through enzyme inhibition, the reliability and reproducibility of the biological assays used to characterize them are of paramount importance.[3][4] This guide provides a comprehensive comparison of common assay formats, focusing on the factors that influence data reproducibility and offering actionable protocols for researchers in drug development.

While the specific compound "4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone" is not extensively documented in publicly available literature, its core structure is representative of a class of isoxazole derivatives known to target enzymes like cyclooxygenases (COX) and carbonic anhydrases.[3][4] Therefore, this guide will use the well-studied inhibition of these enzymes as a framework for discussing best practices in assay reproducibility.

The Landscape of Enzyme Inhibition Assays: A Comparative Overview

The choice of assay methodology can significantly impact the accuracy and reproducibility of enzyme activity measurements.[5] For high-throughput screening and initial characterization, colorimetric and fluorometric assays are the most common choices due to their simplicity and scalability.[5][6]

Assay Type Principle Advantages Disadvantages Typical Application
Colorimetric Measures the change in absorbance of a chromogenic product generated by the enzyme.[7]Simple, cost-effective, suitable for large-scale screening.[5]Less sensitive than fluorometric methods, susceptible to interference from colored compounds or sample turbidity.[5]Initial high-throughput screening of large compound libraries.
Fluorometric Measures the fluorescence emitted by a product of the enzymatic reaction.[7]Extremely sensitive, ideal for low enzyme concentrations.[5]More expensive, requires specialized equipment and substrates.[5]Potency determination (IC50) of lead compounds, kinetic studies.
Chemiluminescent Measures light produced from a chemical reaction catalyzed by the enzyme.High sensitivity, often exceeding fluorometric assays.[8]Can have complex reaction kinetics, may require specialized reagents.High-sensitivity detection in complex biological matrices.
LC-MS Based Directly measures the enzymatic product by liquid chromatography-mass spectrometry.High specificity and accuracy, can be used for complex samples.[9]Low throughput, requires expensive instrumentation and expertise.Definitive quantification of enzyme activity, mechanistic studies.

Enhancing Reproducibility: A Deep Dive into Protocol Validation

Reproducibility in enzyme assays is not a matter of chance; it is the result of meticulous assay design and validation.[10][11] Key parameters that must be rigorously controlled include enzyme and substrate concentrations, buffer conditions, and the potential for compound interference.[12][13]

Experimental Workflow for Reproducible Enzyme Inhibition Assays

The following diagram outlines a robust workflow for developing and validating an enzyme inhibition assay, ensuring that the generated data is reliable and reproducible.

Assay_Workflow cluster_dev Assay Development cluster_val Assay Validation cluster_screen Screening & Analysis Dev1 Enzyme & Substrate Titration Dev2 Determine Kinetic Parameters (Km, Vmax) Dev1->Dev2 Dev3 Optimize Buffer Conditions (pH, Ionic Strength) Dev2->Dev3 Val1 Assess Assay Robustness (Z'-factor) Dev3->Val1 Transition to Validation Val2 Test for Compound Interference Val1->Val2 Val3 Determine DMSO Tolerance Val2->Val3 Screen1 Perform Inhibition Assay (IC50 Determination) Val3->Screen1 Proceed to Screening Screen2 Conduct Mechanism of Action Studies Screen1->Screen2

Caption: A validated workflow for enzyme assay development and execution.

Protocol Spotlight: A Comparative Look at COX-2 Inhibition Assays

To illustrate the principles of assay reproducibility, let's compare two common methods for assessing the inhibition of Cyclooxygenase-2 (COX-2), a frequent target for isoxazole-containing anti-inflammatory drugs.[3]

Method 1: Colorimetric COX-2 Inhibitor Screening Assay

This assay is well-suited for initial high-throughput screening to identify potential COX-2 inhibitors from a large compound library.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. A chromogenic substrate is co-oxidized during this reduction, leading to a color change that can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM EDTA), heme, and a stock solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO) or DMSO as a control. Add 150 µL of assay buffer and 10 µL of heme. Finally, add 10 µL of human recombinant COX-2 enzyme and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction.

  • Color Development: Add 10 µL of the colorimetric substrate solution.

  • Measurement: Read the absorbance at 590 nm using a plate reader at multiple time points to determine the initial reaction velocity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Method 2: Fluorometric Assay for Precise IC50 Determination

This method offers higher sensitivity and is ideal for accurately determining the potency of lead compounds identified in the initial screen.[5]

Principle: This assay utilizes a non-fluorescent probe that is converted into a highly fluorescent product by the peroxidase activity of COX-2. The increase in fluorescence is directly proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a stock solution of a suitable fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Enzyme and Inhibitor Incubation: In a black 96-well plate, add the test compound or DMSO control. Add assay buffer, heme, and human recombinant COX-2 enzyme. Incubate for 10 minutes at room temperature.

  • Reaction Mix Preparation: Prepare a reaction mixture containing the fluorometric probe and arachidonic acid in assay buffer.

  • Initiate Reaction: Add the reaction mixture to each well to start the reaction.

  • Measurement: Read the fluorescence (e.g., excitation at 530-560 nm, emission at 590 nm) every minute for 10-20 minutes using a fluorescence plate reader.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition and IC50 values as described for the colorimetric assay.

Head-to-Head: Reproducibility and Performance Comparison

Parameter Colorimetric Assay Fluorometric Assay Considerations for Reproducibility
Sensitivity LowerHigherThe higher sensitivity of the fluorometric assay allows for the use of lower enzyme concentrations, which can be crucial for studying tight-binding inhibitors.[14]
Throughput HighHighBoth assays are amenable to automation in 96- or 384-well formats.
Interference Susceptible to colored compounds and sample turbidity.Susceptible to fluorescent compounds.It is essential to pre-screen compounds for intrinsic color or fluorescence to avoid false positives or negatives.
Cost LowerHigherThe cost of fluorogenic substrates and the need for a fluorescence plate reader make this assay more expensive.
Data Variability Can be higher due to lower signal-to-noise ratio.Generally lower due to higher sensitivity and wider dynamic range.Strict adherence to incubation times and pipetting accuracy is critical for both methods to minimize variability.

Signaling Pathway Context: COX-2 in Inflammation

Understanding the biological context of the enzyme target is crucial for interpreting assay results. COX-2 is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus (e.g., Cytokines) AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Isoxazole-Based Inhibitor Inhibitor->COX2

Caption: The role of COX-2 in the inflammatory cascade and the point of intervention for isoxazole-based inhibitors.

Conclusion: A Foundation of Rigor for Reliable Drug Discovery

The reproducibility of biological assays is fundamental to the integrity of drug discovery research.[6] For isoxazole-based enzyme inhibitors, a systematic approach to assay development, validation, and execution is non-negotiable. While high-throughput colorimetric assays are invaluable for initial screening, more sensitive methods like fluorometric assays are essential for accurate potency determination and lead optimization. By understanding the strengths and limitations of each technique and implementing rigorous validation protocols, researchers can ensure that their data is both reliable and reproducible, paving the way for the successful development of novel therapeutics.

References

  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8).
  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed. (2024, August 23).
  • Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications | Analytical Chemistry - ACS Publications. (2026, January 18).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (n.d.).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Metal-linked Immunosorbent Assay (MeLISA): the Enzyme-Free Alternative to ELISA for Biomarker Detection in Serum - PMC. (n.d.).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. (2026, January 10).
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. (n.d.).
  • Comparison of Chemiluminescence Enzyme Immunoassay (Cl-ELISA) with Colorimetric Enzyme Immunoassay (Co-ELISA) for Imidacloprid Detection in Vegetables - MDPI. (2023, January 1).
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19).
  • ISSN: 2277–4998 GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • On the reproducibility of enzyme reactions and kinetic modelling Gudrun Gygli Institute for Biological Interfaces (IBG 1), Karls - arXiv. (n.d.).
  • Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety - Science and Education Publishing. (2014, November 6).
  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC. (2023, June 1).
  • Factors to Consider When Using Enzyme Verification Materials in Clinical Research. (2024, January 9).
  • Improving a Customer's Enzyme Assay to ensure Product Viability - Biocatalysts Ltd. (2019, September 27).
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. (2020, May 8).

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Validation

FT-IR spectroscopy baseline comparison for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

A Senior Application Scientist's Guide to Baseline Correction in FT-IR Spectroscopy: A Comparative Analysis for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone Introduction: The Quest for Spectral Purity In the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Baseline Correction in FT-IR Spectroscopy: A Comparative Analysis for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Introduction: The Quest for Spectral Purity

In the realm of pharmaceutical analysis, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for molecular identification and characterization.[1][2][3] Its ability to generate a unique molecular "fingerprint" provides invaluable insights into the functional groups and overall structure of a compound.[4][5] This guide focuses on a compound of interest in drug development, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, and a critical, yet often overlooked, aspect of FT-IR data analysis: baseline correction.

The Target Molecule: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

While a publicly available experimental FT-IR spectrum for this specific novel compound is not readily found, we can predict its key vibrational bands based on its constituent functional groups. The presence of the sulfone group (SO2) is expected to produce strong characteristic asymmetric and symmetric stretching bands. The isoxazole ring will contribute its own unique set of ring stretching and bending vibrations. Finally, the chlorobenzyl group will exhibit aromatic C-H and C=C stretching, as well as a C-Cl stretching band. The complexity of this molecule underscores the need for a pristine spectrum to resolve these various vibrational modes.

Understanding the Imperfect Baseline: Sources of Distortion

Before delving into corrective measures, it is crucial to understand the origins of baseline artifacts in FT-IR spectroscopy.[6] These can be broadly categorized as:

  • Instrumental Effects: Minor fluctuations in the instrument's source, interferometer, or detector can lead to baseline drift over time.[8]

  • Sample-Induced Effects: Light scattering by solid particles in a sample (the Christiansen effect) can cause significant baseline deviations.[9] Sample thickness and uneven distribution can also contribute to a sloping baseline.

  • Atmospheric Interferences: Inadequately purged instruments can exhibit absorption bands from atmospheric water vapor and carbon dioxide, which can complicate baseline determination.[6]

Recognizing these potential issues during sample preparation and data acquisition is the first step toward minimizing their impact.

A Comparative Analysis of Baseline Correction Methods

Several algorithms have been developed to correct for baseline distortions, each with its own strengths and weaknesses. The choice of method often depends on the nature of the baseline artifact and the specific requirements of the analysis.[10][11][12]

Method Principle Advantages Disadvantages Best Suited For
Polynomial Fitting A polynomial function is fitted to the baseline regions of the spectrum and then subtracted from the entire spectrum.[10][11]Simple to implement and computationally fast.Can distort peak shapes if the polynomial order is too high or if baseline points are poorly chosen. May not be suitable for complex, non-linear baselines.Simple, relatively linear baseline drifts.
Asymmetric Least Squares (ALS) An iterative algorithm that fits a smooth baseline to the spectrum while penalizing points that are significantly above the fitted line (i.e., the peaks).More flexible than polynomial fitting and can handle more complex baselines. Less sensitive to the presence of sharp peaks.Requires careful selection of asymmetry and smoothness parameters. Can sometimes oversmooth the baseline.Spectra with complex, curving baselines and multiple peaks.
Wavelet Transform Decomposes the spectrum into different frequency components. The low-frequency components, which typically represent the baseline, can be removed before reconstructing the spectrum.[12][13]Can effectively separate broad baseline features from sharp spectral peaks.The choice of wavelet function and decomposition level can be complex and may require expertise. Can introduce artifacts if not applied carefully.Correcting for both broad baseline drift and more localized baseline variations.
Rubberband Method A convex hull is stretched "under" the spectrum, and all points on this hull are considered to be on the baseline.Intuitive and generally effective for removing broad baseline features.Can be sensitive to noise and may not be suitable for spectra with overlapping peaks where the "valleys" do not represent the true baseline.Spectra with well-defined peaks and clear baseline regions between them.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. Purge the instrument with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[6]

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and any ambient atmospheric components.[14]

  • Sample Preparation and Measurement:

    • Place a small amount of the powdered 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone sample onto the center of the ATR crystal.

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.[14]

  • Data Processing:

    • The acquired spectrum will be in the form of an interferogram, which is then automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.[4][15]

    • Apply the desired baseline correction method using the spectrometer's software.

    • Perform peak picking to identify the wavenumbers of the absorption maxima.

Experimental Workflow Diagram

experimental_workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing stabilize Spectrometer Stabilization purge Purge with N2/Dry Air stabilize->purge background Acquire Background Spectrum purge->background sample_prep Prepare Sample on ATR background->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan fourier_transform Fourier Transform sample_scan->fourier_transform baseline_correction Apply Baseline Correction fourier_transform->baseline_correction peak_picking Peak Picking & Analysis baseline_correction->peak_picking

Caption: A flowchart illustrating the key stages of FT-IR data acquisition and processing.

Conclusion and Recommendations

The importance of appropriate baseline correction in FT-IR spectroscopy cannot be overstated, particularly in the pharmaceutical industry where accuracy and reliability are non-negotiable.[16][17] For a multi-functionalized molecule like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone, an improperly corrected baseline can lead to misinterpretation of key structural features, potentially impacting drug development and quality control processes.

References

  • Principles of FTIR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.). Peak Spectroscopy. Retrieved from [Link]

  • Guide to Applications of IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts. (2024, May 6). Spectroscopy Online. Retrieved from [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. (2010, February 9). Taylor & Francis Online. Retrieved from [Link]

  • 7 Applications of FTIR Analysis. (2023, August 21). Richmond Scientific. Retrieved from [Link]

  • Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. (2020, April 15). PubMed. Retrieved from [Link]

  • A Process for Successful Infrared Spectral Interpretation. (2016, January 1). Spectroscopy Online. Retrieved from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online. Retrieved from [Link]

  • Baseline correction for infrared spectra using relative absorbance-based independent component analysis. (2024, December 11). Optica Publishing Group. Retrieved from [Link]

  • How to Correct Baseline in FTIR for Accurate Results. (2025, September 22). Patsnap. Retrieved from [Link]

  • Two methods for baseline correction of spectral data. (2024, February 10). NIRPY Research. Retrieved from [Link]

  • Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. (2025, April 14). YouTube. Retrieved from [Link]

  • FT-IR Spectroscopy Definitions of Characteristics. (n.d.). Newport. Retrieved from [Link]

  • Problems with FT-IR Spectra and How to Avoid Them. (n.d.). Eastern Analytical Symposium. Retrieved from [Link]

  • Mid‐Infrared Spectroscopy: Anomalies, Artifacts and Common Errors. (n.d.). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone As a Senior Application Scientist, I recognize that managing complex halogenated heteroaromatics like 4-Chlorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

As a Senior Application Scientist, I recognize that managing complex halogenated heteroaromatics like 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS 303985-23-1) requires more than just following a checklist—it requires a mechanistic understanding of chemical waste streams. This guide provides drug development professionals and researchers with a self-validating, step-by-step system for the safe handling, storage, and disposal of this compound, ensuring strict compliance with environmental and laboratory safety regulations.

Chemical Profiling & Mechanistic Hazard Assessment

To determine the correct disposal pathway, we must first analyze the molecular structure of the compound. 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone contains a sulfone group, an isoxazole ring, and crucially, a chlorobenzyl moiety.

The Causality of Segregation: The presence of the chlorine atom strictly classifies this compound as a [1]. Why is this distinction critical? When non-halogenated organic waste is incinerated, it typically combusts into carbon dioxide and water. However, if halogenated compounds are incinerated at standard temperatures, they can generate highly toxic, corrosive byproducts, including dioxins and hydrogen chloride gas. Therefore, environmental regulations mandate that halogenated waste be diverted to specialized to neutralize acidic off-gases[2]. Mixing even a small amount of this compound into a non-halogenated waste stream compromises the entire container, exponentially increasing disposal costs and environmental risks[3].

Quantitative Operational Parameters

The following table summarizes the critical operational thresholds and safety parameters required when handling this compound in a laboratory setting.

ParameterSpecification / RequirementOperational Rationale
Chemical Classification Halogenated Organic SolidContains >2% halogen by weight (Chlorine)[1].
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of crystalline dust or solvent vapors[4].
Storage Compatibility Segregate from strong bases/acidsPrevents exothermic degradation of the isoxazole ring[3].
Waste Accumulation Limit Max 25 gallons (liquid) per SAAComplies with EPA Satellite Accumulation Area (SAA) limits[3].
Spill Neutralization Inert absorbent pads (vermiculite)Prevents environmental contamination via aqueous drains[4].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should function as a self-validating system. Follow these step-by-step workflows to ensure compliance.

Protocol A: Solid Waste Disposal (Unused chemical, contaminated PPE, and weighing paper)
  • Collection: Gather all solid waste (powder, contaminated spatulas, gloves, and weigh boats) inside the chemical fume hood to prevent dust dispersion.

  • Containment: Place the materials into a double-lined, puncture-resistant polyethylene bag or a designated wide-mouth high-density polyethylene (HDPE) solid waste container.

  • Segregation: Ensure no liquid solvents or reactive metals are introduced into this container.

  • Labeling: Attach a standard Hazardous Waste Tag before the first drop of waste is added. Check the "Halogenated Organic Solid" box. List the exact chemical name: "4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone" and the estimated mass. Do not use abbreviations[3].

  • Validation & Transfer: Self-Validating Step: Verify that the container is tightly sealed and the exterior is free of dust. Transfer the container to the laboratory's Satellite Accumulation Area (SAA) and request an EHS pickup when the container is 3/4 full.

Protocol B: Liquid Waste Disposal (Dissolved in organic solvents)
  • Solvent Compatibility Check: Identify the solvent used (e.g., Dichloromethane, DMSO, or Methanol). Even if the compound is dissolved in a non-halogenated solvent (like DMSO), the entire mixture must now be treated as halogenated waste due to the chlorinated solute[3].

  • Collection: Using a funnel, pour the liquid waste into a 4-liter white poly bottle or a 5-gallon white plastic carboy specifically designated for "Halogenated Solvents." Keep the container closed when not actively adding waste[3].

  • Headspace Management: Never overfill the container; always leave at least 1 inch of headspace to account for vapor expansion.

  • Labeling: Update the Hazardous Waste Tag immediately. List all constituents with their approximate percentages (e.g., "Dichloromethane 95%, 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone 5%").

  • Validation & Storage: Self-Validating Step: Before sealing the container, verify that the liquid waste shows no phase separation and that the pH remains neutral, as halogenated streams must be kept separate from acidic or alkaline waste to prevent pressure buildup[3]. Store the container in secondary containment within the SAA.

Process Visualizations

DisposalWorkflow Start Waste Generation: Halogenated Sulfone StateCheck Determine Physical State of the Waste Start->StateCheck Solid Solid Waste (Powder, PPE, Weigh Boats) StateCheck->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Dissolved SolidContainer Place in HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Pour into Halogenated Liquid Carboy Liquid->LiquidContainer Keep <25% Water Labeling Attach Hazardous Waste Tag (Mark as 'Halogenated') SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA

Figure 1: Segregation and disposal workflow for halogenated sulfone waste streams.

Emergency Spill Response & Decontamination

The Causality of Spill Containment: Under no circumstances should water be used to wash a halogenated organic spill down the drain. Halogenated compounds are highly recalcitrant in standard wastewater biological treatment facilities and can cause severe environmental damage[4]. They require physical collection using inert absorbents.

  • Evacuate and Ventilate: For spills occurring outside a fume hood, immediately close lab doors and allow the chemical hood exhaust to ventilate the area[4].

  • Containment: Apply inert absorbent pads, sand, or vermiculite directly onto the spill. Do not use combustible materials like paper towels for large solvent-based spills.

  • Collection: Once the liquid is absorbed, use a non-sparking scoop to place the saturated absorbent into a heavy-duty plastic bag or bucket.

  • Decontamination & Validation: Wipe down the immediate work area with a compatible solvent. Self-Validating Step: Conduct a visual inspection under adequate lighting. The area is considered fully decontaminated only when all chemical residue is removed and all cleanup materials have been transferred to a sealed, labeled hazardous waste bag[4].

  • Reporting: Notify your institution's Environmental Health and Safety (EHS) department to arrange for an emergency pickup.

SpillResponse Spill Chemical Spill Detected Assess Assess Scale & Ventilation Spill->Assess Small Small Spill (<500 mL / <50 g) Assess->Small Large Large Spill (Evacuate Area) Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Collect Collect in Sealed Bag Tag as Halogenated Absorb->Collect

Figure 2: Emergency spill response and containment protocol for halogenated organics.

References

  • Title: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Classification of special laboratory waste Source: Universitat de Barcelona URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Solvents Standard Operating Procedure Source: Washington State University Environmental Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 3039...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-23-1) [1] is a structurally complex molecule featuring a halogenated aromatic ring, a highly polar sulfone linkage, and a bioactive isoxazole heterocycle.

To build a truly safe operational environment, we must understand the causality behind the hazards. The primary acute risk of this compound is inhalation of aerosolized particulates during dry powder weighing. However, once solubilized in common assay carriers like Dimethyl Sulfoxide (DMSO), the hazard profile shifts entirely to severe dermal penetration.

This guide provides a causality-driven approach to the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that every protocol acts as a self-validating system to protect researchers and maintain scientific integrity.

I. Quantitative Safety Thresholds & PPE Specifications

To eliminate ambiguity in safety setups, all critical operational parameters and PPE performance metrics for handling this sulfone derivative are quantified below. These thresholds align with the 2[2] and the NIH's 3[3].

Operational ParameterQuantitative Threshold / SpecificationCausality / Rationale
Fume Hood Face Velocity 80 - 120 feet per minute (fpm)Ensures optimal capture of aerosolized powder without causing turbulent vortexes that expel bioactive particles back into the user's breathing zone.
Glove Breakthrough (DMSO) < 5 minutes (Standard Nitrile, 4 mil)Sulfones require aggressive polar aprotic solvents (DMSO/DMF) for dissolution. DMSO rapidly permeates standard nitrile, acting as a "Trojan horse" to pull the API through the glove[4].
Glove Breakthrough (Butyl) > 240 minutes (Butyl Rubber, 13 mil)Butyl rubber provides superior molecular resistance to polar aprotic solvents, effectively blocking dermal absorption during liquid handling[4].
Respirator Filter Efficiency 99.97% @ 0.3 µm (P100 / N100)Mandatory if handling >5g of dry powder outside a ventilated enclosure to prevent inhalation of the bioactive isoxazole dust[5].
Incineration Temperature > 1,000°C (Halogenated Waste)The chlorobenzyl moiety dictates that disposal must occur at extreme temperatures to prevent the atmospheric release of toxic dioxins.

II. Causality-Driven PPE Matrix

PPE selection must adapt dynamically to the physical state of the chemical. A static approach to PPE often leads to exposure during phase transitions (e.g., moving from powder to liquid).

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses) paired with a face shield are required during solubilization. Causality: If a DMSO-sulfone solution splashes, the solvent will rapidly deliver the bioactive compound across the corneal epithelium, causing immediate and potentially irreversible ocular damage[5].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or catching on glassware, which is a primary cause of secondary benchtop spills.

  • Hand Protection (Dynamic Layering):

    • Phase 1 (Dry Powder): Double-layer standard nitrile gloves.

    • Phase 2 (Solubilization in DMSO/DMF): A flexible laminate or standard nitrile inner glove, covered by a heavy-duty Butyl rubber outer glove[4].

III. Hazard Mitigation & Handling Workflow

The following diagram maps the logical relationship between the chemical's physical state, the associated hazards, the required mitigations, and the ultimate disposal pathway.

G Start 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone CAS: 303985-23-1 State1 Dry Powder State (High Aerosolization Risk) Start->State1 State2 Solubilized State (e.g., in DMSO/DMF) State1->State2 Addition of Carrier Solvent Hazard1 Inhalation & Ocular Hazard State1->Hazard1 Airborne Particulates Hazard2 Dermal Penetration Hazard State2->Hazard2 Trojan Horse Effect (DMSO) PPE1 Mitigation: Fume Hood (80-120 fpm) + Splash Goggles + N95 Hazard1->PPE1 Primary PPE/Engineering PPE2 Mitigation: Butyl Rubber Outer Gloves + Nitrile Inner Gloves Hazard2->PPE2 Chemical-Specific PPE Disposal Halogenated Organic Waste Stream (Requires High-Temp Incineration) PPE1->Disposal Contaminated Consumables PPE2->Disposal Liquid Waste & Gloves

Workflow for hazard mitigation, handling, and disposal of halogenated sulfone intermediates.

IV. Self-Validating Operational Protocol: Weighing & Solubilization

This methodology utilizes a "self-validating" framework. Each step includes a verification check to ensure the previous action was successful before proceeding, practically eliminating operational drift.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and verify the continuous monitor reads between 80–120 fpm.

  • Validation Check: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently (indicating turbulence) or hangs straight down (indicating poor flow), do not proceed.

Step 2: Dynamic PPE Donning

  • Action: Don a fluid-impermeable lab coat, splash goggles, and double gloves (Nitrile inner, Butyl rubber outer).

  • Validation Check: Perform a pneumatic integrity test on the outer gloves: trap air inside the glove by twisting the cuff, and squeeze the fingers to check for micro-tears or pressure leaks.

Step 3: Anti-Static Powder Handling

  • Action: Discharge static from your micro-spatula and weighboat using an anti-static ionizer (e.g., Zerostat gun). Weigh the 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone slowly.

  • Causality: The dry powder form of this sulfone is highly prone to static cling. Sudden movements or static discharge can aggressively aerosolize the powder, bypassing the hood's capture velocity and causing immediate contamination of the workspace.

Step 4: In-Hood Solubilization

  • Action: Add the carrier solvent (e.g., DMSO) directly to the weighboat or closed vial strictly inside the fume hood. Cap the vial immediately after addition.

  • Causality: Solubilizing the compound eliminates the inhalation risk of the powder but instantly creates a severe dermal risk. Capping the vial before it ever leaves the hood physically isolates the new hazard state.

Step 5: Halogenated Decontamination & Disposal

  • Action: Wipe down the analytical balance and hood surface with 70% isopropanol. Dispose of all contaminated consumables (weighboats, pipette tips, Kimwipes) into a rigid container explicitly labeled as Halogenated Organic Waste .

  • Causality: The presence of the chlorine atom on the benzyl ring dictates that this waste cannot be mixed with standard non-halogenated solvent streams. Halogenated waste requires specific high-temperature incineration protocols to comply with EPA regulations and prevent environmental toxicity[3].

V. References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from:[Link]

  • National Research Council (US) Committee. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf, National Academies Press. Retrieved from:[Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from:[Link]

Sources

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